molecular formula C6H10O5 B15593019 3-Hydroxy-2-methylglutaric acid CAS No. 1189155-79-0

3-Hydroxy-2-methylglutaric acid

货号: B15593019
CAS 编号: 1189155-79-0
分子量: 162.14 g/mol
InChI 键: JJSWRLIXMHKPEW-IUYQGCFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Hydroxy-2-methylglutaric acid is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

1189155-79-0

分子式

C6H10O5

分子量

162.14 g/mol

IUPAC 名称

(2S,3R)-3-hydroxy-2-methylpentanedioic acid

InChI

InChI=1S/C6H10O5/c1-3(6(10)11)4(7)2-5(8)9/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1

InChI 键

JJSWRLIXMHKPEW-IUYQGCFVSA-N

物理描述

Solid

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-2-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches toward 3-hydroxy-2-methylglutaric acid, a molecule of interest in various research and development sectors. This document details potential chemical synthesis routes, including stereoselective methods, and touches upon the biosynthesis of a closely related isomer. Experimental protocols, quantitative data, and logical workflows are presented to facilitate a deeper understanding and practical application of these methodologies.

Chemical Synthesis Strategies

The chemical synthesis of this compound can be approached through several established organic reactions. The key challenge lies in the stereoselective construction of the two chiral centers at positions 2 and 3. This guide outlines a plausible synthetic pathway involving the formation of a key β-keto ester intermediate, followed by its stereoselective reduction and subsequent hydrolysis.

Synthesis of the Key Intermediate: Diethyl 2-methyl-3-oxopentanedioate

A plausible precursor for this compound is diethyl 2-methyl-3-oxopentanedioate. While specific literature for its direct synthesis is limited, a common method for synthesizing similar β-keto esters is through a Claisen condensation-type reaction. For instance, the acylation of diethyl methylmalonate with an appropriate acylating agent could yield the desired product[1].

Experimental Protocol: Synthesis of Diethyl 2-methyl-3-oxopentanedioate (Proposed)

This protocol is based on analogous Claisen condensation reactions and would require optimization.

  • Reactants:

    • Diethyl methylmalonate

    • Acylating agent (e.g., ethyl chlorooxoacetate)

    • Base (e.g., sodium ethoxide)

    • Anhydrous solvent (e.g., ethanol (B145695), THF)

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath and add diethyl methylmalonate dropwise with stirring.

    • After the addition is complete, allow the mixture to stir for a specified time to ensure complete enolate formation.

    • Add the acylating agent dropwise to the reaction mixture, maintaining the low temperature.

    • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Stereoselective Reduction of Diethyl 2-methyl-3-oxopentanedioate

The crucial step in introducing the desired stereochemistry at the hydroxyl group is the stereoselective reduction of the ketone in diethyl 2-methyl-3-oxopentanedioate. This can be achieved using various chemical and biocatalytic methods.

Diastereoselective reduction of β-keto esters can be achieved using hydride reagents in combination with chelating or non-chelating Lewis acids to favor either the syn or anti diastereomer.

  • Syn-selective reduction: The use of a chelating Lewis acid like titanium tetrachloride (TiCl₄) with a reducing agent such as pyridine-borane complex can lead to high syn selectivity through a rigid cyclic transition state[2].

  • Anti-selective reduction: A non-chelating Lewis acid like cerium trichloride (B1173362) (CeCl₃) with a sterically hindered reducing agent like lithium triethylborohydride (LiEt₃BH) can favor the formation of the anti product[2].

Experimental Protocol: Syn-Selective Reduction of a β-Keto Ester (Representative) [2]

  • Reactants:

    • Diethyl 2-methyl-3-oxopentanedioate

    • Titanium tetrachloride (TiCl₄)

    • Pyridine-borane complex (py·BH₃)

    • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Procedure:

    • To a stirred solution of the β-keto ester in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add TiCl₄ dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add a solution of pyridine-borane complex in CH₂Cl₂ dropwise.

    • Continue stirring at -78 °C for 4-6 hours or until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Experimental Protocol: Anti-Selective Reduction of a β-Keto Ester (Representative) [2]

  • Reactants:

    • Diethyl 2-methyl-3-oxopentanedioate

    • Anhydrous cerium trichloride (CeCl₃)

    • Lithium triethylborohydride (LiEt₃BH)

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Procedure:

    • To a suspension of anhydrous CeCl₃ in anhydrous THF at room temperature, add a solution of the β-keto ester in THF.

    • Stir the mixture for 1 hour at room temperature, then cool to -78 °C.

    • Add a solution of LiEt₃BH in THF dropwise.

    • Stir the reaction at -78 °C for 3-5 hours or until completion.

    • Quench the reaction carefully with methanol, followed by a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash chromatography.

Enzymatic reductions using ketoreductases (KREDs) can offer high enantioselectivity and diastereoselectivity under mild reaction conditions. The stereochemical outcome is dependent on the specific enzyme used.

Experimental Protocol: Biocatalytic Reduction of a β-Keto Ester (General)

  • Reactants:

    • Diethyl 2-methyl-3-oxopentanedioate

    • Ketoreductase (KRED)

    • Cofactor (e.g., NADPH) or a cofactor regeneration system

    • Buffer solution

  • Procedure:

    • Prepare a buffered solution containing the β-keto ester.

    • Add the KRED and the cofactor (or cofactor regeneration system).

    • Incubate the reaction at a controlled temperature and pH with gentle agitation.

    • Monitor the reaction progress by HPLC or GC.

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Hydrolysis of the Diethyl Ester

The final step in the synthesis is the hydrolysis of the diethyl ester to the dicarboxylic acid. This can be achieved under acidic or basic conditions.

Experimental Protocol: Ester Hydrolysis (General)

  • Reactants:

    • Diethyl 3-hydroxy-2-methylpentanedioate

    • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

    • Solvent (e.g., water, ethanol)

  • Procedure (Basic Hydrolysis):

    • Dissolve the ester in a mixture of ethanol and aqueous NaOH.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with concentrated HCl to precipitate the dicarboxylic acid.

    • Collect the product by filtration or extract with an organic solvent.

    • Dry and purify the final product, if necessary.

Alternative Synthetic Approaches

Evans Aldol (B89426) Reaction

The Evans aldol reaction provides a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. This approach utilizes a chiral auxiliary to control the stereochemistry of the aldol addition. The resulting product can then be further manipulated to yield the target this compound. The reaction typically proceeds with high diastereoselectivity to form the syn aldol adduct[3].

Logical Workflow for Evans Aldol Approach

Evans_Aldol_Workflow start Chiral Oxazolidinone Auxiliary acylation N-Acylation start->acylation prop Propionyl Chloride prop->acylation imide Chiral N-Propionyl Imide acylation->imide enolate Boron Enolate Formation (e.g., Bu2BOTf, DIPEA) imide->enolate aldol Evans Aldol Reaction enolate->aldol aldehyde Succinic Semialdehyde Ester aldehyde->aldol adduct Aldol Adduct with Auxiliary aldol->adduct cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) adduct->cleavage product This compound Ester cleavage->product hydrolysis Hydrolysis product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Evans aldol reaction workflow for the synthesis of this compound.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. This reaction could potentially be used to synthesize the target molecule by reacting an α-bromopropionate ester with a succinic semialdehyde derivative.

Biological Synthesis of a Related Isomer: 3-Hydroxy-3-methylglutaric Acid

While the specific biological synthesis pathway for this compound is not well-documented, the biosynthesis of its isomer, 3-hydroxy-3-methylglutaric acid (HMG), is well-established. In mammals, HMG is an intermediate in the metabolism of the amino acid leucine (B10760876) and in the synthesis of ketone bodies.

A proposed pathway for the formation of 3-hydroxyglutaric acid (a related compound) involves the conversion of glutaryl-CoA to glutaconyl-CoA, followed by hydration to 3-hydroxyglutaryl-CoA, and subsequent hydrolysis[4].

Signaling Pathway for a Related Biosynthesis

Biosynthesis_Pathway Lysine Lysine / Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Catabolism GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA Medium Chain Acyl-CoA Dehydrogenase HydroxyglutarylCoA 3-Hydroxyglutaryl-CoA GlutaconylCoA->HydroxyglutarylCoA 3-Methylglutaconyl-CoA Hydratase HydroxyglutaricAcid 3-Hydroxyglutaric Acid HydroxyglutarylCoA->HydroxyglutaricAcid Hydrolysis

Caption: Proposed biosynthesis of 3-hydroxyglutaric acid.

Quantitative Data Summary

The following tables summarize potential quantitative data for the proposed synthetic steps. These values are based on literature for similar reactions and would need to be empirically determined for the specific synthesis of this compound.

Table 1: Stereoselective Reduction of a β-Keto Ester

MethodReagentsDiastereomeric Ratio (syn:anti)Yield (%)Reference
Syn-SelectiveTiCl₄, py·BH₃>95:580-95[2]
Anti-SelectiveCeCl₃, LiEt₃BH>5:9575-90[2]
BiocatalyticKetoreductase>99:1 (enantiospecific)70-95Varies with enzyme

Table 2: Evans Aldol Reaction

StepReagentsDiastereomeric Excess (de)Yield (%)Reference
Aldol AdditionBu₂BOTf, DIPEA>98%85-95[3]
Auxiliary CleavageLiOH, H₂O₂-80-90[3]

Conclusion

References

An In-Depth Technical Guide to the Metabolic Pathway of 3-Hydroxy-3-Methylglutaric Acid and the Enigmatic Nature of its Isomer, 3-Hydroxy-2-Methylglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the metabolic pathway of 3-hydroxy-3-methylglutaric acid (3-HMG), a critical intermediate in the catabolism of the branched-chain amino acid leucine (B10760876) and in the synthesis of ketone bodies. The guide details the enzymatic reactions, physiological significance, and the pathophysiology of its associated inborn error of metabolism, 3-hydroxy-3-methylglutaric aciduria (HMG aciduria). In contrast, this document also addresses the current scarcity of scientific literature regarding a defined metabolic pathway for its isomer, 3-hydroxy-2-methylglutaric acid. While the existence of this compound is documented, its metabolic origin, physiological role, and clinical significance remain largely uncharacterized. This guide synthesizes the available information on both molecules, presenting quantitative data in structured tables, detailing relevant experimental protocols, and providing visualizations of the key metabolic and experimental workflows.

The 3-Hydroxy-3-Methylglutaric Acid Metabolic Pathway: A Core Component of Leucine Catabolism and Ketogenesis

The metabolic pathway of 3-hydroxy-3-methylglutaric acid is intrinsically linked to two fundamental physiological processes: the degradation of the essential amino acid leucine and the production of ketone bodies, which serve as an alternative energy source for vital organs during periods of fasting or low carbohydrate intake.

Pathway Overview

The formation and subsequent breakdown of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a central part of this pathway, which primarily occurs within the mitochondrial matrix. The final step of this pathway, the cleavage of HMG-CoA, is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) .[1][2] This reaction yields acetoacetate, a primary ketone body, and acetyl-CoA, which can enter the citric acid cycle for energy production.[3][4]

In the context of leucine catabolism, the pathway begins with the transamination and oxidative decarboxylation of leucine to isovaleryl-CoA. A series of subsequent reactions convert isovaleryl-CoA to HMG-CoA, which then enters the final step catalyzed by HMGCL.

Signaling Pathway Diagram

3-Hydroxy-3-methylglutaric_Acid_Metabolic_Pathway Figure 1: 3-Hydroxy-3-Methylglutaric Acid Metabolic Pathway cluster_disorder HMG-CoA Lyase Deficiency Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Branched-chain aminotransferase isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->isovaleryl_CoA BCKDH complex methylcrotonyl_CoA 3-Methylcrotonyl-CoA isovaleryl_CoA->methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase methylglutaconyl_CoA 3-Methylglutaconyl-CoA methylcrotonyl_CoA->methylglutaconyl_CoA Methylcrotonyl-CoA carboxylase HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA methylglutaconyl_CoA->HMG_CoA 3-Methylglutaconyl-CoA hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase (HMGCL) Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase (HMGCL) Three_HMG 3-Hydroxy-3-methylglutaric acid HMG_CoA->Three_HMG Accumulation and hydrolysis

Caption: Leucine degradation pathway leading to the formation of HMG-CoA and its subsequent cleavage.

The Uncharacterized Nature of this compound

In stark contrast to its 3-hydroxy-3-methyl isomer, there is a significant dearth of information regarding a specific metabolic pathway for This compound . The Human Metabolome Database (HMDB) lists this compound (HMDB0029169), classifying it as a hydroxy fatty acid. However, its metabolic origins, enzymatic regulators, and physiological or pathological roles are not well-defined in the current scientific literature.

It is plausible that this compound is a minor, perhaps incidental, metabolite formed through less specific enzymatic activities or as a byproduct of other metabolic pathways. Its structural similarity to other intermediates in amino acid or fatty acid metabolism suggests potential, yet unconfirmed, routes of synthesis. Further research, including metabolomic studies and enzymatic assays with purified enzymes and various substrates, is required to elucidate the metabolic significance of this molecule.

Quantitative Data

Enzyme Kinetics
Metabolite Concentrations in Physiological and Pathological States

The urinary excretion of 3-HMG is a key diagnostic marker for HMG aciduria. The following table summarizes typical concentrations of relevant organic acids.

MetaboliteConditionMatrixConcentration RangeReference
3-Hydroxy-3-methylglutaric acidHMG AciduriaUrine200 - 11,000 mmol/mol creatinine[6]
3-Hydroxy-3-methylglutaric acidNormalUrine0.14 - 38.95 mmol/mol creatinine[7]
3-Methylglutaric acidHMG AciduriaUrineElevated[8]
3-Hydroxyisovaleric acidHMG AciduriaUrineElevated[8]
3-Methylglutaconic acidHMG AciduriaUrineElevated[8]
3-Methylglutaric acidNormalUrine0.02 - 0.38 mmol/mol creatinine[9]

Experimental Protocols

The quantitative analysis of 3-hydroxy-3-methylglutaric acid and other organic acids in biological fluids is crucial for the diagnosis of inborn errors of metabolism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

GC-MS analysis of organic acids requires a multi-step sample preparation process to ensure the volatility and thermal stability of the analytes.

  • Sample Collection and Storage : A random urine sample is collected in a sterile, preservative-free container and stored frozen (-20°C or lower) until analysis.[10]

  • Internal Standard Addition : An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is added to a defined volume of urine to correct for variations in sample extraction and derivatization efficiency.[10]

  • Extraction : Organic acids are extracted from the aqueous urine matrix into an organic solvent, typically ethyl acetate. This is often performed after acidification of the urine sample to ensure the organic acids are in their protonated, less polar form.[11]

  • Oximation : To stabilize keto-acids and prevent the formation of multiple derivatives, an oximation step is often included. This involves reacting the sample with a reagent like methoxyamine HCl.[12]

  • Derivatization (Silylation) : The hydroxyl and carboxyl groups of the organic acids are derivatized to make them volatile for GC analysis. A common method is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][14] The reaction involves heating the dried extract with the silylating agent.[15]

  • Gas Chromatograph : A capillary column, such as a DB-5ms, is used for the separation of the derivatized organic acids.[16] The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute a wide range of compounds.[16]

  • Mass Spectrometer : The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds, which are then compared to spectral libraries for identification. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for increased sensitivity and specificity.[10][17]

Experimental Workflow Diagram

GC-MS_Workflow Figure 2: GC-MS Workflow for Urinary Organic Acid Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Oximation & Silylation extraction->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_processing Data Processing & Quantitation gc_ms_analysis->data_processing report Report data_processing->report

Caption: A generalized workflow for the analysis of urinary organic acids by GC-MS.

Conclusion

The metabolic pathway of 3-hydroxy-3-methylglutaric acid is a well-established and clinically significant component of leucine metabolism and ketogenesis. Deficiencies in the key enzyme, HMG-CoA lyase, lead to the accumulation of 3-HMG and other organic acids, resulting in the serious metabolic disorder, HMG aciduria. The diagnosis and monitoring of this condition rely on the accurate quantification of these metabolites in biological fluids, primarily through GC-MS and LC-MS/MS.

Conversely, the metabolic pathway of this compound remains undefined. Its low abundance and the lack of associated clinical manifestations have likely contributed to the limited research into its metabolic fate. Future metabolomic studies may shed light on the origin and potential biological relevance of this enigmatic isomer. This guide provides a foundational understanding of the known aspects of 3-HMG metabolism and highlights the current knowledge gap concerning its 2-hydroxy isomer, thereby identifying a potential area for future research.

References

The Natural Occurrence of 3-Hydroxy-3-Methylglutaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound of interest, widely documented in scientific literature, is 3-hydroxy-3-methylglutaric acid (HMGA). The user's query for "3-hydroxy-2-methylglutaric acid" appears to be a misnomer, as the biologically relevant and discovered compound has the methyl and hydroxyl groups on the third carbon. This guide will focus on the scientifically recognized 3-hydroxy-3-methylglutaric acid.

Discovery and Natural Sources

The first documented isolation of 3-hydroxy-3-methylglutaric acid from a natural source dates back to 1954, when it was identified as a constituent of the seed of flax (Linum usitatissimum)[1]. In flaxseed, HMGA is a component of a lignan (B3055560) oligomer, where it interconnects secoisolariciresinoldiglucoside (SDG) residues[2][3]. This complex structure is a significant component of flaxseed lignans[3].

Beyond flax, HMGA has been identified in the plant kingdom as an acylating moiety of flavonol glycosides in various species of Rosa[4]. For instance, kaempferol (B1673270) 3-O-[(3-hydroxy-3-methylglutaryl)-β-glucuronide] has been isolated from the fruit of Rosa roxburghii[4].

In the microbial world, a bacterium belonging to the Pseudomonadaceae family, isolated from soil, was found to be capable of utilizing 3-hydroxy-3-methylglutarate as its sole carbon source[5].

In humans, 3-hydroxy-3-methylglutaric acid is an intermediate in the catabolism of the essential amino acid leucine (B10760876).[6] It is not typically found in high concentrations in healthy individuals.[6] However, its accumulation in urine and other bodily fluids is a key diagnostic marker for the rare, inherited metabolic disorder known as 3-hydroxy-3-methylglutaric aciduria (HMGA aciduria)[6][7]. Moderately elevated levels may also be associated with gastrointestinal yeast overgrowth or Coenzyme Q10 deficiency[6].

Biosynthesis and Metabolic Role

In human metabolism, 3-hydroxy-3-methylglutaric acid is formed from its precursor, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is a central molecule in metabolism, serving as an intermediate in both leucine degradation and the synthesis of ketone bodies and cholesterol.

The final step in leucine catabolism is the cleavage of HMG-CoA by the enzyme HMG-CoA lyase into acetyl-CoA and acetoacetate[7]. A deficiency in this enzyme leads to the accumulation of HMG-CoA, which is then hydrolyzed to 3-hydroxy-3-methylglutaric acid and excreted in the urine[6].

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Leucine Catabolism and HMGA Formation Leucine Catabolism and HMGA Formation Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA HMG_CoA_lyase HMG-CoA Lyase HMG_CoA->HMG_CoA_lyase Hydrolysis Hydrolysis HMG_CoA->Hydrolysis Acetyl_CoA Acetyl_CoA Acetoacetate Acetoacetate HMGA 3-Hydroxy-3-methylglutaric Acid HMG_CoA_lyase->Acetyl_CoA HMG_CoA_lyase->Acetoacetate Deficiency Deficiency leads to accumulation Hydrolysis->HMGA Deficiency->HMG_CoA

Caption: Leucine catabolism pathway showing the formation of 3-hydroxy-3-methylglutaric acid.

Quantitative Data

The concentration of 3-hydroxy-3-methylglutaric acid varies significantly depending on the biological source and the health status of the individual.

SourceConditionConcentrationReference
Human UrineNormal< 26 mmol/mol creatinine[6]
Human UrineNormal< 50 µmol/mmol creatinine[8]
Human Urine3-HMG Aciduria200 - 11,000 mmol/mol creatinine[9]
Flaxseed (Linum usitatissimum)N/AA major component of the lignan oligomer[2][3]
Rosa speciesN/APresent as an acylating agent in flavonol glycosides[4]

Experimental Protocols

Analysis of 3-Hydroxy-3-Methylglutaric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesis of common practices for urinary organic acid analysis.

1. Sample Preparation and Extraction:

  • To 200 µL of urine, add an internal standard (e.g., tropic acid).

  • Perform oximation by adding 40 µL of methoxyamine HCl (75 g/L in H2O) and incubating at 60°C for 30 minutes. This step is crucial for the accurate analysis of keto acids.

  • Acidify the sample with HCl.

  • Extract the organic acids using two consecutive liquid-liquid extractions with 600 µL of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen at 35°C.

2. Derivatization:

  • To the dried extract, add 160 µL of hexane (B92381) and 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 70-90°C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Acquisition: Scan from m/z 50 to 600.

  • Identification: Identify the TMS derivative of 3-hydroxy-3-methylglutaric acid by its retention time and mass spectrum, comparing to a known standard.

  • Quantification: Quantify using the peak area ratio of the analyte to the internal standard.

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GC-MS Workflow for Urinary HMGA Analysis GC-MS Workflow for Urinary HMGA Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Sample Urine Sample (200 µL) Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Oximation Oximation (Methoxyamine HCl, 60°C) Internal_Standard->Oximation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Oximation->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Derivatization TMS Derivatization (BSTFA, 70-90°C) Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Workflow for the analysis of urinary 3-hydroxy-3-methylglutaric acid by GC-MS.

Analysis of 3-Hydroxy-3-Methylglutaric Acid Acylated Flavonoids in Plant Material by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the extraction and analysis of phenolic compounds from plant material, which can be adapted for HMGA-acylated flavonoids.

1. Sample Preparation and Extraction:

  • Freeze-dry and grind the plant material (e.g., leaves, fruits) to a fine powder.

  • Extract the powder with 80% methanol (B129727) in water at 50°C for 30 minutes with agitation. Repeat the extraction twice.

  • Pool the extracts and evaporate the methanol using a rotary evaporator.

  • The remaining aqueous extract can be further purified by solid-phase extraction (SPE) using a C18 cartridge to remove non-polar compounds and concentrate the phenolic fraction.

2. HPLC Analysis:

  • Chromatograph: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD). For structural confirmation, coupling to a mass spectrometer (LC-MS) is recommended.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at wavelengths relevant for flavonoids (e.g., 280 nm and 320 nm).

  • Identification and Quantification: Compare retention times and UV spectra with authentic standards if available. For novel compounds, LC-MS/MS is necessary for structural elucidation.

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HPLC Workflow for Plant HMGA-Flavonoid Analysis HPLC Workflow for Plant HMGA-Flavonoid Analysis cluster_prep Sample Preparation cluster_analysis Analysis Plant_Material Dried, Ground Plant Material Extraction Methanol Extraction Plant_Material->Extraction Evaporation Evaporation of Methanol Extraction->Evaporation SPE Solid-Phase Extraction (SPE) Evaporation->SPE HPLC HPLC-DAD/MS Analysis SPE->HPLC Data_Processing Data Analysis and Identification HPLC->Data_Processing

Caption: General workflow for the analysis of HMGA-acylated flavonoids in plants by HPLC.

Signaling Pathways and Biological Effects

Currently, there is limited information on specific signaling pathways directly modulated by 3-hydroxy-3-methylglutaric acid at physiological concentrations. The majority of research on its biological effects is in the context of the high concentrations observed in 3-hydroxy-3-methylglutaric aciduria.

In this pathological state, HMGA is considered a neurotoxin. Studies have shown that high levels of HMGA can lead to:

  • Oxidative Stress: It can disrupt the redox homeostasis in the brain by altering the activity of antioxidant enzymes such as glutathione (B108866) reductase and catalase.[10][11]

  • Bioenergetic Dysfunction: HMGA can impair the function of the mitochondrial respiratory chain and the citric acid cycle, leading to decreased energy production in neuronal cells.[10]

  • Excitotoxicity: While initially proposed, the role of HMGA as a potent excitotoxin acting via NMDA receptors is not strongly supported, and it is considered to be only weakly neurotoxic through this mechanism.[12]

The neurodegenerative effects observed in HMGA aciduria are likely a result of a combination of these factors, leading to neuronal damage, particularly in the striatum.[10]

dot

Neurotoxic Effects of High HMGA Concentration Neurotoxic Effects of High HMGA Concentration High_HMGA High Concentration of 3-Hydroxy-3-methylglutaric Acid Oxidative_Stress Oxidative Stress High_HMGA->Oxidative_Stress Bioenergetic_Dysfunction Bioenergetic Dysfunction High_HMGA->Bioenergetic_Dysfunction Weak_Excitotoxicity Weak Excitotoxicity High_HMGA->Weak_Excitotoxicity Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Bioenergetic_Dysfunction->Neuronal_Damage Weak_Excitotoxicity->Neuronal_Damage

Caption: Proposed mechanisms of neurotoxicity of 3-hydroxy-3-methylglutaric acid.

References

Unveiling the Natural Origins of Hydroxymethylglutaric Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination for Researchers and Drug Development Professionals

Executive Summary

This technical guide delves into the natural sources of hydroxymethylglutaric acids, with a primary focus on 3-hydroxy-3-methylglutaric acid due to the current lack of scientific literature identifying natural sources for its isomer, 3-hydroxy-2-methylglutaric acid. While the therapeutic and metabolic significance of these compounds is increasingly recognized, a comprehensive understanding of their natural origins is paramount for future research and development. This document provides a thorough overview of the known plant sources of 3-hydroxy-3-methylglutaric acid, detailed experimental protocols for its isolation, and a visualization of its role in key metabolic pathways.

Introduction: The Hydroxymethylglutaric Acid Isomers

This compound and 3-hydroxy-3-methylglutaric acid are structural isomers with distinct chemical properties and biological roles. While both are dicarboxylic acids, the position of the methyl group significantly influences their metabolic fate and potential therapeutic applications.

This compound: As of the latest literature review, there are no documented natural sources for this compound. Its presence in biological systems appears to be limited, and it is not recognized as a known plant metabolite or a significant intermediate in major metabolic pathways.

3-Hydroxy-3-methylglutaric Acid (HMG): In contrast, 3-hydroxy-3-methylglutaric acid is a well-characterized organic acid with established natural occurrences and significant metabolic relevance. It is a known plant metabolite and an intermediate in the metabolism of the amino acid leucine (B10760876) in mammals.[1] Furthermore, HMG is recognized for its role as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[2]

Given the absence of data on the natural sources of this compound, this guide will focus on the scientifically documented natural occurrences of 3-hydroxy-3-methylglutaric acid, providing valuable insights for researchers interested in this class of compounds.

Natural Sources of 3-Hydroxy-3-methylglutaric Acid

3-Hydroxy-3-methylglutaric acid has been identified in a limited number of plant species. The quantitative data available from scientific literature is summarized in the table below.

Plant SpeciesFamilyPlant PartConcentration (g/kg)Reference
Linum usitatissimum (Flax)LinaceaeSeed Meal (fat-free)Not explicitly quantified, but 6.5 g was isolated from an unspecified amount of meal.[3]
Crotalaria duraFabaceaeNot specifiedNot quantified[2]
Lotus burttiiFabaceaeNot specifiedNot quantified[2]
Tillandsia usneoides (Spanish Moss)BromeliaceaeWhole plantIdentified as a hypoglycemic principle, but not quantified.[4]
Rosa species (e.g., Rosa spinosissima)RosaceaeLeavesPresent as an acylating moiety in flavonol glycosides; not quantified as a free acid.[5][6]

Experimental Protocols: Isolation of 3-Hydroxy-3-methylglutaric Acid from Linum usitatissimum (Flax) Seed

The following protocol is based on the methodology described by Klosterman and Smith (1954) for the isolation of 3-hydroxy-3-methylglutaric acid from flaxseed meal.[3]

Materials and Reagents
  • Fat-free linseed (flax) meal

  • Ethanol-dioxane solvent mixture

  • Sodium methoxide

  • Acetone (B3395972)

  • Barium carbonate

  • Sulfuric acid

  • Phenol (B47542) (for chromatography)

  • Water

Extraction and Initial Purification
  • Extraction: Extract fat-free linseed meal with an ethanol-dioxane solvent mixture. This initial step yields an amorphous product containing glucosides and the target ester.

  • Saponification: Treat the amorphous extract with sodium methoxide. This process saponifies the methyl ester of 3-hydroxy-3-methylglutaric acid.

Isolation of Methyl-β-hydroxy-β-methylglutarate
  • Distillation: Following the treatment with sodium methoxide, distill the ether layer to obtain methyl-β-hydroxy-β-methylglutarate as a colorless liquid. The reported boiling point is 119-120°C at 13 mm Hg.

Hydrolysis to 3-Hydroxy-3-methylglutaric Acid
  • Acid Hydrolysis: Boil the isolated methyl ester under reflux with sulfuric acid for 2 hours to induce hydrolysis.

  • Neutralization: Neutralize the sulfuric acid with an equivalent amount of barium carbonate.

  • Evaporation: Evaporate the mixture to dryness in vacuo.

  • Acetone Extraction: Extract the residue with acetone.

  • Solvent Removal: Remove the acetone to yield crystalline 3-hydroxy-3-methylglutaric acid.

Recrystallization and Verification
  • Recrystallization: Recrystallize the crude 3-hydroxy-3-methylglutaric acid from acetone to obtain colorless crystals with a melting point of 108°C.

  • Chromatographic Verification: Perform paper partition chromatography using phenol saturated with water as the irrigating solvent to confirm the purity of the isolated acid.

experimental_workflow start Fat-free Flax Seed Meal extraction Extraction with Ethanol-Dioxane start->extraction amorphous_product Amorphous Product extraction->amorphous_product naome_treatment Treatment with Sodium Methoxide amorphous_product->naome_treatment ether_layer Ether Layer containing Methyl Ester naome_treatment->ether_layer distillation Distillation (119-120°C @ 13 mmHg) ether_layer->distillation methyl_ester Methyl-3-hydroxy-3-methylglutarate distillation->methyl_ester hydrolysis Acid Hydrolysis (H2SO4, reflux 2h) methyl_ester->hydrolysis neutralization Neutralization (BaCO3) hydrolysis->neutralization evaporation Evaporation in vacuo neutralization->evaporation acetone_extraction Acetone Extraction evaporation->acetone_extraction solvent_removal Solvent Removal acetone_extraction->solvent_removal crude_hmg Crude 3-Hydroxy-3-methylglutaric Acid solvent_removal->crude_hmg recrystallization Recrystallization from Acetone crude_hmg->recrystallization pure_hmg Pure 3-Hydroxy-3-methylglutaric Acid (m.p. 108°C) recrystallization->pure_hmg

Isolation of 3-Hydroxy-3-methylglutaric Acid from Flaxseed.

Metabolic Pathway Involvement of 3-Hydroxy-3-methylglutaric Acid

3-Hydroxy-3-methylglutaric acid is a key intermediate in the catabolism of the branched-chain amino acid, leucine. It is formed from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). In individuals with a deficiency in the enzyme HMG-CoA lyase, HMG accumulates in the urine.[1] Furthermore, HMG is a known inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

metabolic_pathway Leucine Leucine HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Leucine->HMG_CoA Catabolism HMG_Acid 3-Hydroxy-3-methylglutaric Acid HMG_CoA->HMG_Acid Accumulation in HMG-CoA Lyase Deficiency Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA Lyase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Reductase HMG-CoA Reductase HMG_Acid->HMG_CoA_Reductase Inhibition Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps

Metabolic Context of 3-Hydroxy-3-methylglutaric Acid.

Conclusion and Future Directions

While the natural occurrence of this compound remains to be discovered, its isomer, 3-hydroxy-3-methylglutaric acid, is a confirmed plant metabolite with significant biological activities. The identification of HMG in various plant species, coupled with its role in key metabolic pathways, presents exciting opportunities for further research. Future studies should focus on:

  • Screening a wider range of plant species for the presence of both this compound and 3-hydroxy-3-methylglutaric acid.

  • Developing more sensitive and quantitative analytical methods for the detection and quantification of these acids in complex natural matrices.

  • Elucidating the biosynthetic pathways of HMG in plants.

  • Further investigating the pharmacological properties of HMG and its derivatives, particularly in the context of metabolic disorders.

This guide provides a foundational resource for scientists and researchers, summarizing the current knowledge on the natural sources of 3-hydroxy-3-methylglutaric acid and offering a starting point for future investigations into this promising class of natural compounds.

References

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxy-2-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylglutaric acid is a dicarboxylic acid that plays a role in human metabolism. Its presence and concentration can be indicative of certain metabolic disorders. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. As is often the case in biological systems, the stereochemistry of a molecule can significantly influence its biological activity, metabolic fate, and interaction with enzymes and receptors. This guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, properties, and potential methodologies for their synthesis and analysis. While data on the specific properties and biological activities of the individual stereoisomers are limited in publicly available literature, this guide consolidates the existing knowledge on the general compound and provides extrapolated, detailed experimental protocols based on established methods for similar chiral acids.

Stereoisomers of this compound

This compound has two stereocenters at positions 2 and 3 of the glutaric acid backbone. This results in four stereoisomers, which exist as two pairs of enantiomers.

The four stereoisomers are:

  • (2R, 3R)-3-hydroxy-2-methylglutaric acid

  • (2S, 3S)-3-hydroxy-2-methylglutaric acid

  • (2R, 3S)-3-hydroxy-2-methylglutaric acid

  • (2S, 3R)-3-hydroxy-2-methylglutaric acid

The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any other pairing is that of diastereomers.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,3R (2R,3R)-3-hydroxy-2-methylglutaric acid 2S,3S (2S,3S)-3-hydroxy-2-methylglutaric acid 2R,3R->2S,3S enantiomers 2R,3S (2R,3S)-3-hydroxy-2-methylglutaric acid 2R,3R->2R,3S diastereomers 2S,3R (2S,3R)-3-hydroxy-2-methylglutaric acid 2R,3R->2S,3R 2S,3S->2R,3S 2S,3S->2S,3R diastereomers 2R,3S->2S,3R enantiomers

Figure 1. Stereoisomeric relationships of this compound.

Physicochemical Properties

PropertyValue (for this compound)(2R, 3R)(2S, 3S)(2R, 3S)(2S, 3R)
Molecular Formula C₆H₁₀O₅C₆H₁₀O₅C₆H₁₀O₅C₆H₁₀O₅C₆H₁₀O₅
Molecular Weight 162.14 g/mol [1][2]162.14 g/mol 162.14 g/mol 162.14 g/mol 162.14 g/mol
Melting Point 105 °C[1]Data not availableData not availableData not availableData not available
Specific Rotation ([α]D) Data not availableData not availableData not availableData not availableData not available
pKa₁ Data not availableData not availableData not availableData not availableData not available
pKa₂ Data not availableData not availableData not availableData not availableData not available
IUPAC Name 3-hydroxy-2-methylpentanedioic acid[2](2R,3R)-3-hydroxy-2-methylpentanedioic acid(2S,3S)-3-hydroxy-2-methylpentanedioic acid(2R,3S)-3-hydroxy-2-methylpentanedioic acid(2S,3R)-3-hydroxy-2-methylpentanedioic acid

Experimental Protocols

Due to the scarcity of specific experimental protocols for the stereoisomers of this compound, the following sections provide detailed, adaptable methodologies based on established procedures for structurally similar chiral acids.

Stereoselective Synthesis: A Hypothetical Approach

The following protocol outlines a hypothetical chemoenzymatic approach for the synthesis of a single stereoisomer, for instance, (2R, 3R)-3-hydroxy-2-methylglutaric acid, adapted from principles of stereoselective synthesis of related hydroxy acids[3].

Objective: To synthesize (2R, 3R)-3-hydroxy-2-methylglutaric acid diethyl ester.

Materials:

  • Diethyl 2-methyl-3-oxoglutarate

  • A stereoselective reductase enzyme (e.g., a carbonyl reductase from Candida parapsilosis or a recombinant reductase known for (R)-selectivity)

  • NADPH (or a suitable cofactor regeneration system)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Enzymatic Reduction:

    • In a temperature-controlled reaction vessel, dissolve diethyl 2-methyl-3-oxoglutarate in phosphate buffer.

    • Add the stereoselective reductase enzyme and NADPH. If using a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), add these components as well.

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

  • Extraction and Purification:

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude diethyl (2R, 3R)-3-hydroxy-2-methylglutarate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Hydrolysis (Optional):

    • To obtain the free acid, the purified diethyl ester can be hydrolyzed using standard procedures, such as treatment with aqueous lithium hydroxide (B78521) followed by acidic workup.

  • Characterization:

    • Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H, ¹³C, and chiral shift reagents if necessary) and determine the enantiomeric excess by chiral HPLC or GC analysis.

Chiral Separation and Analysis by HPLC

This protocol details a method for the analytical separation of the stereoisomers of this compound using chiral high-performance liquid chromatography (HPLC), a widely used technique for resolving enantiomers and diastereomers[4][5][6].

Objective: To separate and quantify the four stereoisomers of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometric (MS) detector.

  • Chiral stationary phase (CSP) column suitable for acidic compounds (e.g., a polysaccharide-based column like Chiralpak QD-AX or a similar anion-exchange type CSP).

  • Mobile phase components: Methanol (B129727) (HPLC grade), Acetic acid (or Formic acid), and Ammonium (B1175870) acetate (or other suitable buffer salts).

  • Standard solutions of the racemic mixture of this compound.

Procedure:

  • Column and Mobile Phase Preparation:

    • Install the chiral column in the HPLC system and equilibrate it with the mobile phase.

    • Prepare the mobile phase. A typical starting mobile phase for a Chiralpak QD-AX column could be a mixture of methanol with a small percentage of acetic acid and ammonium acetate (e.g., 0.1% acetic acid and 10 mM ammonium acetate in methanol)[7]. The exact composition may need to be optimized.

  • Sample Preparation:

    • Dissolve a known concentration of the this compound stereoisomeric mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the analysis under isocratic or gradient elution conditions.

    • Monitor the elution of the stereoisomers using the UV or MS detector.

    • Record the retention times and peak areas for each separated isomer.

  • Method Optimization:

    • To achieve baseline separation of all four stereoisomers, systematically vary the mobile phase composition (e.g., the concentration of the acid and salt additives), the flow rate, and the column temperature.

    • The elution order of the enantiomers may be reversed by switching to a column with the opposite chirality (e.g., from a quinidine-based CSP to a quinine-based CSP)[8].

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_separation Chiral Separation & Analysis start Diethyl 2-methyl-3-oxoglutarate enzymatic_reduction Enzymatic Reduction (Stereoselective Reductase, NADPH) start->enzymatic_reduction extraction Extraction & Purification (Column Chromatography) enzymatic_reduction->extraction hydrolysis Hydrolysis (optional) extraction->hydrolysis product Single Stereoisomer (e.g., (2R,3R)) hydrolysis->product racemic_mixture Mixture of Stereoisomers sample_prep Sample Preparation racemic_mixture->sample_prep hplc Chiral HPLC Analysis (e.g., Chiralpak QD-AX) sample_prep->hplc data_analysis Data Analysis (Quantification of Isomers) hplc->data_analysis

Figure 2. Experimental workflow for the synthesis and separation of this compound stereoisomers.

Biological Implications and Signaling Pathways

This compound is primarily known in the context of the inborn error of metabolism, 3-hydroxy-3-methylglutaric aciduria. This condition is caused by a deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase, leading to the accumulation of 3-hydroxy-3-methylglutaric acid and other metabolites[9][10]. The accumulated compounds can lead to metabolic acidosis and neurological problems[9].

The biological effects of this compound that have been reported, such as the induction of oxidative stress and impairment of energy metabolism, have been studied using the undifferentiated compound[11][12]. There is a significant gap in the literature regarding the specific biological activities of the individual stereoisomers. It is highly probable that the different stereoisomers will exhibit distinct biological activities due to the stereospecificity of enzymes and receptors in the body[13][14]. For instance, one enantiomer may be a substrate for a particular enzyme, while the other may be an inhibitor or be metabolically inert.

Future research should focus on elucidating the specific roles of each stereoisomer in biological systems. This could involve:

  • Testing the individual stereoisomers in in vitro enzyme assays to determine if they are substrates or inhibitors of key metabolic enzymes.

  • Investigating the effects of each stereoisomer on cellular signaling pathways, particularly those related to energy metabolism and oxidative stress.

  • Conducting in vivo studies to compare the pharmacokinetic and pharmacodynamic profiles of the different stereoisomers.

Conclusion

The stereoisomers of this compound represent an important area for future research in the fields of metabolism, toxicology, and drug development. While there is a foundational understanding of the parent compound, a detailed characterization of the individual stereoisomers is lacking. The experimental protocols outlined in this guide, though based on methodologies for similar compounds, provide a solid starting point for researchers to synthesize, separate, and analyze these stereoisomers. A deeper understanding of the stereospecific biological activities of this compound will be crucial for developing a complete picture of its role in health and disease.

References

Enzymatic Synthesis of 3-Hydroxy-2-methylglutaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of potential enzymatic methodologies for the synthesis of 3-hydroxy-2-methylglutaric acid, a chiral building block with potential applications in pharmaceutical development. While direct, single-step enzymatic synthesis of this specific molecule is not extensively documented in current literature, this document outlines plausible multi-step biocatalytic strategies. These proposed pathways leverage the stereoselectivity of various enzyme classes, including lipases, esterases, and oxidoreductases, to achieve the desired chiral centers. This guide details hypothetical reaction schemes, comprehensive experimental protocols adapted from analogous enzymatic transformations, and methods for the synthesis of requisite precursor molecules. All quantitative data from related syntheses are summarized in structured tables for comparative analysis. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to provide clear and concise representations of the proposed synthetic routes.

Introduction

Chiral dicarboxylic acids and their derivatives are valuable synthons in the pharmaceutical industry, often serving as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] this compound, with its two stereocenters, presents a synthetic challenge that can be elegantly addressed through biocatalysis. The use of enzymes offers significant advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.[3]

This guide proposes two primary enzymatic strategies for the synthesis of this compound:

  • Strategy 1: Enzymatic Desymmetrization of a Prochiral Diester. This approach involves the chemical synthesis of a prochiral dialkyl 2-methyl-3-oxoglutarate, followed by a stereoselective enzymatic reduction of the ketone and subsequent enzymatic hydrolysis of the ester groups.

  • Strategy 2: Enzymatic Hydrolysis of a meso-Diester. This pathway begins with the synthesis of dimethyl 2-methyl-3-hydroxyglutarate as a mixture of diastereomers, followed by a stereoselective enzymatic hydrolysis to yield the desired chiral monoester.

Detailed methodologies for each proposed step, including the synthesis of necessary precursors and the application of relevant enzymes, are provided in the subsequent sections.

Proposed Enzymatic Synthesis Pathways

Strategy 1: Enzymatic Desymmetrization via Ketone Reduction and Hydrolysis

This strategy hinges on the stereoselective reduction of a prochiral 3-oxo-dicarboxylic acid ester, followed by enzymatic hydrolysis.

Strategy 1 Workflow cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis cluster_2 Purification & Analysis Precursor 2-Methylglutaric Acid Anhydride (B1165640) 2-Methylglutaric Anhydride Precursor->Anhydride Dehydration Diester Dialkyl 2-Methyl-3-oxoglutarate Anhydride->Diester Esterification & Oxidation HydroxyDiester Dialkyl 3-Hydroxy-2-methylglutarate Diester->HydroxyDiester Ketoreductase (Stereoselective Reduction) FinalProduct This compound HydroxyDiester->FinalProduct Lipase (B570770)/Esterase (Hydrolysis) Purification Chromatography FinalProduct->Purification Analysis Chiral HPLC, NMR, MS Purification->Analysis

Caption: Proposed workflow for the synthesis of this compound via enzymatic reduction and hydrolysis.

Step 1: Synthesis of 2-Methylglutaric Anhydride (Chemical)

  • Principle: 2-Methylglutaric acid is dehydrated to its corresponding anhydride using a dehydrating agent such as acetic anhydride.

  • Protocol:

    • Suspend 2-methylglutaric acid (1 mole) in acetic anhydride (2 moles).

    • Heat the mixture to reflux for 2-3 hours.

    • Remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

    • The resulting crude 2-methylglutaric anhydride can be purified by distillation or used directly in the next step.

Step 2: Synthesis of Dialkyl 2-Methyl-3-oxoglutarate (Chemical)

  • Principle: This step would likely involve a multi-step chemical transformation, for which a detailed protocol is beyond the immediate scope of enzymatic synthesis. A plausible route involves the conversion of the anhydride to a monoester acid chloride, followed by a malonic ester synthesis-type reaction and subsequent oxidation. For the purpose of this guide, we assume the availability of this precursor.

Step 3: Enzymatic Reduction of Dialkyl 2-Methyl-3-oxoglutarate

  • Principle: A ketoreductase (KRED) or alcohol dehydrogenase (ADH) is used for the stereoselective reduction of the ketone group to a hydroxyl group.[4] These enzymes often require a cofactor such as NADPH or NADH, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose).[4]

  • Protocol:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

    • To the buffer, add the dialkyl 2-methyl-3-oxoglutarate substrate (e.g., 10-50 mM).

    • Add NAD(P)H cofactor (e.g., 1 mM).

    • Add a cofactor regeneration system: glucose (e.g., 1.2 equivalents to the substrate) and glucose dehydrogenase (GDH) (e.g., 5-10 U/mL).

    • Initiate the reaction by adding a suitable ketoreductase (commercially available KREDs can be screened for activity and stereoselectivity). The enzyme can be used as a lyophilized powder, a cell-free extract, or as whole cells overexpressing the enzyme.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the reaction progress by TLC, GC, or HPLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Enzymatic Hydrolysis of Dialkyl 3-Hydroxy-2-methylglutarate

  • Principle: A lipase or esterase is used to hydrolyze the ester groups to carboxylic acids. Lipases are known to catalyze the hydrolysis of a wide range of esters.[5]

  • Protocol:

    • Prepare a biphasic reaction system consisting of an aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.5) and an organic solvent (e.g., toluene (B28343) or MTBE) to solubilize the substrate.

    • Dissolve the dialkyl 3-hydroxy-2-methylglutarate in the organic phase.

    • Add an immobilized lipase (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B).

    • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with vigorous stirring to ensure adequate mixing of the two phases.

    • Monitor the reaction by HPLC, observing the disappearance of the diester and the formation of the diacid.

    • After the reaction, separate the aqueous phase containing the product. The immobilized enzyme can be recovered by filtration for potential reuse.

    • Acidify the aqueous phase and extract the this compound with an appropriate organic solvent.

Strategy 2: Enzymatic Desymmetrization via Stereoselective Hydrolysis

This strategy relies on the ability of certain hydrolases to selectively hydrolyze one enantiomer from a racemic or meso-diester.

Strategy 2 Workflow cluster_0 Chemical Synthesis cluster_1 Enzymatic Desymmetrization cluster_2 Final Product Generation Precursor 2-Methyl-3-oxoglutaric Acid HydroxyAcid (rac)-3-Hydroxy-2-methylglutaric Acid Precursor->HydroxyAcid Chemical Reduction Diester (meso/rac)-Dialkyl 3-Hydroxy-2-methylglutarate HydroxyAcid->Diester Esterification Monoester Chiral Monoester Diester->Monoester Pig Liver Esterase/Lipase (Stereoselective Hydrolysis) FinalProduct This compound Monoester->FinalProduct Chemical Hydrolysis Purification Purification & Separation FinalProduct->Purification Analysis Chiral HPLC, NMR, MS Purification->Analysis

Caption: Proposed workflow for the synthesis of this compound via enzymatic desymmetrization of a diester.

Step 1: Synthesis of (meso/rac)-Dialkyl 3-Hydroxy-2-methylglutarate (Chemical)

  • Principle: A non-stereoselective chemical reduction of dialkyl 2-methyl-3-oxoglutarate, followed by esterification, will yield a mixture of diastereomeric diesters.

  • Protocol:

    • Dissolve dialkyl 2-methyl-3-oxoglutarate in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Cool the solution to 0°C and add a reducing agent such as sodium borohydride (B1222165) in portions.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction carefully with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and extract the product into an organic solvent.

    • The resulting crude dialkyl 3-hydroxy-2-methylglutarate can be purified by column chromatography.

Step 2: Stereoselective Enzymatic Hydrolysis

  • Principle: Enzymes such as Pig Liver Esterase (PLE) have been shown to stereoselectively hydrolyze one of the two ester groups of symmetrical diesters, leading to a chiral monoester.[6][7]

  • Protocol:

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

    • Suspend the (meso/rac)-dialkyl 3-hydroxy-2-methylglutarate in the buffer. A co-solvent such as DMSO may be used to aid solubility.

    • Add Pig Liver Esterase (commercially available as a crude preparation or purified enzyme).

    • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a dilute base (e.g., 0.1 M NaOH) using a pH-stat or by manual titration. The consumption of base is indicative of the progress of the hydrolysis.

    • Continue the reaction until approximately 50% of the theoretical amount of base has been consumed, indicating the formation of the monoester.

    • Stop the reaction by acidifying the mixture to pH 3 with dilute HCl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate) to recover the unreacted diester and the product monoester.

    • Separate the monoester from the unreacted diester by column chromatography.

Step 3: Chemical Hydrolysis of the Chiral Monoester

  • Principle: The isolated chiral monoester is subjected to standard chemical hydrolysis to yield the final dicarboxylic acid.

  • Protocol:

    • Dissolve the purified chiral monoester in a mixture of an alcohol (e.g., methanol) and water.

    • Add a base such as sodium hydroxide (B78521) or potassium hydroxide.

    • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture, acidify with a strong acid (e.g., HCl), and extract the final product, this compound, with an organic solvent.

Quantitative Data from Analogous Reactions

The following table summarizes quantitative data from published studies on enzymatic reactions analogous to those proposed in this guide. This data can serve as a benchmark for expected yields and stereoselectivities.

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference
Ketoreductase from E. coliEthyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate>99>99[4]
Pig Liver EsteraseDimethyl 3-methylglutarateMethyl (R)-3-methylglutarate~50 (kinetic resolution)>95[7]
Novozym 435Bis(1-phenylethyl) glutarate(R)-1-phenylethanol96 (for the R-enantiomer)>99[5]
KetoreductaseN-ethyl-N-methyl-2-(3-oxo-2,3-dihydro-1H-inden-5-yl) acetamideChiral alcohol intermediate for Ladostigil>99>99.9N/A

Analytical Methods

The synthesis and purification of this compound would require robust analytical techniques to monitor reaction progress and determine the purity and stereochemistry of the final product.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity. Chiral HPLC columns would be essential for determining the enantiomeric excess of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Conclusion

This technical guide has outlined two plausible enzymatic strategies for the synthesis of the chiral building block, this compound. While a direct, one-step biocatalytic route is not yet established, the proposed multi-step pathways leverage the well-documented stereoselectivity of ketoreductases, lipases, and esterases. The detailed experimental protocols, adapted from similar transformations, provide a solid foundation for researchers to begin developing a robust and sustainable synthesis of this valuable molecule. Further research, including enzyme screening and optimization of reaction conditions, will be crucial to realizing an efficient and scalable biocatalytic process. The successful implementation of such a strategy would represent a significant advancement in the green synthesis of complex chiral pharmaceuticals.

References

3-Hydroxy-2-methylglutaric acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxy-2-methylglutaric Acid

Introduction

This compound is a dicarboxylic acid and a derivative of glutaric acid. Its chemical structure and properties are of interest to researchers in the fields of biochemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, properties, and analytical methodologies.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental for its study.

  • IUPAC Name: 3-hydroxy-2-methylpentanedioic acid[1]

  • Molecular Formula: C₆H₁₀O₅[1]

  • Structure: The molecule features a five-carbon pentanedioic acid backbone with a hydroxyl group (-OH) at the C3 position and a methyl group (-CH₃) at the C2 position.

The structural formula is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, analysis, and potential applications in research.

PropertyValueSource
Molecular Weight 162.14 g/mol [1]
Monoisotopic Mass 162.05282342 Da[1]
XLogP3 -0.8[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 4[1]
Polar Surface Area 94.8 Ų[1]
CAS Number 54665-33-7[2]

Biological Significance and Related Compounds

While specific research on the biological role of this compound is limited, its structural analogs, such as 3-hydroxy-3-methylglutaric acid (HMG) and 3-hydroxyglutaric acid (3-HG), are well-documented in the context of metabolic disorders.

3-Hydroxy-3-methylglutaric acid is an intermediate in the degradation of the amino acid leucine (B10760876).[3] Deficiencies in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase lead to the accumulation of HMG, resulting in a rare inherited metabolic disorder known as 3-hydroxy-3-methylglutaric aciduria (3-HMG aciduria).[3] This condition can cause severe neurological symptoms.[4]

The diagram below illustrates a simplified pathway of leucine catabolism, highlighting the step where the related compound, 3-hydroxy-3-methylglutaryl-CoA, is involved.

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Enzyme HMG-CoA lyase (Deficient in 3-HMG Aciduria) HMG_CoA->Enzyme Acetoacetate Acetoacetate Acetyl_CoA Acetyl-CoA Enzyme->Acetoacetate Enzyme->Acetyl_CoA

Caption: Simplified Leucine Catabolism Pathway.

Experimental Protocols

The analysis of organic acids like this compound in biological samples typically involves chromatographic methods coupled with mass spectrometry. Below is a representative protocol for the analysis of a related compound, 3-hydroxyglutaric acid, which can be adapted for this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is commonly used for the quantitative analysis of organic acids in urine for the diagnosis of inborn errors of metabolism.[5]

A. Sample Preparation

  • Extraction: A double liquid-liquid extraction is performed on the urine sample to isolate the organic acids.

  • Derivatization: The extracted acids are then subjected to a trimethylsilyl (B98337) (TMS) derivatization. This step makes the non-volatile organic acids volatile, which is necessary for GC analysis.

B. GC-MS Analysis

  • Gas Chromatograph: An Agilent 7890B GC system (or equivalent).

  • Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A modified temperature gradient that includes an isothermal hold is used to enhance the separation of isomers like 2-hydroxyglutaric acid and 3-hydroxyglutaric acid.[5]

  • Mass Spectrometer: An Agilent 5977A MSD (or equivalent) is used for detection.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: The instrument is operated in selected ion monitoring (SIM) mode to improve sensitivity and specificity for the target analytes. For differentiating isomers, specific ion transitions can be monitored using a triple quadrupole mass spectrometer (GC-MS/MS).[6]

The following diagram outlines the general workflow for this analytical protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization TMS Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS Analysis Workflow.

Conclusion

This compound is a molecule of interest due to its relationship with biologically significant compounds involved in metabolic pathways. This guide has provided essential technical information, including its IUPAC name, structure, physicochemical properties, and a representative analytical protocol. Further research into its specific biological functions and potential therapeutic applications is warranted.

References

Physical and chemical properties of 3-Hydroxy-2-methylglutaric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylglutaric acid is a dicarboxylic acid that has been identified as a minor metabolite in human biofluids. Its presence and concentration can be of interest in the study of certain metabolic disorders. This technical guide provides a comprehensive overview of the known physical and chemical properties, metabolic context, and analytical methodologies related to this compound. While extensive data is available for its isomer, 3-hydroxy-3-methylglutaric acid, this document focuses specifically on the 2-methyl isomer, highlighting areas where data is available and where further research is needed.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 3-hydroxy-2-methylpentanedioic acidPubChem[2]
Chemical Formula C6H10O5PubChem[2]
Molecular Weight 162.14 g/mol PubChem[2]
Melting Point Not AvailableHMDB[3]
Boiling Point Not AvailableHMDB[3]
Water Solubility (Predicted) 77.7 g/LHMDB[3]
pKa (Strongest Acidic, Predicted) 3.66HMDB[3]
XLogP3-AA (Predicted) -0.8PubChem[2]
Hydrogen Bond Donor Count 3PubChem[2]
Hydrogen Bond Acceptor Count 5PubChem[2]

Metabolic Context

This compound is not a central component of major metabolic pathways but rather appears as a minor urinary metabolite. Its presence can be indicative of metabolic disturbances, particularly in pathways involving branched-chain amino acid catabolism. It is often discussed in the context of organic acidurias, where the accumulation of various organic acids can be a diagnostic marker.

While a specific signaling pathway for this compound has not been elucidated, its structural similarity to other metabolic intermediates suggests potential interactions with enzymes of related pathways. The metabolic pathways of closely related compounds, such as 3-hydroxy-3-methylglutaric acid, are well-documented, particularly in the context of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency[4][5][6]. In this genetic disorder, the blockage of the leucine (B10760876) catabolic pathway leads to the accumulation of upstream metabolites, including 3-hydroxy-3-methylglutaric acid[4][5][6]. It is plausible that under conditions of metabolic stress or enzymatic deficiencies in related pathways, minor alternative metabolic routes may become more active, leading to the formation and excretion of compounds like this compound.

Below is a logical diagram illustrating the likely position of this compound as a byproduct in relation to the main leucine catabolism pathway.

metabolic_context Logical Relationship of this compound to Leucine Catabolism cluster_main_pathway Leucine Catabolism (Simplified) cluster_side_pathway Side/Byproduct Formation cluster_related_disorder Related Metabolic Disorder Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA β-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation Methylglutaconyl_CoA β-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Carboxylation HMG_CoA β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA Hydration 3_Hydroxy_2_methylglutaric_acid This compound Methylglutaconyl_CoA->3_Hydroxy_2_methylglutaric_acid Alternative Metabolism (Hypothetical) Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA HMG-CoA Lyase 3_Hydroxy_3_methylglutaric_acid 3-Hydroxy-3-methylglutaric Acid HMG_CoA->3_Hydroxy_3_methylglutaric_acid HMG-CoA Lyase Deficiency

Caption: Hypothetical formation of this compound.

Experimental Protocols

Protocol: Analysis of Urinary Organic Acids by GC-MS

1. Sample Preparation:

  • a. Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add a known amount of an internal standard (e.g., a stable isotope-labeled version of a related organic acid) to allow for accurate quantification.

  • b. pH Adjustment and Extraction: Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid. Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. This will transfer the organic acids from the aqueous urine sample into the organic phase. Repeat the extraction multiple times to ensure complete recovery.

  • c. Evaporation: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

2. Derivatization:

  • a. To the dried residue, add a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).

  • b. The derivatization step is crucial as it converts the non-volatile organic acids into volatile trimethylsilyl (B98337) (TMS) esters, which are suitable for GC analysis.

  • c. Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

  • a. Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • b. Gas Chromatography: The GC separates the different organic acid derivatives based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is typically used to elute the compounds over time.

  • c. Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

4. Data Analysis:

  • a. Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum to that of a pure analytical standard.

  • b. Quantification: The concentration of this compound in the original urine sample is calculated by comparing the peak area of the analyte to the peak area of the internal standard.

The workflow for this analytical protocol is illustrated in the diagram below.

experimental_workflow Workflow for Urinary Organic Acid Analysis by GC-MS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation add_reagent Add Derivatizing Agent evaporation->add_reagent heating Heating add_reagent->heating gc_ms GC-MS Analysis heating->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Caption: GC-MS workflow for organic acid analysis.

Conclusion

This compound remains a compound of interest primarily within the specialized field of inborn errors of metabolism. While its fundamental chemical properties have been predicted, a lack of extensive experimental data hinders a more complete understanding of its behavior. Its role as a minor metabolite suggests it is not a key player in central metabolic pathways, but its elevated presence in certain pathological states warrants its inclusion in comprehensive metabolic profiling. The analytical methods for its detection are well-established, allowing for its accurate quantification in biological samples. Future research focusing on the experimental determination of its physicochemical properties and a more detailed investigation into its potential enzymatic interactions and metabolic origins would be invaluable to the scientific and drug development communities.

References

Methodological & Application

Analysis of 3-Hydroxy-2-methylglutaric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of 3-Hydroxy-2-methylglutaric acid using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols, data presentation, and workflow visualizations to assist researchers in the accurate quantification and identification of this compound in biological matrices.

Introduction

This compound is a dicarboxylic acid that can be found in biological systems. Its analysis is crucial in various research areas, including the study of metabolic pathways and in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] Due to the low volatility of organic acids like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[2][3] This protocol details a robust method for the derivatization and subsequent GC-MS analysis of this compound.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., Tropic acid, 2-ketocaproic acid)[4]

  • Sample matrix (e.g., urine, plasma, cell culture media)

  • Extraction solvent (e.g., Ethyl acetate)[4]

  • Derivatization reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4][5]

    • Pyridine[4]

    • Methoxyamine hydrochloride solution (for oximation of keto-acids, if present)[6]

  • Nitrogen gas for evaporation

  • GC-MS grade solvents (e.g., Hexane)[6]

Sample Preparation and Extraction
  • Sample Collection: Collect biological samples (e.g., 200 µL of urine) and store them appropriately.[6]

  • Internal Standard Addition: Add a known amount of internal standard to the sample.

  • Acidification: Acidify the sample by adding a suitable acid (e.g., HCl).

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent like ethyl acetate. Vortex the mixture thoroughly for 1 minute and centrifuge at 10,000 RPM for 3 minutes to separate the layers.[6]

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the organic acids.[6]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 35 °C).[6]

Derivatization

Derivatization is a critical step to increase the volatility of this compound for GC-MS analysis. Trimethylsilylation is a common and effective method.

  • Reagent Addition: To the dried residue, add 40 µL of BSTFA with 1% TMCS and 160 µL of hexane.[6]

  • Incubation: Tightly cap the vial and incubate the mixture at 70-90 °C for 15 minutes to ensure complete derivatization.[6]

  • Cooling: Allow the sample to cool to room temperature before analysis.

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system.

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.[7]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is recommended.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).[7]

    • Oven Temperature Program:

      • Initial temperature: 50-60 °C, hold for 1-2 minutes.[7][8]

      • Ramp: Increase the temperature at a rate of 10-15 °C/min to 300-330 °C.[7][8]

      • Final hold: Hold at the final temperature for 15 minutes.[7]

    • Injector Temperature: 250 °C.[7][8]

  • MS Conditions:

    • Ion Source Temperature: 200 °C.[7][8]

    • Interface Temperature: 280 °C.[7][8]

    • Scan Range: Scan from m/z 50 to 550 amu to detect the characteristic fragments of the derivatized analyte.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Presentation

Quantitative analysis of this compound is performed by comparing the peak area of the analyte to that of the internal standard. A calibration curve should be constructed using known concentrations of the standard.

ParameterValueReference
Retention Time (min) Analyte-specific, dependent on GC conditionsN/A
Characteristic m/z ions (TMS derivative) To be determined experimentally; expected fragments from silylated compounds
Limit of Detection (LOD) To be determined by serial dilution of standard[5]
Limit of Quantification (LOQ) To be determined by serial dilution of standard[5]
Linear Range Dependent on detector and sample concentration[5]
Recovery (%) Typically 80-120%[5]
Precision (%RSD) < 15%[9]

Note: The exact values for retention time and characteristic m/z ions should be determined experimentally using a pure standard of this compound under the specified GC-MS conditions. The LOD, LOQ, and linear range should also be established through proper method validation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Evaporate Evaporate to Dryness Extract->Evaporate Add_Reagent Add BSTFA/TMCS Evaporate->Add_Reagent Incubate Incubate at 70-90°C Add_Reagent->Incubate Inject Inject into GC-MS Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: GC-MS analysis workflow for this compound.

Signaling Pathway (Illustrative Example)

While this compound is a metabolite, a signaling pathway diagram can be used to illustrate its metabolic context. The following is a generic example of a metabolic pathway.

metabolic_pathway Precursor Metabolic Precursor Intermediate1 Intermediate Metabolite 1 Precursor->Intermediate1 Enzyme A Target_Analyte This compound Intermediate1->Target_Analyte Enzyme B Intermediate2 Intermediate Metabolite 2 Target_Analyte->Intermediate2 Enzyme C Product Downstream Product Intermediate2->Product Enzyme D

Caption: Illustrative metabolic pathway involving this compound.

Conclusion

This application note provides a detailed protocol for the analysis of this compound by GC-MS. The described methodology, including sample preparation, derivatization, and instrument parameters, offers a reliable framework for researchers. For accurate and reproducible results, it is essential to perform a thorough method validation. The successful implementation of this protocol will enable the precise quantification of this compound in various biological matrices, contributing to advancements in metabolic research and drug development.

References

Application Note: Quantification of 3-Hydroxy-2-methylglutaric Acid in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 3-hydroxy-2-methylglutaric acid in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves a straightforward sample preparation procedure consisting of protein precipitation followed by derivatization to enhance chromatographic retention and mass spectrometric sensitivity. The use of a stable isotope-labeled internal standard ensures accuracy and precision. This method is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this organic acid in biological matrices.

Introduction

This compound is an organic acid that can be elevated in certain inborn errors of metabolism. Accurate and reliable quantification of this analyte in biological fluids is crucial for research into these disorders and for monitoring metabolic pathways. This LC-MS/MS method provides the necessary sensitivity and specificity for the analysis of this compound, even in complex biological matrices. The protocol is based on a validated method for the isomeric compound 3-hydroxyglutaric acid and has been adapted for this specific analyte.[1]

Experimental

Sample Preparation

A protein precipitation followed by butylation derivatization is used to prepare the samples for analysis.[1]

Materials:

  • Human plasma or urine samples

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • 3 M Hydrochloric acid (HCl) in n-butanol

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS): Deuterated this compound (or a suitable structural analog)

Protocol:

  • To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • To the dried residue, add 100 µL of 3 M HCl in n-butanol.

  • Cap the tube and heat at 65°C for 20 minutes.

  • Evaporate the butylation reagent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 50% methanol in water.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow sample 100 µL Plasma/Urine add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Evaporate to Dryness supernatant->dry_down1 derivatize Derivatization (3M HCl in n-Butanol, 65°C) dry_down1->derivatize dry_down2 Evaporate to Dryness derivatize->dry_down2 reconstitute Reconstitute (50% Methanol) dry_down2->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for sample preparation of plasma and urine.
Liquid Chromatography

System: HPLC system capable of binary gradient elution. Column: C8, 2.1 x 100 mm, 5 µm particle size (or equivalent).[1] Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Methanol. Flow Rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 10 µL.

Gradient Program:

Time (min)%B
0.030
2.030
8.095
8.130
10.030
Mass Spectrometry

System: Triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive. Scan Type: Multiple Reaction Monitoring (MRM). Ion Spray Voltage: 4500 V. Source Temperature: 500°C.

MRM Transitions (Theoretical):

The following MRM transitions for the butyl ester derivative of this compound are theoretical and require experimental optimization for collision energy (CE) and other compound-dependent parameters. The precursor ion ([M+H]⁺) for the dibutyl ester of this compound (C14H26O5) is m/z 275.2.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (V)
This compound (Quantifier)275.2To be determined100Optimize
This compound (Qualifier)275.2To be determined100Optimize
Internal StandardIS-specificIS-specific100Optimize

Note: Potential product ions could result from neutral losses of water (H₂O), butene (C₄H₈), or combinations thereof, as well as cleavage of the carbon backbone. These must be determined by infusing a standard of the derivatized analyte into the mass spectrometer.

Performance Characteristics (Based on a similar compound, 3-Hydroxyglutaric Acid[1])

The following table summarizes the expected performance characteristics of this method, based on a validated assay for the closely related isomer, 3-hydroxyglutaric acid.[1] Actual performance for this compound must be determined during method validation.

ParameterResult
Linearity (r²)>0.995
Limit of Detection (LOD)~0.3 ng/mL
Limit of Quantitation (LOQ)~1.5 ng/mL
Intra-assay Precision (%CV)<15%
Inter-assay Precision (%CV)<15%
Recovery85-115%

Data Analysis

Peak areas of the analyte and internal standard are integrated using the instrument's software. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators. The concentration of the analyte in unknown samples is determined from the calibration curve using linear regression.

Signaling Pathway Context

This compound is an intermediate in the metabolic pathway of certain amino acids. Its accumulation can be indicative of a blockage in this pathway due to an enzyme deficiency. The diagram below illustrates a simplified representation of its metabolic context.

G cluster_pathway Metabolic Pathway Context AminoAcids Amino Acid Precursors Intermediate1 Metabolic Intermediates AminoAcids->Intermediate1 TargetAnalyte This compound Intermediate1->TargetAnalyte Enzyme Deficient Enzyme TargetAnalyte->Enzyme Blocked Step Downstream Downstream Metabolites Enzyme->Downstream

Caption: Simplified metabolic pathway showing the position of this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive tool for the quantification of this compound in human plasma and urine. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for selectivity and sensitivity. This method is suitable for research applications in the fields of metabolomics, clinical chemistry, and drug development. It is critical to experimentally determine and optimize the MRM transitions for this compound to ensure the validity of the results.

References

Application Notes and Protocols: NMR Spectroscopy of 3-Hydroxy-2-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Hydroxy-2-methylglutaric acid. It includes predicted NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and a visual representation of the experimental workflow. This information is intended to support researchers in the identification, characterization, and analysis of this compound in various research and development settings.

Introduction

This compound is a dicarboxylic acid that can be of interest in metabolic studies and as a potential biomarker. NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such organic molecules. This document presents predicted ¹H and ¹³C NMR spectral data to aid in the interpretation of experimental results.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions were generated using a computational model and are presented to approximate the expected chemical shifts and coupling constants.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-22.75Quintet7.0
H-34.20Multiplet-
H-4 (a)2.55Doublet of Doublets15.0, 5.0
H-4 (b)2.45Doublet of Doublets15.0, 7.0
CH₃1.20Doublet7.0
OHVariableBroad Singlet-
COOHVariableBroad Singlet-
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1178.0
C-245.0
C-370.0
C-440.0
C-5175.0
CH₃18.0

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of organic acids like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following steps outline a standard procedure for preparing an organic acid sample.

  • Sample Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent. For polar organic acids, deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD) are common choices. The solvent should dissolve the sample completely and not have signals that overlap with the analyte peaks.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3] Vortex or gently sonicate the mixture to ensure complete dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1][3]

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added to the sample. The internal standard should be chemically inert, have a simple spectrum that does not overlap with the sample signals, and be soluble in the chosen solvent. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a common choice.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity and resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

    • Integrate the signals in the ¹H spectrum.

    • Perform peak picking to identify the chemical shifts of all signals.

Workflow Diagram

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Lock, Tune, Shim load->setup acquire Acquire 1H & 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate & Reference process->calibrate analyze Peak Picking, Integration, & Analysis calibrate->analyze

Caption: Experimental workflow for NMR analysis.

References

3-Hydroxy-3-Methylglutaric Acid and 3-Hydroxyglutaric Acid as Potential Biomarkers for Metabolic Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The specified topic, "3-Hydroxy-2-methylglutaric acid," appears to be a misnomer in the context of established metabolic disorder biomarkers. This document will focus on two structurally similar and clinically significant organic acids: 3-Hydroxy-3-methylglutaric acid (HMG) , a key biomarker for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, and 3-Hydroxyglutaric acid (3-HG) , a primary biomarker for glutaric aciduria type 1 (GA1). These compounds are crucial in the diagnosis and monitoring of these inherited metabolic disorders.

Introduction

In the field of inborn errors of metabolism, the identification and quantification of specific organic acids in biological fluids are paramount for accurate diagnosis, therapeutic monitoring, and understanding disease pathophysiology. 3-Hydroxy-3-methylglutaric acid and 3-Hydroxyglutaric acid are two such critical biomarkers. Their accumulation is indicative of specific enzyme deficiencies in the metabolic pathways of amino acids, leading to severe and often life-threatening clinical presentations.

3-Hydroxy-3-methylglutaric acid (HMG) is a pivotal indicator of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, an autosomal recessive disorder affecting the catabolism of the branched-chain amino acid leucine (B10760876) and the synthesis of ketone bodies.[1][2][3] The deficiency of the HMG-CoA lyase enzyme leads to the accumulation of HMG and other organic acids, resulting in recurrent episodes of metabolic acidosis, hypoketotic hypoglycemia, and potential neurological damage.[1][4][5]

3-Hydroxyglutaric acid (3-HG) serves as a hallmark for glutaric aciduria type 1 (GA1), another autosomal recessive disorder.[6][7] This condition arises from a deficiency of glutaryl-CoA dehydrogenase, an enzyme essential for the breakdown of the amino acids lysine, hydroxylysine, and tryptophan.[8][9][10] The buildup of 3-HG and glutaric acid can lead to neurotoxicity, particularly affecting the basal ganglia and resulting in acute encephalopathic crises and severe movement disorders.[6][8]

These application notes provide a comprehensive overview of the clinical significance of HMG and 3-HG, detailed protocols for their analysis, and a summary of their quantitative levels in affected individuals and healthy controls.

Data Presentation

The following tables summarize the quantitative data for 3-Hydroxy-3-methylglutaric acid and 3-Hydroxyglutaric acid in various biological matrices. These values are crucial for the differential diagnosis and monitoring of HMG-CoA lyase deficiency and glutaric aciduria type 1.

Table 1: Quantitative Levels of 3-Hydroxy-3-methylglutaric Acid (HMG) in Urine and Plasma

AnalyteMatrixConditionConcentration RangeCitation
3-Hydroxy-3-methylglutaric acidUrineHMG-CoA Lyase DeficiencySignificantly elevated; "large amounts"[3][11]
Healthy Controls≤ 26 mmol/mol creatinine (B1669602)
PlasmaHMG-CoA Lyase DeficiencyElevated[4]
Healthy ControlsNot typically detected or very low levels

Table 2: Quantitative Levels of 3-Hydroxyglutaric Acid (3-HG) in Urine, Plasma, and Cerebrospinal Fluid (CSF)

AnalyteMatrixConditionConcentration RangeCitation
3-Hydroxyglutaric acidUrineGlutaric Aciduria Type 1 (High Excretors)> 100 mmol/mol creatinine (for glutaric acid)[12]
Glutaric Aciduria Type 1 (Low Excretors)Slightly elevated (e.g., 5.23 - 17.26 mmol/mol creatinine)[12][13]
Healthy Controls< 4.6 mmol/mol creatinine[13]
PlasmaGlutaric Aciduria Type 1100-fold increase compared to controls[8]
Healthy ControlsUndetectable to low levels[8]
CSFGlutaric Aciduria Type 1100-fold increase compared to controls[8]
Healthy ControlsUndetectable to low levels[8]

Signaling Pathways and Experimental Workflows

Metabolic Pathways

The accumulation of HMG and 3-HG is a direct consequence of enzymatic blocks in specific amino acid degradation pathways. Understanding these pathways is essential for interpreting biomarker data and for the development of therapeutic strategies.

Leucine_Metabolism Leucine Catabolism Pathway and HMG-CoA Lyase Deficiency Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA HMG_Acid 3-Hydroxy-3-methylglutaric Acid (Elevated in Deficiency) HMG_CoA->HMG_Acid Accumulation HMG_CoA_Lyase HMG-CoA Lyase (Deficient Enzyme) HMG_CoA->HMG_CoA_Lyase Acetyl_CoA Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA_Lyase->Acetyl_CoA HMG_CoA_Lyase->Acetoacetate

Caption: Leucine catabolism pathway and the enzymatic block in HMG-CoA lyase deficiency.

Lysine_Tryptophan_Metabolism Lysine and Tryptophan Degradation and Glutaric Aciduria Type 1 Lysine Lysine alpha_Ketoadipate alpha_Ketoadipate Lysine->alpha_Ketoadipate Tryptophan Tryptophan Tryptophan->alpha_Ketoadipate Glutaryl_CoA Glutaryl_CoA alpha_Ketoadipate->Glutaryl_CoA Glutaric_Acid Glutaric Acid (Elevated) Glutaryl_CoA->Glutaric_Acid Accumulation Three_HG 3-Hydroxyglutaric Acid (Elevated) Glutaryl_CoA->Three_HG Accumulation GCDH Glutaryl-CoA Dehydrogenase (Deficient Enzyme) Glutaryl_CoA->GCDH Crotonyl_CoA Crotonyl_CoA GCDH->Crotonyl_CoA

Caption: Lysine and tryptophan degradation pathway and the block in glutaric aciduria type 1.

Experimental Workflow

The analysis of HMG and 3-HG in biological samples typically involves sample preparation, derivatization (for GC-MS), and instrumental analysis. The following diagram illustrates a general workflow for the analysis of urinary organic acids by Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow General Workflow for Urinary Organic Acid Analysis by GC-MS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Oximation (e.g., with methoxyamine HCl) Drying->Oximation Silylation Silylation (e.g., with BSTFA) Oximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: A typical workflow for the analysis of urinary organic acids using GC-MS.

Experimental Protocols

Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the extraction, derivatization, and analysis of organic acids, including HMG and 3-HG, in urine.

1. Materials and Reagents:

  • Urine sample

  • Internal standard solution (e.g., stable isotope-labeled analogs)

  • Methoxyamine hydrochloride solution (for oximation)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for silylation)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Pyridine (B92270) (anhydrous)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (HCl)

  • Nitrogen gas (high purity)

2. Sample Preparation and Extraction:

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge the urine sample to remove any particulate matter.

  • To a glass tube, add a specific volume of urine (e.g., 1 mL).

  • Add a known amount of the internal standard solution.

  • Acidify the sample with HCl to a pH of approximately 1.

  • Perform a liquid-liquid extraction by adding ethyl acetate (e.g., 3 x 3 mL). Vortex vigorously between each addition and collect the organic layers.

  • Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).[14]

3. Derivatization:

  • To the dried residue, add methoxyamine hydrochloride in pyridine and incubate to protect keto-groups (oximation).[15]

  • Following oximation, add BSTFA with 1% TMCS to the sample.[16]

  • Tightly cap the vial and incubate at a specific temperature (e.g., 70°C) for a defined period (e.g., 60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.[14][16]

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1-2 µL

    • Injector Temperature: 250-280°C

    • Carrier Gas: Helium

    • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

    • Oven Temperature Program: An initial temperature of around 70-100°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 280-300°C.[17]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: A mass range of m/z 50-600 is typically scanned to detect the characteristic fragment ions of the TMS-derivatized organic acids.

    • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.

5. Data Analysis:

  • Identify the peaks corresponding to the TMS derivatives of HMG, 3-HG, and the internal standard based on their retention times and mass spectra.

  • Quantify the analytes by comparing the peak area of the target compound to the peak area of the internal standard.

Protocol 2: Analysis of 3-Hydroxy-3-methylglutaric Acid in Urine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of HMG in urine using HPLC coupled with mass spectrometry (LC-MS).[18][19]

1. Materials and Reagents:

2. Sample Preparation:

  • Thaw and centrifuge the urine sample.

  • For plasma samples, precipitate proteins by adding acetonitrile, vortexing, and centrifuging. The supernatant is then used for analysis. For urine, dilution with the mobile phase may be sufficient.[18][19]

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC-MS Analysis:

  • HPLC Conditions:

    • Column: A suitable reversed-phase or HILIC column (e.g., Cogent Diamond Hydride™).[18][19]

    • Mobile Phase: A gradient elution is typically employed. For example:

      • Mobile Phase A: Water with an additive like ammonium formate or formic acid.

      • Mobile Phase B: Acetonitrile with the same additive.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of HMG (e.g., [M-H]⁻ at m/z 161.0455).[18][19]

4. Data Analysis:

  • Identify the HMG peak based on its retention time and specific m/z.

  • Quantify HMG using a calibration curve prepared with standard solutions of known concentrations.

Conclusion

The accurate and reliable quantification of 3-Hydroxy-3-methylglutaric acid and 3-Hydroxyglutaric acid is indispensable for the diagnosis and management of HMG-CoA lyase deficiency and glutaric aciduria type 1, respectively. The provided application notes and protocols offer a framework for researchers, scientists, and drug development professionals to establish and perform these critical biomarker analyses. Adherence to standardized methodologies and the use of appropriate quality control measures are essential for ensuring the clinical utility of these tests. Further research into these biomarkers will continue to enhance our understanding of these metabolic disorders and aid in the development of novel therapeutic interventions.

References

Application Notes and Protocols for the Extraction and Quantification of 3-Hydroxy-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylglutaric acid (3-HMG) is a crucial intermediate in the metabolic pathway of the essential amino acid, leucine (B10760876). Elevated levels of 3-HMG in biological fluids, such as urine and plasma, are a key biomarker for the inborn error of metabolism known as 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency. Accurate and reliable quantification of 3-HMG is essential for the diagnosis and monitoring of this disorder. These application notes provide detailed protocols for the extraction and analysis of 3-HMG from biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Leucine and Formation of 3-Hydroxy-3-methylglutaric Acid

The breakdown of leucine is a critical catabolic pathway. A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase disrupts this pathway, leading to the accumulation of upstream metabolites, including 3-hydroxy-3-methylglutaryl-CoA, which is then hydrolyzed to 3-HMG and excreted in the urine.

Leucine Metabolism Pathway Leucine Metabolism and 3-HMG Formation Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA HMG_Acid 3-Hydroxy-3-methylglutaric Acid HMG_CoA->HMG_Acid Accumulation (Hydrolysis) HMG_CoA_Lyase 3-HMG-CoA Lyase (Deficient) HMG_CoA->HMG_CoA_Lyase Acetoacetate Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA_Lyase->Acetoacetate HMG_CoA_Lyase->Acetyl_CoA

Caption: Leucine metabolism pathway highlighting the enzymatic block at 3-HMG-CoA lyase leading to the accumulation of 3-Hydroxy-3-methylglutaric Acid.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of a structurally similar analyte, 3-hydroxyglutaric acid, using an LC-MS/MS method. These values can be considered representative for the expected performance of a validated 3-HMG assay.[1]

ParameterPlasmaUrine
Linearity (r²) 0.9996≥ 0.949
Limit of Detection (LOD) 0.348 ng/mL-
Limit of Quantitation (LOQ) 1.56 ng/mL-
Intra-assay Precision (%CV) 2 - 18%2 - 18%
Inter-assay Precision (%CV) 2 - 18%2 - 18%
Recovery (%) 66 - 115%66 - 115%
Normal Concentration ≤25.2 ng/mL≤ 35.0 µmol/mmol creatinine

Experimental Protocols

Two primary analytical methodologies are presented for the quantification of 3-HMG: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Urine is the preferred matrix for organic acid analysis due to the higher concentrations of analytes.[1]

Protocol 1: GC-MS Analysis of 3-HMG in Urine

This protocol involves liquid-liquid extraction followed by chemical derivatization to increase the volatility of 3-HMG for GC-MS analysis.

GC-MS Workflow GC-MS Experimental Workflow for 3-HMG Analysis start Urine Sample Collection add_is Add Internal Standard start->add_is acidify Acidify Sample (e.g., with HCl) add_is->acidify extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidify->extract dry_down Evaporate to Dryness (under Nitrogen stream) extract->dry_down derivatize Derivatization with BSTFA (65°C for 20 min) dry_down->derivatize gc_ms GC-MS Analysis derivatize->gc_ms data_analysis Data Analysis and Quantification gc_ms->data_analysis

Caption: Workflow for the extraction and analysis of 3-HMG from urine using GC-MS.

Methodology:

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add a volume of urine equivalent to 1 mg of creatinine.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled 3-HMG).

    • Acidify the sample to a pH of approximately 1 by adding 6 M HCl.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate (B1210297) to the acidified urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporation:

    • Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen at 30-40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.[2]

    • Cap the tube tightly and heat at 65°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[2]

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

    • Identification: The TMS-derivatized 3-HMG will produce characteristic fragment ions that can be used for identification and quantification. 3-HMG can form both di- and tri-trimethylsilyl derivatives.[3]

Protocol 2: LC-MS/MS Analysis of 3-HMG in Plasma or Urine

This protocol is based on a method for the similar compound 3-hydroxyglutaric acid and involves protein precipitation and derivatization to enhance chromatographic retention and ionization efficiency.[1]

LC-MS_Workflow LC-MS/MS Experimental Workflow for 3-HMG Analysis start Plasma/Urine Sample Collection add_is Add Internal Standard start->add_is precipitate Protein Precipitation (with Acetonitrile) add_is->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge dry_down Evaporate to Dryness centrifuge->dry_down derivatize Derivatization with 3M HCl in Butanol (Heating) dry_down->derivatize reconstitute Reconstitute in Mobile Phase derivatize->reconstitute lc_msms LC-MS/MS Analysis reconstitute->lc_msms data_analysis Data Analysis and Quantification lc_msms->data_analysis

Caption: Workflow for the extraction and analysis of 3-HMG from plasma or urine using LC-MS/MS.

Methodology:

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or urine.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled 3-HMG).

    • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of 3 M HCl in 1-butanol (B46404) to the dried residue.

    • Cap the tube and heat at 65°C for 15 minutes to form the butyl-ester derivative.

    • Cool the sample and evaporate to dryness under nitrogen.

  • Reconstitution:

    • Reconstitute the dried derivative in 100 µL of 50% methanol (B129727) in water.

    • Transfer to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C8 or C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient from low to high organic mobile phase to elute the analyte.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the butyl-ester of 3-HMG and its internal standard.

Conclusion

The presented protocols provide robust and reliable methods for the extraction and quantification of 3-Hydroxy-3-methylglutaric acid from biological samples. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, required sensitivity, and sample throughput. Proper method validation is crucial before implementing these protocols in a clinical or research setting to ensure accurate and precise results.

References

Research on 3-Hydroxy-2-methylglutaric Acid in Upper Respiratory Tract Disease: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and biomedical databases have revealed no direct research on the application of 3-Hydroxy-2-methylglutaric acid in the context of upper respiratory tract diseases. While the user's request is specific, the available body of scientific research does not currently include studies exploring the efficacy, mechanism of action, or potential therapeutic use of this particular compound for conditions such as rhinitis, sinusitis, or pharyngitis.

The majority of existing research focuses on a structurally similar compound, 3-Hydroxy-3-methylglutaric acid (HMGA) , and its role in the inborn error of metabolism known as 3-hydroxy-3-methylglutaric aciduria.[1][2] This genetic disorder results from a deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase, leading to an accumulation of HMGA in the body.[1] The clinical manifestations of this condition are primarily metabolic and neurological, and do not have a direct connection to respiratory tract infections.[1]

Another related molecule, 3-Methylglutaric acid , is also studied in the context of metabolic disorders and its potential to induce oxidative stress and mitochondrial dysfunction.[3][4][5]

It is important to note that while 3-Hydroxy-3-methylglutaric acid has been investigated as a competitive inhibitor of HMG-CoA reductase, an enzyme central to cholesterol biosynthesis, this research has been in the context of lipid metabolism and has not been extended to inflammatory or infectious diseases of the upper respiratory tract.[6][7]

Summary of Closely Related Compounds:

CompoundPrimary Area of ResearchKey Biological ActivitiesRelevance to Upper Respiratory Tract Disease
3-Hydroxy-3-methylglutaric acid Inborn errors of metabolism (3-hydroxy-3-methylglutaric aciduria)[1][2]Competitive inhibitor of HMG-CoA reductase[6][7]No direct research identified
3-Methylglutaric acid Inborn errors of metabolism, mitochondrial function[3][5]Induction of reactive oxygen species (ROS), inhibition of Na+, K+-ATPase[4]No direct research identified

Conclusion

Due to the absence of published studies on the use of this compound in upper respiratory tract disease research, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or signaling pathway diagrams. The scientific community has not yet explored this specific area of research. Therefore, any researchers or drug development professionals interested in this topic would be entering a novel field of investigation. Future studies would first need to establish any potential biological activity of this compound in relevant in vitro and in vivo models of upper respiratory tract inflammation and infection.

References

Application of 3-Hydroxy-2-methylglutaric Acid in Malignant Neoplasm Studies: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings: Extensive literature searches did not yield specific studies on the direct application of 3-Hydroxy-2-methylglutaric acid in malignant neoplasm research. The available scientific literature focuses on structurally related compounds, primarily the oncometabolite 2-hydroxyglutarate (2-HG) and the metabolic intermediate 3-hydroxy-3-methylglutaric acid (HMG). This document provides detailed application notes and protocols for these related compounds to offer insights into potentially relevant research avenues.

Section 1: The Oncometabolite 2-Hydroxyglutarate (2-HG) in Cancer

2-Hydroxyglutarate (2-HG) is a metabolite that accumulates in certain cancers, most notably in gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas harboring mutations in the isocitrate dehydrogenase 1 (IDH1) or IDH2 genes.[1][2][3] It exists in two enantiomeric forms, D-2-HG and L-2-HG, both of which have been implicated in cancer development and progression.[1][3]

Data Presentation: 2-HG Levels in Cancer
Cancer TypeGenetic Alteration2-HG EnantiomerTypical ConcentrationReference
GliomaIDH1/2 mutationD-2-HGMillimolar (mM) range[2]
Acute Myeloid Leukemia (AML)IDH1/2 mutationD-2-HGMillimolar (mM) range[2]
Clear Cell Renal Cell Carcinoma (ccRCC)L2HGDH downregulationL-2-HGElevated levels[1][3]
Breast CarcinomaWild-type IDH1/2D-2-HG and L-2-HG"Intermediate" levels (0.01-0.1 mM)[2]
Signaling Pathways Modulated by 2-HG

2-HG acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases.[1][2][3] This inhibition leads to epigenetic alterations that promote tumorigenesis.

2-HG_Signaling_Pathway cluster_Metabolism Metabolism cluster_Epigenetics Epigenetic Regulation cluster_Cellular_Effects Cellular Effects Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-type IDH1/2 2-HG 2-HG alpha-KG->2-HG NADPH -> NADP+ TET_enzymes TET enzymes (DNA Demethylases) 2-HG->TET_enzymes Inhibition JmjC_demethylases JmjC domain-containing histone demethylases 2-HG->JmjC_demethylases Inhibition IDH1/2_mutant Mutant IDH1/2 IDH1/2_mutant->2-HG DNA_hypermethylation DNA Hypermethylation TET_enzymes->DNA_hypermethylation Histone_hypermethylation Histone Hypermethylation JmjC_demethylases->Histone_hypermethylation Altered_Gene_Expression Altered Gene Expression DNA_hypermethylation->Altered_Gene_Expression Histone_hypermethylation->Altered_Gene_Expression Block_in_Differentiation Block in Cell Differentiation Altered_Gene_Expression->Block_in_Differentiation Tumorigenesis Tumorigenesis Block_in_Differentiation->Tumorigenesis

Caption: Signaling pathway of 2-hydroxyglutarate in cancer.
Experimental Protocols

Objective: To measure the intracellular and extracellular levels of D-2-HG and L-2-HG.

Materials:

  • Cancer cell lines (e.g., IDH1-mutant and wild-type glioma cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standards (e.g., 13C5-2-HG)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Culture cells to the desired confluency. For supernatant analysis, collect the culture medium. For intracellular analysis, wash cells with cold PBS and lyse them using a cold 80% methanol solution.

  • Sample Preparation:

    • Supernatant: Centrifuge the collected medium to remove cell debris. Take a known volume and add the internal standard.

    • Cell Lysates: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube. Vortex vigorously and centrifuge to pellet protein and cell debris. Collect the supernatant containing metabolites and add the internal standard.

  • LC-MS/MS Analysis:

    • Use a chiral chromatography column to separate D-2-HG and L-2-HG.

    • Employ a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

    • Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for 2-HG and the internal standard.

  • Data Analysis: Quantify the concentration of D-2-HG and L-2-HG by comparing the peak areas to a standard curve generated with known concentrations of the analytes and the internal standard.

Section 2: 3-Hydroxy-3-methylglutaric Acid (HMG) and the Mevalonate (B85504) Pathway in Cancer

3-Hydroxy-3-methylglutaric acid is a key intermediate in the mevalonate pathway, which is essential for the synthesis of cholesterol and various non-sterol isoprenoids. This pathway is often upregulated in cancer to support cell proliferation and survival. The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is a critical rate-limiting step and a major drug target.

Signaling Pathways Involving the Mevalonate Pathway

The mevalonate pathway produces isoprenoids necessary for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are crucial components of oncogenic signaling pathways.

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMGCR Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Protein_Prenylation Protein Prenylation Isoprenoids->Protein_Prenylation Ras_Rho Ras, Rho GTPases Protein_Prenylation->Ras_Rho Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, Metastasis) Ras_Rho->Cancer_Hallmarks HMGCR HMG-CoA Reductase Statins Statins Statins->HMGCR Inhibition

Caption: The Mevalonate Pathway and its role in cancer.
Experimental Protocols

Objective: To measure the activity of HMG-CoA reductase in cancer cell lysates.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (containing protease inhibitors)

  • Bradford assay reagents for protein quantification

  • HMG-CoA reductase assay kit (commercial kits are available)

  • [14C]-HMG-CoA (radiolabeled substrate)

  • NADPH

  • Scintillation fluid and counter (for radioactive assay) or a spectrophotometer/fluorometer (for non-radioactive assays)

Procedure:

  • Cell Lysate Preparation: Culture cancer cells and harvest them. Lyse the cells in a suitable buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic and microsomal fractions where HMG-CoA reductase is located.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a Bradford assay.

  • Enzyme Reaction (Radiometric Assay):

    • In a reaction tube, combine the cell lysate (containing the enzyme), NADPH, and [14C]-HMG-CoA in the reaction buffer provided by the kit.

    • Incubate the reaction mixture at 37°C for a specified time.

    • Stop the reaction by adding an acid solution (e.g., HCl). This also facilitates the lactonization of the mevalonate product to mevalonolactone.

    • Separate the [14C]-mevalonolactone from the unreacted [14C]-HMG-CoA using a separation column or by solvent extraction.

    • Quantify the amount of [14C]-mevalonolactone using a scintillation counter.

  • Data Analysis: Calculate the specific activity of HMG-CoA reductase as the amount of product formed per unit of time per milligram of protein.

Note: Non-radioactive, colorimetric or fluorometric assays are also commercially available and offer a safer alternative. These assays typically measure the consumption of NADPH.

Conclusion

While direct research on this compound in the context of malignant neoplasms is currently lacking, the study of structurally similar and biochemically related molecules provides a strong foundation for future investigations. The well-established role of 2-hydroxyglutarate as an oncometabolite and the importance of the mevalonate pathway, involving 3-hydroxy-3-methylglutaric acid, in cancer biology highlight the potential for novel discoveries in this area. The protocols and pathways described herein for 2-HG and HMG can serve as a methodological guide for researchers interested in exploring the potential role of this compound in cancer. Further research is warranted to synthesize this specific isomer and evaluate its biological effects on cancer cells.

References

Application Notes and Protocols: The Role of 3-Hydroxy-3-methylglutaric Acid in Gastrointestinal Tract Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylglutaric acid (HMG) is a dicarboxylic acid that serves as a precursor in the mevalonate (B85504) pathway for cholesterol and coenzyme Q10 synthesis.[1][2] While primarily known for its accumulation in the rare genetic disorder 3-hydroxy-3-methylglutaric aciduria, emerging research suggests a potential role for HMG and its metabolic pathway in the pathophysiology of various gastrointestinal (GI) tract disorders, including inflammatory bowel disease (IBD) and colorectal cancer (CRC).[3][4][5] This document provides detailed application notes and experimental protocols for investigating the role of HMG in GI tract disorder research.

Application Notes

3-HMG as a Potential Biomarker in Gastrointestinal Disorders

Elevated levels of HMG may be indicative of underlying metabolic dysregulation within the GI tract. While significant elevations are hallmarks of 3-HMG aciduria, moderately increased levels have been associated with gastrointestinal yeast overgrowth.[2][4] Furthermore, alterations in the HMG-CoA reductase pathway, a key component of HMG metabolism, have been observed in colorectal cancer, suggesting that HMG and its related metabolites could serve as potential non-invasive biomarkers for GI diseases.[5][6] Urinary analysis has identified 3-hydroxy-3-methylglutarate as a potential metabolite marker in colorectal cancer screening.[4]

The HMG-CoA Reductase Pathway in Colorectal Cancer

The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, has been identified as a potential oncotarget in colorectal cancer.[5] Studies have shown increased HMG-CoA reductase activity in CRC patient tissues compared to adjacent normal epithelium.[5][7] This increased activity is linked to enhanced anti-apoptotic and stemness properties of cancer cells.[5] Therefore, targeting this pathway presents a promising therapeutic strategy for CRC.

Gut Microbiota and HMG Metabolism

The gut microbiota plays a crucial role in metabolizing various compounds, and dysbiosis is implicated in the pathogenesis of several GI disorders. While direct metabolism of HMG by specific gut bacteria is not yet fully elucidated, the gut microbiome can influence host metabolism, including pathways involving HMG.[8][9] Investigating the interplay between gut microbiota composition, HMG levels, and the activity of related enzymes is a promising area of research for understanding and potentially modulating GI diseases.

Quantitative Data

Currently, there is a paucity of direct quantitative data on 3-HMG concentrations in fecal or intestinal tissue samples from patients with IBD and colorectal cancer compared to healthy controls. The available data primarily focuses on urinary levels or HMG-CoA reductase activity.

AnalyteSample TypeConditionFindingReference
3-Hydroxy-3-methylglutarateUrineColorectal CancerIdentified as a potential metabolite marker in a multiple logistic regression model for CRC screening.[4]
HMG-CoA Reductase ActivityColorectal Cancer TissueColorectal Cancer vs. Adjacent Normal EpitheliumSignificantly higher activity in CRC tissues.[5]
HMG-CoA Reductase ActivityLeft-Sided Colon Cancer TissueCancer vs. Normal MucosaAn up-regulation of HMG-CoA reductase activity was detected in left-sided tumors.[7]

Table 1: Summary of Quantitative Findings Related to HMG and its Pathway in GI Disorders.

Experimental Protocols

Protocol 1: Quantification of 3-Hydroxy-3-methylglutaric Acid in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from general methods for short-chain fatty acid and organic acid analysis in fecal samples.[9][10]

1. Sample Preparation and Extraction: a. Homogenize 50-100 mg of frozen stool sample in 1 mL of a suitable extraction solvent (e.g., a mixture of isobutanol and water). b. Add an internal standard (e.g., a stable isotope-labeled 3-HMG) to each sample for accurate quantification. c. Vortex the mixture vigorously for 5 minutes, followed by sonication for 15 minutes in a water bath. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet solid debris. e. Carefully collect the supernatant for derivatization.

2. Derivatization: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. c. Incubate the mixture at 70°C for 60 minutes to allow for complete derivatization of the organic acids.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5MS). c. Set the injector temperature to 250°C. d. Program the oven temperature with an initial hold at a lower temperature, followed by a ramp to a final temperature to ensure separation of analytes. A modified temperature gradient with an isothermal hold may be necessary to separate 3-HMG from its isomer, 2-hydroxyglutaric acid.[8] e. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for targeted quantification of 3-HMG, monitoring characteristic ions of its trimethylsilyl (B98337) derivative.

Protocol 2: Measurement of HMG-CoA Reductase Activity in Colon Tissue Lysates

This protocol is based on commercially available assay kits that measure the oxidation of NADPH.[11][12][13]

1. Tissue Homogenization: a. Homogenize fresh or frozen colon tissue samples (approximately 100 mg) in 500 µL of ice-cold assay buffer provided with the kit. b. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. c. Collect the supernatant (tissue lysate) for the activity assay. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Assay Procedure: a. Prepare a reaction mix containing assay buffer, NADPH, and the substrate HMG-CoA, as per the kit instructions. b. In a 96-well plate, add a specific amount of tissue lysate (e.g., 100 µg of protein) to each well. c. Include a blank (assay buffer only) and a positive control (purified HMG-CoA reductase, if provided). d. Initiate the reaction by adding the reaction mix to each well. e. Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for at least 10 minutes, taking readings every 2-3 minutes.

3. Calculation of Activity: a. Calculate the rate of NADPH consumption from the linear portion of the absorbance curve. b. Determine the HMG-CoA reductase activity using the molar extinction coefficient of NADPH and normalize it to the protein concentration of the tissue lysate. Activity is typically expressed as pmol/min/mg of protein.

Protocol 3: In Vitro Treatment of Intestinal Epithelial Cells (Caco-2) with 3-HMG

This protocol outlines a general procedure for studying the effects of 3-HMG on intestinal epithelial cells.[14][15]

1. Cell Culture: a. Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. b. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2. c. For differentiation into a polarized monolayer mimicking the intestinal barrier, seed the cells on Transwell inserts and culture for 21 days.

2. 3-HMG Treatment: a. Prepare a stock solution of 3-Hydroxy-3-methylglutaric acid in a suitable solvent (e.g., sterile water or cell culture medium) and sterilize by filtration. b. Once the Caco-2 cells have reached the desired confluency or differentiation state, replace the culture medium with fresh medium containing various concentrations of 3-HMG. c. Include a vehicle control (medium with the solvent used to dissolve 3-HMG). d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

3. Assessment of Inflammatory Response and Barrier Function: a. Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-8, TNF-α) using ELISA or multiplex bead-based assays. b. Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in inflammation (e.g., NFKB, IL8). c. Barrier Function Assessment: For cells grown on Transwell inserts, measure the transepithelial electrical resistance (TEER) to assess the integrity of the epithelial barrier. A decrease in TEER indicates increased permeability.

Visualizations

HMG_CoA_Reductase_Pathway_in_CRC AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol Isoprenoids Isoprenoid Biosynthesis (e.g., FPP, GGPP) Mevalonate->Isoprenoids Proliferation Cell Proliferation & Survival Isoprenoids->Proliferation Promotes HMGCS HMG-CoA Synthase HMGCR HMG-CoA Reductase (Upregulated in CRC) HMGCR->Proliferation Enhances Apoptosis Apoptosis HMGCR->Apoptosis Inhibits Statins Statins Statins->HMGCR Inhibits

Caption: HMG-CoA Reductase Pathway in Colorectal Cancer.

Experimental_Workflow_HMG_in_GI_Disorders cluster_0 Sample Collection cluster_1 Sample Processing & Analysis cluster_2 In Vitro & Microbiome Analysis cluster_3 Data Analysis & Interpretation Patient_Cohort Patient Cohort (IBD, CRC, Healthy Controls) Stool_Sample Fecal Samples Patient_Cohort->Stool_Sample Tissue_Biopsy Intestinal Tissue Biopsies Patient_Cohort->Tissue_Biopsy Cell_Culture Intestinal Epithelial Cell Culture (e.g., Caco-2) Extraction Metabolite Extraction (Stool/Tissue) Stool_Sample->Extraction Microbiome 16S rRNA Sequencing & Metagenomics (Stool) Stool_Sample->Microbiome Tissue_Biopsy->Extraction HMGCR_Assay HMG-CoA Reductase Activity Assay (Tissue) Tissue_Biopsy->HMGCR_Assay Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis of 3-HMG Extraction->LCMS GCMS GC-MS Analysis of 3-HMG Derivatization->GCMS Data_Processing Data Processing & Statistical Analysis GCMS->Data_Processing LCMS->Data_Processing HMGCR_Assay->Data_Processing HMG_Treatment 3-HMG Treatment Cell_Culture->HMG_Treatment Functional_Assays Functional Assays (Inflammation, Barrier Function) HMG_Treatment->Functional_Assays Functional_Assays->Data_Processing Microbiome->Data_Processing Biomarker_ID Biomarker Identification Data_Processing->Biomarker_ID Pathway_Analysis Pathway Analysis Data_Processing->Pathway_Analysis Correlation Correlation with Clinical Data & Microbiome Data_Processing->Correlation HMG_Gut_Inflammation_Pathway Gut_Dysbiosis Gut Microbiota Dysbiosis HMG_Production Altered Host/Microbial Metabolism Gut_Dysbiosis->HMG_Production HMG 3-Hydroxy-3-methylglutaric acid (HMG) HMG_Production->HMG IEC Intestinal Epithelial Cells (IECs) HMG->IEC Inflammatory_Signaling Pro-inflammatory Signaling (e.g., NF-κB) HMG->Inflammatory_Signaling Directly Modulates? HMGCR HMG-CoA Reductase IEC->HMGCR Mevalonate_Pathway Mevalonate Pathway HMGCR->Mevalonate_Pathway Mevalonate_Pathway->Inflammatory_Signaling Modulates? Cytokines Pro-inflammatory Cytokines (e.g., IL-8, TNF-α) Inflammatory_Signaling->Cytokines Activates Barrier_Dysfunction Intestinal Barrier Dysfunction Cytokines->Barrier_Dysfunction Induces Inflammation Gut Inflammation Cytokines->Inflammation Promotes Barrier_Dysfunction->Inflammation Exacerbates

References

Investigating 3-Hydroxy-3-Methylglutaric and 3-Hydroxyglutaric Acids in Genitourinary System Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic acidurias are a group of inherited metabolic disorders characterized by the accumulation of specific organic acids in bodily fluids. While primarily known for their neurological and systemic manifestations, emerging evidence highlights the significant involvement of the genitourinary system, particularly the kidneys, in the pathophysiology of these conditions. This document focuses on two such organic acids, 3-Hydroxy-3-methylglutaric acid (HMG) and 3-Hydroxyglutaric acid (3-HGA), which are hallmark biomarkers for 3-Hydroxy-3-methylglutaric aciduria (HMG aciduria) and Glutaric Aciduria Type 1 (GA1), respectively.

These application notes provide a comprehensive overview of the role of these metabolites in the context of genitourinary health, methods for their detection and quantification, and the underlying metabolic pathways. The protocols and data presented are intended to support research into the renal manifestations of these disorders and to aid in the development of novel diagnostic and therapeutic strategies.

Data Presentation: Urinary Organic Acid Concentrations

The following tables summarize the quantitative data for urinary concentrations of 3-Hydroxy-3-methylglutaric acid and 3-Hydroxyglutaric acid in healthy individuals and in patients with HMG aciduria and GA1. These values are critical for the differential diagnosis and monitoring of these conditions.

Table 1: Urinary 3-Hydroxy-3-methylglutaric Acid (HMG) Concentrations

PopulationConcentration Range (mmol/mol creatinine)Analytical MethodReference
Healthy Controls0.17 - 39GC-MS[1]
HMG Aciduria Patients200 - 11,000GC-MS[1]

Table 2: Urinary 3-Hydroxyglutaric Acid (3-HGA) Concentrations

PopulationConcentration Range (μmol/mmol creatinine)Analytical MethodReference
Healthy Controls≤ 35.0LC-MS/MS[2]
Glutaric Aciduria Type 1 (GA1) PatientsSignificantly ElevatedGC-MS/LC-MS/MS[3][4]

Signaling and Metabolic Pathways

The accumulation of HMG and 3-HGA is a direct consequence of enzymatic defects in specific metabolic pathways. Understanding these pathways is crucial for elucidating the pathophysiology of the associated disorders.

Leucine Catabolism and HMG-CoA Lyase Deficiency

3-Hydroxy-3-methylglutaric acid is an intermediate in the catabolism of the essential amino acid leucine.[5] A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase leads to the accumulation of HMG-CoA, which is then hydrolyzed to HMG.[5] This enzyme also plays a critical role in ketogenesis, the process of producing ketone bodies for energy during periods of fasting.[6]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG_Acid 3-Hydroxy-3- methylglutaric Acid HMG_CoA->HMG_Acid HMG-CoA Lyase Deficiency

Figure 1. Leucine catabolism pathway and the effect of HMG-CoA lyase deficiency.

Lysine, Hydroxylysine, and Tryptophan Catabolism and GCDH Deficiency

3-Hydroxyglutaric acid accumulates due to a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[4] This enzyme is essential for the breakdown of the amino acids lysine, hydroxylysine, and tryptophan.[7] A defect in GCDH leads to the accumulation of glutaryl-CoA, which is subsequently converted to glutaric acid and 3-hydroxyglutaric acid.[7][8]

Lysine_Tryptophan_Catabolism Lysine Lysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Hydroxylysine Hydroxylysine Hydroxylysine->Glutaryl_CoA Tryptophan Tryptophan Tryptophan->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Glutaric_Acid Glutaric Acid Glutaryl_CoA->Glutaric_Acid GCDH Deficiency Three_HGA 3-Hydroxyglutaric Acid Glutaryl_CoA->Three_HGA GCDH Deficiency

Figure 2. Lysine, hydroxylysine, and tryptophan catabolism and the effect of GCDH deficiency.

Experimental Protocols

Accurate and reliable quantification of HMG and 3-HGA in urine is essential for the diagnosis and management of the associated metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Protocol 1: Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the analysis of urinary organic acids, including HMG and 3-HGA, by GC-MS.

1. Sample Preparation and Extraction [9][10]

  • Thaw frozen urine samples to room temperature.

  • To a 2 mL glass tube, add a volume of urine normalized to its creatinine (B1669602) concentration (e.g., a volume containing 1 mg of creatinine).

  • Add an internal standard solution (e.g., heptadecanoic acid).

  • Acidify the sample to a pH of less than 2 with 5M HCl.

  • Saturate the sample with solid sodium chloride.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate (B1210297), vortexing for 1 minute, and centrifuging at 10,000 RPM for 3 minutes.

  • Transfer the upper organic layer to a new glass vial.

  • Repeat the extraction with a second aliquot of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 35°C.

2. Derivatization [9][11]

  • To the dried extract, add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine.

  • Incubate at 60°C for 30 minutes.

  • Add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 70-90°C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Transfer the derivatized sample to a GC-MS autosampler vial.

3. GC-MS Analysis

  • Injection: 1 µL of the derivatized sample is injected into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Oven Temperature Program: A temperature gradient is used to separate the organic acids, for example, starting at 50°C and ramping up to 290°C.[12]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 50-550.

    • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. The transitions m/z 349 → 333 for 3-HGA can be used for differentiation from its isomer 2-HGA (m/z 349 → 321).[4][13]

GCMS_Workflow Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization TMS Derivatization Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Figure 3. General workflow for urinary organic acid analysis by GC-MS.

Protocol 2: Urinary Organic Acid Analysis by LC-MS/MS

LC-MS/MS offers a high-throughput alternative to GC-MS, often with simpler sample preparation.

1. Sample Preparation [14][15]

  • Thaw frozen urine samples to room temperature.

  • Dilute the urine sample (e.g., 1:20 v/v) with an aqueous solution containing 0.5% formic acid.

  • Add a deuterated internal standard solution (e.g., d5-3-HGA).

  • Filter the diluted sample through a 0.20 µm filter.

  • Transfer the filtrate to an LC-MS/MS autosampler vial.

2. LC-MS/MS Analysis [2][14]

  • Liquid Chromatograph (LC) Conditions:

    • Column: Reversed-phase C18 or C8 column.

    • Mobile Phase A: 0.5% formic acid in water.

    • Mobile Phase B: 0.5% formic acid in acetonitrile.

    • Gradient: A linear gradient is used to separate the organic acids.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific organic acids.

Genitourinary System Involvement

While HMG aciduria and GA1 are systemic metabolic disorders, there is increasing evidence of their impact on the genitourinary system.

  • Renal Excretion: The kidneys are the primary route for the excretion of the excess HMG and 3-HGA. This high concentration of organic acids in the urine is the basis for their use as diagnostic markers.[5][8]

  • Renal Dysfunction: Case reports and studies have documented both acute and chronic renal failure in patients with GA1.[16][17] The proposed mechanisms include endothelial dysfunction mediated by 3-HGA and alterations in organic anion transporters in the renal tubules.[16][18] In a mouse model of GA1, metabolic crises led to altered renal expression of organic anion transporters and thinning of the proximal tubule brush border membranes.[18]

  • Mitochondrial Toxicity: The accumulation of these organic acids can lead to mitochondrial dysfunction, which may contribute to renal cell injury.[19]

Further research is warranted to fully elucidate the mechanisms of renal injury in these disorders and to develop strategies to mitigate these complications.

Conclusion

The investigation of 3-Hydroxy-3-methylglutaric acid and 3-Hydroxyglutaric acid is of paramount importance for the diagnosis, monitoring, and understanding of HMG aciduria and GA1. The protocols and data presented herein provide a framework for researchers and clinicians to accurately measure these biomarkers and to explore their impact on the genitourinary system. A deeper understanding of the renal pathophysiology in these organic acidurias will be instrumental in improving long-term outcomes for affected individuals.

References

Application Notes and Protocols for the Study of 3-Hydroxy-3-methylglutaric Acid in Diabetes Mellitus Research

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on Terminology: Initial literature searches for "3-Hydroxy-2-methylglutaric acid" in the context of diabetes mellitus yielded limited results. The preponderance of relevant research focuses on its isomer, 3-hydroxy-3-methylglutaric acid (HMGA) . Therefore, these application notes and protocols will focus on HMGA and its established and potential roles in diabetes research.

Introduction

Diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. Recent metabolomic studies have highlighted the role of various endogenous metabolites in the pathophysiology of diabetes. Among these, 3-hydroxy-3-methylglutaric acid (HMGA), an intermediate in leucine (B10760876) catabolism and ketogenesis, has emerged as a potential biomarker and a molecule of interest in diabetes research. Clinical studies have shown that plasma concentrations of HMGA are significantly elevated in patients with diabetes compared to healthy individuals, suggesting a potential link between HMGA metabolism and the diabetic state[1].

These application notes provide a comprehensive overview of the current understanding of HMGA in diabetes research, along with detailed protocols for its quantification and the investigation of its biological effects. This information is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to further elucidate the role of HMGA in diabetes and to explore its potential as a therapeutic target.

Data Presentation: Quantitative Levels of 3-Hydroxy-3-methylglutaric Acid

The following table summarizes the reported concentrations of 3-hydroxy-3-methylglutaric acid in plasma and urine of diabetic patients and healthy controls. These values can serve as a reference for clinical and preclinical studies.

AnalyteMatrixPatient GroupConcentration (Mean ± SD or Range)Fold Change (Diabetic vs. Control)Reference
3-Hydroxy-3-methylglutaric acidPlasmaDiabetic PatientsSignificantly HigherNot Quantified[1]
3-Hydroxy-3-methylglutaric acidPlasmaHealthy Controls--[1]
3-Hydroxy-3-methylglutaric acidUrineHMG-CoA Lyase Deficiency200-11,000 mmol/mol creatinine-[2]
3-Hydroxy-3-methylglutaric acidUrineHealthy Controls0.17 - 39 mmol/mol creatinine-[2]

Note: The study by Pettersen et al. (1987) did not provide specific mean and standard deviation values but stated that the concentrations were "significantly higher" in the diabetic group[1]. Further quantitative studies on larger cohorts are needed to establish definitive reference ranges in diabetic populations.

Signaling Pathways and Metabolic Relationships

The metabolic pathway of 3-hydroxy-3-methylglutaric acid is intrinsically linked to amino acid metabolism and energy production. Understanding these connections is crucial for interpreting its role in diabetes.

Metabolic Pathway of 3-Hydroxy-3-methylglutaric Acid

HMGA is a key intermediate in the catabolism of the branched-chain amino acid leucine and in the synthesis of ketone bodies. The final step in both pathways is the cleavage of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme HMG-CoA lyase into acetyl-CoA and acetoacetate[3][4]. A deficiency in HMG-CoA lyase leads to the genetic disorder 3-hydroxy-3-methylglutaric aciduria, characterized by the accumulation of HMGA and other organic acids in urine and blood[3][4][5].

HMGA Metabolic Pathway Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->Isovaleryl_CoA HMG_CoA HMG-CoA Isovaleryl_CoA->HMG_CoA Multiple Steps HMGA 3-Hydroxy-3-methylglutaric acid HMG_CoA->HMGA HMG-CoA hydrolase (accumulates with lyase deficiency) Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase

Metabolic pathway of 3-hydroxy-3-methylglutaric acid.

Potential Impact on Insulin Signaling and Mitochondrial Function

While direct studies on the effect of elevated HMGA on insulin signaling in diabetes are limited, inferences can be drawn from related conditions and metabolites. The accumulation of organic acids, a hallmark of conditions with elevated HMGA, can lead to mitochondrial dysfunction and oxidative stress[6]. Mitochondrial dysfunction is a known contributor to insulin resistance and pancreatic β-cell failure in type 2 diabetes[7][8]. It is hypothesized that elevated HMGA may impair mitochondrial function, leading to a disruption in cellular energy metabolism and insulin signaling.

HMGA_Insulin_Signaling cluster_cell Adipocyte / Hepatocyte cluster_mito Mitochondrion HMGA_ext Elevated Extracellular 3-HMG Acid HMGA_int Intracellular 3-HMG Acid Accumulation HMGA_ext->HMGA_int Mito_Dys Mitochondrial Dysfunction HMGA_int->Mito_Dys Hypothesized Effect ROS ↑ ROS Production Mito_Dys->ROS ATP ↓ ATP Production Mito_Dys->ATP IRS IRS Proteins ROS->IRS Inhibitory Phosphorylation AMPK AMPK ATP->AMPK Inhibition Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS Insulin PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 AMPK->GLUT4 Stimulation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Hypothesized impact of HMGA on insulin signaling.

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of HMGA and the investigation of its effects on cellular processes relevant to diabetes.

Protocol 1: Quantification of 3-Hydroxy-3-methylglutaric Acid in Human Plasma by HPLC-MS/MS

This protocol is adapted from a method for the measurement of organic acids in human plasma[1].

1. Principle: This method involves protein precipitation, solid-phase extraction, and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive and specific quantification of HMGA.

2. Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Perchloric acid (100 mM)

  • Ammonium formate

  • Formic acid

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 3-Hydroxy-3-methylglutaric acid standard

  • Isotopically labeled internal standard (e.g., 3-Hydroxy-3-methylglutaric acid-d3)

  • DEAE-cellulose column

  • Aminex HPX-87H column (or equivalent cation-exchange column)

  • HPLC-MS/MS system

3. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 100 mM perchloric acid.

  • Apply the reconstituted sample to a pre-conditioned DEAE-cellulose column.

  • Wash the column with water.

  • Elute the organic acids with 100 mM perchloric acid.

  • Collect the eluate and inject it into the HPLC-MS/MS system.

4. HPLC-MS/MS Analysis:

  • HPLC Column: Aminex HPX-87H (300 x 7.8 mm)

  • Mobile Phase: 6.5 mM sulfuric acid in water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole in negative ion mode

  • MRM Transitions:

    • HMGA: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of standard)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of standard)

5. Quantification:

  • Construct a calibration curve using known concentrations of the HMGA standard.

  • Calculate the concentration of HMGA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC_MS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution (Perchloric Acid) Evaporation->Reconstitution SPE Solid-Phase Extraction (DEAE-cellulose) Reconstitution->SPE Elution Elution SPE->Elution HPLC_MS HPLC-MS/MS Analysis Elution->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis

Workflow for HMGA quantification by HPLC-MS/MS.

Protocol 2: Quantification of Urinary Organic Acids including 3-Hydroxy-3-methylglutaric Acid by GC-MS

This protocol is a general method for the analysis of urinary organic acids and can be adapted for the specific quantification of HMGA[9][10][11].

1. Principle: Organic acids are extracted from urine, derivatized to increase their volatility, and then separated and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials:

  • Urine sample

  • Internal standard (e.g., tropic acid)

  • Hydroxylamine (B1172632) hydrochloride

  • Sodium chloride

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • GC-MS system

3. Sample Preparation:

  • To 1 mL of urine, add the internal standard.

  • Add hydroxylamine hydrochloride and incubate to form oximes of keto-acids.

  • Acidify the sample to pH 1-2 with HCl.

  • Saturate the sample with sodium chloride.

  • Extract the organic acids twice with 2 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Inject 1 µL of the derivatized sample into the GC-MS.

4. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Scan mode (m/z 50-600) or Selected Ion Monitoring (SIM) mode for target analytes.

5. Quantification:

  • Identify the TMS derivative of HMGA based on its retention time and mass spectrum compared to a standard.

  • Quantify using the peak area ratio of the characteristic ion of HMGA to that of the internal standard.

Protocol 3: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is designed to assess the effect of HMGA on glucose uptake in a relevant cell model of insulin resistance.

1. Principle: The uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) is measured in differentiated 3T3-L1 adipocytes treated with or without HMGA.

2. Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with 10% FBS

  • Krebs-Ringer-HEPES (KRH) buffer

  • 3-Hydroxy-3-methylglutaric acid

  • Insulin

  • 2-NBDG or 2-deoxy-D-[³H]glucose

  • Phloretin (B1677691) (glucose transport inhibitor)

  • Fluorescence plate reader or liquid scintillation counter

3. Procedure:

  • Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 24-well or 96-well plate.

  • Serum-starve the mature adipocytes for 2-4 hours in DMEM.

  • Wash the cells twice with KRH buffer.

  • Pre-incubate the cells with various concentrations of HMGA (or vehicle control) in KRH buffer for a desired time (e.g., 1-24 hours).

  • Stimulate the cells with or without 100 nM insulin for 30 minutes.

  • Add 2-NBDG (100 µM) or 2-deoxy-D-[³H]glucose (0.5 µCi/mL) to each well and incubate for 15-30 minutes.

  • To determine non-specific uptake, add phloretin to a set of wells 10 minutes before adding the glucose analog.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells.

  • For 2-NBDG, measure the fluorescence at an excitation/emission of ~485/535 nm.

  • For 2-deoxy-D-[³H]glucose, measure the radioactivity using a liquid scintillation counter.

  • Normalize the glucose uptake to the protein concentration of each well.

Protocol 4: Western Blot Analysis of Insulin Signaling Proteins

This protocol allows for the investigation of the effect of HMGA on the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and AMPK.

1. Principle: Cell lysates from HMGA-treated cells are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.

2. Materials:

  • Differentiated 3T3-L1 adipocytes or other relevant cell line (e.g., HepG2 hepatocytes)

  • 3-Hydroxy-3-methylglutaric acid

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-AMPK (Thr172), anti-AMPK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

3. Procedure:

  • Treat cells with HMGA and/or insulin as described in the glucose uptake assay.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The elevated levels of 3-hydroxy-3-methylglutaric acid in individuals with diabetes mellitus warrant further investigation to understand its precise role in the disease's pathophysiology. The protocols provided here offer a framework for researchers to quantify HMGA accurately and to explore its effects on key cellular processes implicated in diabetes, such as insulin signaling and glucose metabolism. Further research in this area may reveal novel insights into the metabolic derangements in diabetes and could potentially identify new therapeutic targets for this widespread disease.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 3-Hydroxy-2-methylglutaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical separation of 3-Hydroxy-2-methylglutaric acid isomers. Direct, validated methods for this specific compound are not widely published. Therefore, the protocols and guidance provided herein are based on established, analogous methods for structurally similar compounds, such as 2-hydroxyglutaric and 3-hydroxyglutaric acids, and other chiral hydroxy acids. These methods serve as a robust starting point for developing and optimizing a separation protocol for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

A1: this compound possesses two chiral centers (at carbons 2 and 3). This results in four stereoisomers: two pairs of enantiomers that are diastereomers to each other.

  • Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques like GC or HPLC.

  • Enantiomers , however, have identical physical properties in a non-chiral environment, making their separation impossible without a chiral component (e.g., a chiral derivatizing agent or a chiral stationary phase). The structural similarity of all four isomers necessitates highly efficient and specific analytical methods.

Q2: What are the primary analytical approaches for separating these isomers?

A2: The most common and effective approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS offers high chromatographic resolution but requires chemical derivatization to make the isomers volatile.

  • LC-MS/MS can often analyze the isomers with less complex sample preparation, and the specificity of tandem MS (using Multiple Reaction Monitoring - MRM) can help distinguish isomers even if they are not perfectly separated chromatographically.[1]

  • Chiral Chromatography (either GC or LC) is essential for separating the enantiomeric pairs.

Q3: Is chemical derivatization necessary for the analysis?

A3: Yes, for GC analysis it is mandatory. For LC analysis, it is often highly beneficial.

  • For GC-MS: The hydroxyl (-OH) and carboxylic acid (-COOH) groups in this compound are polar and non-volatile. Derivatization, typically silylation (e.g., with BSTFA) or alkylation, replaces the active hydrogens on these groups, increasing the molecule's volatility and thermal stability for gas-phase analysis.[2][3]

  • For LC-MS/MS: While not strictly required, derivatization can improve chromatographic peak shape, enhance separation, and increase ionization efficiency for better sensitivity.[4] Chiral derivatization can be used to convert enantiomers into diastereomers, which can then be separated on a standard (achiral) column.[5][6]

Q4: How can I separate the diastereomers of this compound?

A4: Diastereomers can be separated using standard, high-resolution achiral chromatography. For GC-MS, a non-polar capillary column (e.g., DB-5 or equivalent) is a good starting point. For LC-MS, a C8 or C18 reversed-phase column can be effective.[7] Method optimization, particularly of the temperature gradient (for GC) or mobile phase gradient (for LC), is critical.

Q5: What are the main strategies for separating the enantiomers?

A5: There are two primary strategies:

  • Indirect Method (Chiral Derivatization): The enantiomeric mixture is reacted with a pure, single-enantiomer derivatizing agent. This reaction creates diastereomeric derivatives, which have different physical properties and can be separated on a standard achiral column.[5][6]

  • Direct Method (Chiral Chromatography): The underivatized or derivatized mixture is analyzed on a column that has a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and separation.[8]

Troubleshooting Guides

Problem 1: Poor or No Separation of Isomers (Co-elution) in GC-MS
Potential Cause Recommended Solution
Incomplete or Inconsistent Derivatization Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction. Optimize reaction time and temperature (e.g., for silylation with BSTFA/TMCS, heat at 70-90°C for 60 minutes). Use a well-established derivatization agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
Suboptimal GC Temperature Program Co-elution of isomers is a common issue.[9] To improve separation, modify the temperature gradient. Start with a slow ramp rate (e.g., 5-10°C/min). Critically, introduce an isothermal hold period at a temperature just below the elution temperature of the isomers. This can significantly enhance resolution.[9]
Incorrect Quantifier/Qualifier Ions in MS Isomers often produce similar mass spectra. Carefully select unique fragment ions for each isomer to use for quantification, even if they co-elute. Tandem MS (GC-MS/MS) is highly effective here, as specific precursor-to-product ion transitions can be monitored for each isomer, minimizing interference.[1]
Problem 2: Poor Peak Shape or Resolution in LC-MS/MS
Potential Cause Recommended Solution
Suboptimal Mobile Phase For reversed-phase chromatography (C8/C18), start with a gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an acidic modifier like 0.1% formic acid to ensure the carboxylic acid groups are protonated, leading to better peak shape and retention.[7]
Unsuitable Stationary Phase If a standard C18 column fails to provide resolution for the diastereomers, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For enantiomeric separation, a dedicated chiral column is required.
Matrix Interference Biological samples can contain interfering compounds. Enhance sample cleanup using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Utilize the high selectivity of tandem mass spectrometry in MRM mode to detect the target isomers specifically, even in the presence of co-eluting matrix components.[7]

Experimental Protocols (Adapted from Analogous Methods)

Protocol 1: Derivatization and Analysis by GC-MS (for Diastereomer Separation)

This protocol is adapted from methods used for separating 2-HG and 3-HG.[1][9]

  • Sample Preparation (Extraction):

    • To 100 µL of sample (e.g., urine or plasma), add an internal standard.

    • Perform a double liquid-liquid extraction using ethyl acetate (B1210297) or another suitable organic solvent.

    • Combine the organic layers and evaporate to complete dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 80°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5%-phenyl-95%-dimethylpolysiloxane column (e.g., DB-5ms).

    • Injection: 1 µL, splitless mode.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Isothermal Hold: Hold at 180°C for 5-10 minutes (This step is critical and may need optimization).

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

    • MS Detection: Use selected ion monitoring (SIM) or MRM mode in a tandem MS system, targeting unique fragments for each isomer.

Protocol 2: Chiral Derivatization for Enantiomer Separation (Indirect Method)

This protocol uses a chiral alcohol to create diastereomeric esters, adapted from methods for other 2-hydroxy acids.[5][10]

  • Sample Preparation: Perform extraction and drying as described in Protocol 1.

  • Derivatization (Diastereomer Formation):

    • Step 1 (Esterification): To the dried residue, add 200 µL of a chiral alcohol (e.g., (S)-(+)-3-methyl-2-butanol) and 20 µL of acetyl chloride. Heat at 100°C for 60 minutes. Evaporate the excess reagent under nitrogen.

    • Step 2 (Acylation): To the new residue, add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA) and 50 µL of ethyl acetate. Heat at 60°C for 20 minutes. Evaporate to dryness and reconstitute in a suitable solvent for injection.

  • Analysis: Analyze the resulting diastereomeric derivatives using the achiral GC-MS or LC-MS conditions outlined in the other protocols. The diastereomers should now be separable.

Quantitative Data from Analogous Separations

The following table summarizes LC-MS/MS parameters from a validated method for separating the structurally similar 2-hydroxyglutaric acid (2-HGA) and 3-hydroxyglutaric acid (3-HGA) after butylation, which can serve as a starting point.[7]

Table 1: Example LC-MS/MS Parameters for Separation of HGA Isomers

ParameterValue
Chromatography
ColumnC8 HPLC Column
Mobile Phase A0.2% Formic Acid in Water
Mobile Phase BMethanol
Flow RateGradient
Derivatization 3 M HCl in 1-butanol
Mass Spectrometry
Ionization ModeESI Positive
Detection ModeMultiple Reaction Monitoring (MRM)
Results
Retention Time (3-HGA derivative)7.82 min
Retention Time (2-HGA derivative)8.21 min
Resolution1.03

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (e.g., Plasma, Urine) Extraction 2. Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Dry 3. Evaporation to Dryness Extraction->Dry Deriv 4. Chemical Derivatization (Silylation or Chiral Agent) Dry->Deriv Inject 5. GC-MS or LC-MS/MS Injection Deriv->Inject Sep 6. Chromatographic Separation Inject->Sep Detect 7. Mass Spectrometric Detection (MRM) Sep->Detect Data 8. Data Analysis (Peak Integration & Quantification) Detect->Data

Caption: General experimental workflow for the separation and analysis of hydroxy acid isomers.

GCTroubleshooting Start Problem: Co-elution in GC-MS Q1 Is Derivatization Complete? Start->Q1 Sol1 Verify sample dryness. Optimize reaction time and temperature. Q1->Sol1 No Q2 Is GC Program Optimized? Q1->Q2 Yes Sol1->Q2 Sol2 Introduce an isothermal hold just before elution temperature. Reduce ramp rate. Q2->Sol2 No Q3 Are MS Ions Specific? Q2->Q3 Yes Sol2->Q3 Sol3 Use GC-MS/MS (MRM). Select unique precursor-product ion transitions for each isomer. Q3->Sol3 No End Resolution Improved Q3->End Yes Sol3->End

Caption: Decision tree for troubleshooting isomer co-elution in GC-MS analysis.

EnantiomerSeparation cluster_indirect Strategy 1: Indirect Method cluster_direct Strategy 2: Direct Method Start Goal: Separate Enantiomers Deriv React enantiomers with a pure chiral derivatizing agent (e.g., l-menthol) Start->Deriv Prepare Inject underivatized or achirally derivatized sample Start->Prepare Product Forms Diastereomers Deriv->Product Analysis1 Separate diastereomers on a standard (achiral) GC or LC column Product->Analysis1 Analysis2 Separate enantiomers directly on a Chiral Stationary Phase (CSP) column Prepare->Analysis2

Caption: Logical diagram of the two primary strategies for separating enantiomers.

References

Overcoming matrix effects in 3-Hydroxy-2-methylglutaric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-Hydroxy-3-methylglutaric acid (HMG).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 3-Hydroxy-3-methylglutaric acid (HMG)?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In the analysis of HMG, particularly in complex biological matrices like plasma and urine, these effects can lead to ion suppression or enhancement. This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: What are the most common analytical techniques for HMG analysis and which are most susceptible to matrix effects?

A2: The most common techniques for HMG analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS, especially with electrospray ionization (ESI), is highly susceptible to matrix effects because co-eluting matrix components can interfere with the desolvation and ionization of HMG in the ESI source. GC-MS methods, which often involve extensive sample cleanup and derivatization, can be less prone to matrix effects but may be more time-consuming.

Q3: What is a stable isotope-labeled internal standard and why is it recommended for HMG analysis?

A3: A stable isotope-labeled (SIL) internal standard is a form of the analyte (HMG) in which one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, Carbon-13). A SIL internal standard is the gold standard for mitigating matrix effects because it has nearly identical chemical and physical properties to the analyte and will be affected by matrix interferences in the same way. By adding a known amount of the SIL internal standard to the sample early in the workflow, any signal suppression or enhancement of the analyte can be corrected for by normalizing to the signal of the internal standard, leading to more accurate and precise quantification.

Q4: Can derivatization help in overcoming matrix effects for HMG analysis?

A4: Yes, derivatization can be a useful strategy. By chemically modifying HMG, its chromatographic retention and ionization efficiency can be altered.[2][3][4] This can shift the elution of the derivatized HMG away from interfering matrix components, thereby reducing matrix effects. Additionally, certain derivatizing agents can improve the ionization efficiency of HMG, leading to better sensitivity. A common derivatization for organic acids is butylation.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample. Ensure the analyte concentration is within the linear range of the column.
Incompatible Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper focusing of the analyte on the column. Reconstitute the final extract in a solvent that matches the initial mobile phase composition.[5]
Secondary Interactions with Column For acidic analytes like HMG, secondary interactions with residual silanols on the column packing can cause peak tailing. Use a column with end-capping or a mobile phase with a low pH and an ion-pairing agent (e.g., formic acid) to minimize these interactions.[6]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the column. A guard column can help extend the life of the analytical column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
Issue 2: Low Analyte Recovery
Possible Cause Recommended Solution
Inefficient Protein Precipitation Ensure the correct ratio of precipitation solvent (e.g., acetonitrile) to plasma/serum is used (typically 3:1 or 4:1 v/v).[7] Vortex thoroughly and allow sufficient time for precipitation at a low temperature. In some cases, the addition of an acid (e.g., formic acid) to the precipitation solvent can improve recovery, but this should be optimized.
Analyte Adsorption HMG can adsorb to plasticware or glassware. Using low-adsorption tubes and pipette tips can help. Pre-conditioning pipette tips with the sample can also minimize loss.
Incomplete Elution in SPE Optimize the elution solvent composition and volume. Ensure the solvent is strong enough to fully elute HMG from the SPE sorbent.
Analyte Degradation Ensure samples are stored at appropriate low temperatures and processed promptly. Minimize freeze-thaw cycles.
Issue 3: Significant Ion Suppression or Enhancement
Possible Cause Recommended Solution
Co-elution with Phospholipids (in plasma/serum) Optimize the chromatographic gradient to separate HMG from the phospholipid elution region. Employ sample preparation techniques specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with a phospholipid removal plate or liquid-liquid extraction (LLE).
High Salt Concentration in the Sample High salt concentrations can suppress the ESI signal. Dilute the sample if the analyte concentration allows. Use a desalting step in your sample preparation, such as SPE.
Inadequate Sample Cleanup Improve the sample preparation method. Transition from a simple protein precipitation to a more rigorous technique like LLE or SPE to remove more matrix components.
Mobile Phase Additives Ensure the use of volatile mobile phase additives like formic acid or ammonium (B1175870) formate, which are compatible with mass spectrometry. Non-volatile buffers (e.g., phosphate) will cause significant ion suppression and contaminate the MS source.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for HMG Analysis in Plasma

Method Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 66-115%[2]Can be significantFast, simple, inexpensiveHigh potential for matrix effects
Liquid-Liquid Extraction (LLE) Variable, analyte-dependentGenerally lowGood for removing non-polar interferencesCan be labor-intensive, may have lower recovery for polar analytes
Solid-Phase Extraction (SPE) >80% (for similar analytes)[8]Low to moderateHigh selectivity, can concentrate the analyteMore complex and costly than PPT

Note: The recovery and matrix effect values can vary significantly depending on the specific protocol, matrix, and analytical instrumentation.

Experimental Protocols

Protocol 1: Protein Precipitation for HMG in Plasma/Serum
  • To 100 µL of plasma or serum in a microcentrifuge tube, add a deuterated HMG internal standard.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for HMG in Urine
  • To 500 µL of urine, add a deuterated HMG internal standard.

  • Acidify the sample to pH 2-3 with formic acid.

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the HMG with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Parameters for HMG Analysis (Underivatized)
  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MS/MS Transitions:

    • HMG: Precursor ion (m/z) -> Product ion (m/z) (Specific masses to be determined based on instrument tuning)

    • Deuterated HMG-IS: Precursor ion (m/z) -> Product ion (m/z) (Specific masses to be determined based on instrument tuning)

Visualizations

HMG Metabolic Pathway Metabolic Pathway of 3-Hydroxy-3-methylglutaric Acid Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase HMG 3-Hydroxy-3-methylglutaric Acid (HMG) HMG_CoA->HMG Deficiency in HMG-CoA lyase

Caption: Metabolic pathway of Leucine degradation leading to the formation of 3-Hydroxy-3-methylglutaric acid (HMG).

Troubleshooting Workflow General Troubleshooting Workflow for HMG Analysis Start Start: Analytical Issue (e.g., poor peak shape, low recovery) Check_System Check System Suitability (e.g., pressure, blanks) Start->Check_System System_OK System OK? Check_System->System_OK Troubleshoot_LCMS Troubleshoot LC-MS System (e.g., leaks, source cleaning) System_OK->Troubleshoot_LCMS No Review_Chroma Review Chromatography (e.g., peak shape, retention time) System_OK->Review_Chroma Yes Troubleshoot_LCMS->Check_System Chroma_OK Chromatography OK? Review_Chroma->Chroma_OK Optimize_LC Optimize LC Method (e.g., gradient, column) Chroma_OK->Optimize_LC No Review_Sample_Prep Review Sample Preparation (e.g., recovery, matrix effects) Chroma_OK->Review_Sample_Prep Yes Optimize_LC->Review_Chroma Sample_Prep_OK Sample Prep OK? Review_Sample_Prep->Sample_Prep_OK Optimize_Sample_Prep Optimize Sample Preparation (e.g., change method, use SIL-IS) Sample_Prep_OK->Optimize_Sample_Prep No Resolved Issue Resolved Sample_Prep_OK->Resolved Yes Optimize_Sample_Prep->Review_Sample_Prep

Caption: A logical workflow for troubleshooting common issues in HMG analysis.

References

Technical Support Center: Analysis of 3-Hydroxy-2-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS parameters for 3-Hydroxy-2-methylglutaric acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in analyzing this compound by MS/MS?

A1: The analysis of small organic acids like this compound can present several challenges. These include potential co-elution with isomeric compounds, such as 3-hydroxyglutaric acid, which can interfere with accurate quantification.[1][2] Achieving sufficient ionization and fragmentation for sensitive detection can also be difficult. For GC-MS analysis, incomplete derivatization can lead to poor peak shape and variability.[3] In LC-MS/MS, poor retention on reverse-phase columns is a common issue due to the high polarity of the analyte.[4]

Q2: Is derivatization necessary for the analysis of this compound?

A2: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound.[5] Trimethylsilyl (B98337) (TMS) derivatization is a common approach for organic acids.[1][6][7] For LC-MS/MS analysis, derivatization is not always necessary but can be employed to improve chromatographic retention and ionization efficiency.

Q3: How do I choose between GC-MS/MS and LC-MS/MS for my analysis?

A3: The choice between GC-MS/MS and LC-MS/MS depends on several factors. GC-MS/MS often provides excellent chromatographic resolution for volatile compounds and is a well-established technique for organic acid analysis, typically requiring derivatization.[5] LC-MS/MS is highly versatile and can often analyze the compound directly without derivatization, which can simplify sample preparation.[4][8] However, chromatographic retention of highly polar organic acids on standard reversed-phase columns can be challenging.[4]

Q4: What are typical MS/MS parameters I should start with for this compound?

A4: Optimal MS/MS parameters are instrument-dependent and require empirical determination. However, for a starting point, you can draw information from structurally similar compounds. For the trimethylsilyl derivative of the similar compound 3-hydroxyglutaric acid, a precursor ion of m/z 349 has been used with product ions of m/z 333 and 185.[1] It is crucial to perform compound tuning and optimization on your specific instrument.

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). For LC-MS, ensure the mobile phase pH is appropriate for ionization (typically acidic for positive mode). Consider a different ionization technique (e.g., APCI if ESI is not effective).
Suboptimal fragmentation.Optimize collision energy for each MRM transition. Perform a collision energy ramp experiment to find the optimal value that maximizes the product ion signal.
Matrix effects (ion suppression).[9]Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample. Modify the chromatographic method to separate the analyte from interfering matrix components. Use a stable isotope-labeled internal standard.
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase (LC-MS).Ensure the mobile phase is compatible with the column and analyte. Check the pH of the mobile phase.
Incomplete derivatization (GC-MS).[3]Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.
High Background Noise Contaminated mobile phase, solvents, or glassware.[10]Use high-purity solvents and reagents (LC-MS grade).[10] Ensure all glassware is thoroughly cleaned.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Inconsistent Retention Times Fluctuation in pump pressure.Check for leaks in the LC system. Purge the pumps to remove air bubbles.[9]
Changes in mobile phase composition.Prepare fresh mobile phase daily. Ensure proper mixing of mobile phase components.
Column temperature variations.Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters by Direct Infusion

This protocol describes a general procedure for optimizing MS/MS parameters for this compound using direct infusion into the mass spectrometer.

Materials:

  • This compound standard

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Syringe pump

  • Mass spectrometer with a suitable ion source (e.g., ESI)

Procedure:

  • Prepare a standard solution: Dissolve a small amount of this compound in the chosen solvent to a concentration of approximately 1-10 µg/mL.

  • Infuse the standard: Set up the syringe pump to infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize ion source parameters:

    • Acquire data in full scan mode to identify the precursor ion (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • Adjust ion source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature to maximize the signal intensity of the precursor ion.

  • Optimize fragmentation parameters:

    • Select the precursor ion for fragmentation.

    • Acquire product ion scans at various collision energies to identify the most abundant and stable product ions.

    • Create a method with multiple reaction monitoring (MRM) transitions using the identified precursor and product ions.

    • For each MRM transition, perform a collision energy optimization experiment by ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the product ion intensity.

    • Determine the optimal collision energy that yields the highest signal for each product ion.

  • Optimize fragmentor/cone voltage:

    • Vary the fragmentor or cone voltage while monitoring the precursor ion intensity to find the optimal setting that maximizes signal without causing in-source fragmentation.

Data Presentation

Table 1: Suggested Starting MS/MS Parameters for Trimethylsilyl-derivatized this compound (based on 3-hydroxyglutaric acid)

Note: These are suggested starting points and must be optimized on your specific instrument.

ParameterSuggested Value
Precursor Ion (m/z) 349 (as [M-CH3]⁺)
Product Ion 1 (m/z) 333
Product Ion 2 (m/z) 185
Collision Energy (eV) Start with a range of 10-40 eV for optimization
Dwell Time (ms) 50-100

Data extrapolated from analysis of trimethylsilyl-derivatized 3-hydroxyglutaric acid.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion & MS1 Optimization cluster_ms2_opt MS/MS Parameter Optimization cluster_final Final Method start Start prep Prepare Standard Solution (1-10 µg/mL) start->prep derivatization Derivatization (for GC-MS) prep->derivatization infuse Infuse into MS derivatization->infuse ms1_opt Optimize Ion Source (Full Scan Mode) infuse->ms1_opt select_precursor Identify & Select Precursor Ion ms1_opt->select_precursor product_scan Product Ion Scan (Vary Collision Energy) select_precursor->product_scan select_products Select Product Ions product_scan->select_products mrm_setup Set up MRM Transitions select_products->mrm_setup ce_opt Optimize Collision Energy for each transition mrm_setup->ce_opt frag_opt Optimize Fragmentor/ Cone Voltage ce_opt->frag_opt end_point Final Optimized MS/MS Method frag_opt->end_point

Caption: Experimental workflow for MS/MS parameter optimization.

troubleshooting_flowchart start Start: Poor MS/MS Data q_signal Low Signal Intensity? start->q_signal a_signal_yes Optimize Ion Source & CE q_signal->a_signal_yes Yes q_peak_shape Poor Peak Shape? q_signal->q_peak_shape No a_signal_yes->q_peak_shape a_peak_shape_yes Check Column & Mobile Phase (or Derivatization for GC) q_peak_shape->a_peak_shape_yes Yes q_noise High Background Noise? q_peak_shape->q_noise No a_peak_shape_yes->q_noise a_noise_yes Use High Purity Solvents & Clean Ion Source q_noise->a_noise_yes Yes q_rt_shift Inconsistent Retention Time? q_noise->q_rt_shift No a_noise_yes->q_rt_shift a_rt_shift_yes Check for Leaks & Prepare Fresh Mobile Phase q_rt_shift->a_rt_shift_yes Yes end_point Problem Resolved q_rt_shift->end_point No a_rt_shift_yes->end_point

Caption: Troubleshooting flowchart for MS/MS analysis.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of 3-Hydroxy-2-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for resolving poor chromatographic peak shapes encountered during the analysis of 3-Hydroxy-2-methylglutaric acid. The following sections are presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) on Poor Peak Shape

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is the most common peak shape distortion and for an acidic analyte like this compound, it is often caused by secondary interactions with the stationary phase.[1][2]

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the acidic carboxyl groups of the analyte and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[3][4] These silanol groups are acidic and can become ionized at higher pH levels, leading to strong, undesirable ionic interactions that cause tailing.[4][5]

  • Mobile Phase pH: If the pH of your mobile phase is not sufficiently low, the residual silanol groups on the column packing can be deprotonated (ionized), creating sites for strong secondary interactions.[5][6]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak tailing.[3][7]

  • Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column can create active sites that cause tailing.[3] Metal contamination (e.g., iron) in the column packing or from system components can also lead to tailing of acidic compounds.[3]

Q2: My peak is fronting instead of tailing. What are the likely causes?

Peak fronting, where the first half of the peak is broader than the second, is less common but indicates specific problems.[2][8]

  • Column Overload (Concentration): While mass overload can cause tailing, concentration overload is a frequent cause of fronting.[7] This occurs when the sample concentration is too high for the stationary phase to handle, causing some analyte molecules to travel faster.[9]

  • Sample Solvent Incompatibility: A primary cause of fronting is dissolving the sample in a solvent that is significantly stronger than the mobile phase.[10][11] This causes the portion of the sample at the leading edge of the injection band to move down the column too quickly before it can properly partition with the stationary phase.

  • Column Bed Deformation: A physical collapse of the column bed or the formation of a void at the column inlet can lead to a distorted flow path and result in fronting peaks.[8][9][10] This issue would typically affect all peaks in the chromatogram.[8]

Q3: I am observing split peaks for this compound. What should I investigate?

Split peaks suggest that the analyte band is being divided into two or more parts at some point before detection.[9]

  • Sample Solvent and Mobile Phase Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase or is much stronger can cause the sample to precipitate upon injection or travel unevenly, leading to a split peak.[12][13] The best practice is to dissolve the sample in the initial mobile phase whenever possible.[14]

  • Blocked Column Frit or Column Void: A partially blocked inlet frit or a void in the packing material at the head of the column can create two different flow paths for the sample, resulting in peak splitting for all analytes.[9][13]

  • Co-elution of Isomers: While less common in well-developed HPLC methods, the presence of a closely eluting isomer, such as 2-hydroxyglutaric acid, could potentially manifest as a shoulder or a split peak.[15] Optimizing the mobile phase or stationary phase selectivity would be necessary to resolve this.

Q4: How does the mobile phase pH specifically affect the peak shape of an acidic compound like this compound?

Mobile phase pH is a critical parameter for ionizable compounds and has a dual effect on the separation of this dicarboxylic acid.[16]

  • Effect on the Analyte: this compound has two carboxylic acid groups. At a pH well below its pKa values, it will be in its neutral, protonated form, leading to better retention in reversed-phase chromatography. As the pH increases, the analyte becomes ionized, which typically decreases retention.[17]

  • Effect on the Stationary Phase: The key to preventing tailing is controlling the ionization of residual silanol groups on the silica (B1680970) packing.[5] At a low pH (typically below 3), silanol groups are protonated (Si-OH) and less likely to engage in strong ionic interactions.[4][5] At higher pH, they become ionized (SiO-), creating highly active sites that cause peak tailing with acidic analytes.[5] Therefore, maintaining a low mobile phase pH is crucial for good peak shape.

Q5: Could my HPLC column be the source of the poor peak shape, and how do I fix it?

Yes, the column is a very common source of peak shape problems.[1]

  • Column Type: Using a column that is not well end-capped can leave a high number of accessible silanol groups, exacerbating tailing.[1][6] Modern, high-purity silica columns with robust end-capping are recommended to minimize these secondary interactions.[18]

  • Column Deterioration: Over time, columns can develop voids, channels, or suffer from bed collapse, especially if operated outside of recommended pressure or pH ranges.[9] This often leads to peak fronting or splitting.[9] If you suspect this, replacing the column is the most effective solution.[19]

  • Contamination: If the column is contaminated, flushing it with a series of strong solvents may help. However, if contaminants are irreversibly adsorbed, the column may need to be replaced.[3] Using a guard column is a good preventative measure to protect the analytical column from strongly retained impurities.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.

G cluster_Start Identify Problem cluster_Type Categorize Issue cluster_Causes Investigate Potential Causes cluster_Solutions Implement Solutions Start Poor Peak Shape Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Split Split Peak Start->Split Cause_Tailing1 Secondary Silanol Interactions Tailing->Cause_Tailing1 Cause_Tailing2 Column Overload (Mass) Tailing->Cause_Tailing2 Cause_Tailing3 Column Contamination Tailing->Cause_Tailing3 Cause_Fronting1 Strong Sample Solvent Fronting->Cause_Fronting1 Cause_Fronting2 Column Overload (Concentration) Fronting->Cause_Fronting2 Cause_Fronting3 Column Bed Collapse / Void Fronting->Cause_Fronting3 Cause_Split1 Solvent Mismatch (Sample vs. Mobile Phase) Split->Cause_Split1 Cause_Split2 Blocked Frit / Column Void Split->Cause_Split2 Cause_Split3 Co-eluting Impurity Split->Cause_Split3 Sol_Tailing1 Lower Mobile Phase pH (e.g., to 2.5-3.0) Cause_Tailing1->Sol_Tailing1 Sol_Tailing1a Use End-Capped Column Cause_Tailing1->Sol_Tailing1a Sol_Tailing2 Reduce Injection Volume / Mass Cause_Tailing2->Sol_Tailing2 Sol_Tailing3 Flush Column or Use Guard Column Cause_Tailing3->Sol_Tailing3 Sol_Fronting1 Dissolve Sample in Mobile Phase Cause_Fronting1->Sol_Fronting1 Sol_Fronting2 Dilute Sample Cause_Fronting2->Sol_Fronting2 Sol_Fronting3 Replace Column Cause_Fronting3->Sol_Fronting3 Sol_Split1 Dissolve Sample in Mobile Phase Cause_Split1->Sol_Split1 Sol_Split2 Replace Frit / Column Cause_Split2->Sol_Split2 Sol_Split3 Optimize Selectivity (Mobile Phase / Column) Cause_Split3->Sol_Split3

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Data Presentation

Table 1: Influence of Mobile Phase pH on Analyte and Silanol Interactions
Mobile Phase pHSilanol Group State (Si-OH)Analyte State (R-COOH)Predominant InteractionExpected Peak Shape
< 3.0 Mostly Protonated (Si-OH)Mostly Protonated (Neutral)Hydrophobic (Primary)Symmetrical
3.0 - 5.0 Partially Ionized (SiO-)Partially Ionized (R-COO-)Mixed-Mode / Ionic (Secondary)Tailing
> 5.0 Mostly Ionized (SiO-)Mostly Ionized (R-COO-)Strong Ionic (Secondary)Severe Tailing
Table 2: Summary of Common Peak Shape Problems and Solutions
ProblemCommon Cause(s)Recommended Corrective Action(s)
Peak Tailing Secondary interactions with silanols; Column overload; Metal contamination.[3][4]Lower mobile phase pH; Use a highly deactivated, end-capped column; Reduce injection volume/concentration; Use a guard column.[1][4][6]
Peak Fronting Sample solvent stronger than mobile phase; High sample concentration; Column void/collapse.[7][9][10]Dissolve sample in mobile phase; Dilute the sample; Replace the column if a physical void is suspected.[9][11]
Split Peak Mismatch between sample solvent and mobile phase; Blocked column frit; Column void.[9][12]Dissolve sample in mobile phase; Replace column frit or column; Filter all samples and mobile phases.[13][14]

Mechanism of Secondary Interaction

The diagram below illustrates the desired primary interaction versus the undesirable secondary interaction responsible for peak tailing on a standard C18 column.

G cluster_Surface Silica Surface Silica Si C18 C18 Chain (Hydrophobic) Silica->C18 O | Silanol Residual Silanol (Si-O⁻ H⁺) Silica->Silanol O | Analyte This compound (R-(COO⁻)₂) Analyte->C18 Primary Interaction (Desirable, Hydrophobic) Analyte->Silanol Secondary Interaction (Undesirable, Ionic) CAUSES TAILING

Caption: Primary vs. Secondary interactions on a C18 stationary phase.

Experimental Protocols

The following protocols provide a starting point for method development and sample preparation, based on established methods for similar organic acids.[20][21]

Protocol 1: Reference HPLC-MS Method

This method is designed to provide good retention and peak shape for polar acidic compounds.

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm.[21]

  • Mobile Phase A: DI Water with 10 mM Ammonium Formate.[21]

  • Mobile Phase B: 95% Acetonitrile (B52724) / 5% DI Water with 10 mM Ammonium Formate.[21]

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 30% B

    • 5-7 min: Hold at 30% B

    • 7-8 min: 30% to 95% B

    • 8-11 min: Hold at 95% B (Re-equilibration)[21]

  • Flow Rate: 0.4 mL/min.[21]

  • Column Temperature: 30 °C

  • Injection Volume: 1-5 µL.[21]

  • Detection: ESI-Negative Mode Mass Spectrometry (MS).[21] Monitor for m/z 161.0455 [M-H]⁻.[21]

Protocol 2: Sample Preparation from Plasma

This protocol describes a simple protein precipitation to prepare plasma samples for analysis.

  • Aliquot: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acetonitrile (containing an internal standard, if used).

  • Vortex: Mix thoroughly for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at >12,000 x g for 10 minutes at 4 °C.

  • Extract: Carefully transfer the supernatant to a clean autosampler vial for injection.

  • Evaporate & Reconstitute (Optional): For higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

References

Enhancing sensitivity for low-level detection of 3-Hydroxy-2-methylglutaric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 3-Hydroxy-2-methylglutaric acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental detection of this compound.

Issue Potential Cause Recommended Solution
Poor Sensitivity / Low Signal Intensity Inefficient ionization in mass spectrometry.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). For LC-MS, ensure the mobile phase composition is conducive to good ionization; for GC-MS, check filament emission current and electron energy.
Suboptimal sample preparation leading to analyte loss.Review extraction and derivatization protocols. Ensure pH is optimal for extraction and that derivatization reagents are fresh and the reaction goes to completion. Consider solid-phase extraction (SPE) for cleaner samples.
Matrix effects from complex biological samples (e.g., urine, plasma).Implement a more rigorous sample cleanup procedure. Use of a stable isotope-labeled internal standard can help to compensate for matrix effects. Diluting the sample may also mitigate these effects.
Peak Tailing or Asymmetry in Chromatography Active sites on the GC liner or column.Use a deactivated liner and a high-quality, inert GC column. Regular maintenance and conditioning of the column are crucial.
Inappropriate mobile phase pH in LC.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For dicarboxylic acids, a lower pH is generally preferred.
Co-elution with Isomers (e.g., 2-Hydroxyglutaric acid) Insufficient chromatographic resolution.For GC-MS, modify the temperature gradient, for instance by introducing an isothermal hold, to improve separation.[1] For LC-MS, experiment with different stationary phases (e.g., C8, C18) and mobile phase compositions.[2]
Non-specific mass spectral detection.Utilize tandem mass spectrometry (GC-MS/MS or LC-MS/MS) with Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each isomer, thereby enhancing specificity.[3][4][5]
Irreproducible Results Inconsistent sample preparation.Ensure precise and consistent handling during all sample preparation steps, including pipetting, extraction, and derivatization. Use of an automated liquid handler can improve reproducibility.
Variability in derivatization efficiency.Control reaction time, temperature, and reagent concentrations carefully. Ensure samples are completely dry before adding derivatization reagents to prevent hydrolysis.
Instrument instability.Perform regular calibration and tuning of the mass spectrometer. Monitor system suitability by injecting a standard at the beginning and end of each batch.
Formation of Multiple Derivative Peaks in GC-MS Incomplete derivatization or side reactions.Optimize derivatization conditions (time, temperature, reagent excess). For 3-hydroxy-3-methylglutaric acid, multiple trimethylsilyl (B98337) (TMS) derivatives can form; ensure conditions favor the formation of a single, stable derivative.[6]

Frequently Asked Questions (FAQs)

1. What is the most sensitive method for detecting low levels of this compound?

Tandem mass spectrometry, either coupled with gas chromatography (GC-MS/MS) or liquid chromatography (LC-MS/MS), offers the highest sensitivity and specificity for the detection of this compound.[2][3] These methods utilize Multiple Reaction Monitoring (MRM) to filter out background noise and interferences, allowing for the detection of very low concentrations of the analyte.

2. How can I resolve this compound from its isomers like 2-hydroxyglutaric acid?

Chromatographic separation can be challenging due to the structural similarity of these isomers.[4][5]

  • GC-MS: Modifying the GC temperature program, such as incorporating an isothermal hold, can enhance separation.[1]

  • LC-MS/MS: Utilizing a suitable HPLC column (e.g., C8) with an optimized mobile phase gradient can achieve baseline separation.[2]

  • Mass Spectrometry: The most robust method is to use tandem mass spectrometry (MS/MS). By selecting unique precursor-product ion transitions for each isomer, they can be distinguished even if they co-elute. For their trimethylsilyl derivatives, specific transitions like m/z 349 → 333 for 3-hydroxyglutaric acid and m/z 349 → 321 for 2-hydroxyglutaric acid can be used in GC-MS/MS.[3][4]

3. Is derivatization necessary for the analysis of this compound?

  • For GC-MS analysis, yes. this compound is a polar and non-volatile compound. Derivatization, typically silylation (e.g., using BSTFA with TMCS) or alkylation, is essential to increase its volatility and thermal stability for gas chromatography.[4][7]

  • For LC-MS/MS analysis, it depends on the method. Some methods analyze the native compound, while others may use derivatization (e.g., butylation) to improve chromatographic retention and ionization efficiency.[2]

4. What are the typical sample preparation steps for analyzing this compound in biological fluids?

A common workflow involves:

  • Sample Collection: Urine or plasma is typically used.[2][8]

  • Internal Standard Addition: A stable isotope-labeled internal standard (e.g., deuterated 3-HG) is added to the sample to account for analyte loss during preparation and for matrix effects.[4]

  • Extraction: Liquid-liquid extraction or solid-phase extraction is used to isolate the organic acids from the bulk of the biological matrix.[3]

  • Drying: The extract is dried, typically under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to make it suitable for GC-MS or to enhance LC-MS/MS performance.[2][4]

  • Reconstitution: The derivatized sample is reconstituted in a suitable solvent for injection into the chromatograph.[2]

5. What quantitative performance can be expected from modern analytical methods?

The following table summarizes the performance of a validated LC-MS/MS method for the analysis of 3-hydroxyglutaric acid (a closely related compound, with performance metrics that can be considered indicative for this compound analysis).

Parameter Value Method
Limit of Detection (LOD) 0.348 ng/mLLC-MS/MS[2]
Limit of Quantitation (LOQ) 1.56 ng/mLLC-MS/MS[2]
Linear Range 6.20 - 319 ng/mLLC-MS/MS[2]
Intra- and Inter-assay %CV 2 - 18%LC-MS/MS[2]
Recovery 66 - 115%LC-MS/MS[2]

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of this compound in Urine

This protocol is adapted from methodologies described for the analysis of related organic acids.[3][4][5]

  • Sample Preparation:

    • To 100 µL of urine, add a known amount of a suitable stable isotope-labeled internal standard.

    • Perform a double liquid-liquid extraction using ethyl acetate (B1210297) or another suitable organic solvent.

    • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.[4]

    • Cool to room temperature before injection.

  • GC-MS/MS Analysis:

    • GC Column: Use a low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: Inject 1 µL of the derivatized sample in split or splitless mode, depending on the expected concentration.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

    • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for the trimethylsilyl derivative of this compound should be determined by infusing a standard.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol is based on a method developed for 3-hydroxyglutaric acid.[2]

  • Sample Preparation:

    • To 50 µL of plasma, add a known amount of deuterated internal standard.

    • Precipitate proteins by adding 150 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

  • Derivatization (Butylation):

    • To the dried residue, add 100 µL of 3 M HCl in 1-butanol.

    • Heat at 65°C for 30 minutes.

    • Evaporate the butanolic HCl to dryness.

  • LC-MS/MS Analysis:

    • Reconstitution: Reconstitute the dried derivative in 100 µL of 50% methanol (B129727) in water.

    • HPLC Column: Use a C8 or C18 reversed-phase column.

    • Mobile Phase: Use a gradient of 0.2% formic acid in water (A) and methanol (B).

    • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific MRM transitions for the butyl-ester derivative of this compound and its internal standard.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is lle Liquid-Liquid Extraction add_is->lle dry_down1 Dry Down lle->dry_down1 silylation Silylation (TMS) dry_down1->silylation gcms GC-MS/MS Analysis silylation->gcms data Data Acquisition (MRM) gcms->data

GC-MS/MS Experimental Workflow

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Sensitivity cause1 Inefficient Ionization issue->cause1 cause2 Analyte Loss in Prep issue->cause2 cause3 Matrix Effects issue->cause3 sol1 Optimize MS Source cause1->sol1 sol2 Refine Sample Prep cause2->sol2 sol3 Improve Cleanup / Use IS cause3->sol3

References

Technical Support Center: Quantification of 3-Hydroxy-2-methylglutaric Acid in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-hydroxy-2-methylglutaric acid in complex biological samples. The information provided is intended to aid in method refinement and address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. The choice depends on the specific requirements of the assay, sample matrix, and available instrumentation.

  • GC-MS often requires derivatization to make the analyte volatile but can offer excellent chromatographic resolution, especially for separating isomers.[1][2]

  • LC-MS/MS can often analyze the compound with less extensive sample preparation and offers high sensitivity and specificity through multiple reaction monitoring (MRM).[3][4]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile compound. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it suitable for analysis by GC-MS. Common derivatization agents for organic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

Q3: How can I overcome the challenge of isomeric interference in my analysis?

A3: Isomeric interference, for instance from compounds like 3-hydroxyglutaric acid or other structurally similar molecules, is a common challenge.[1][5] Strategies to overcome this include:

  • Chromatographic Separation: Optimization of the GC or LC method to achieve baseline separation of the isomers. This may involve using a specific column chemistry or modifying the temperature gradient (for GC) or mobile phase composition (for LC).[1]

  • Mass Spectrometry: For GC-MS, selecting unique fragment ions for quantification can help differentiate between co-eluting isomers. In LC-MS/MS, specific precursor-product ion transitions (MRM) can provide a high degree of selectivity.[4][5]

Q4: What are the critical steps in sample preparation for analyzing this compound in plasma or urine?

A4: Robust sample preparation is crucial for accurate quantification. Key steps typically include:

  • Protein Precipitation: For plasma or serum samples, proteins are typically removed by adding a solvent like acetonitrile.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used to isolate the analyte from the sample matrix and remove interfering substances. LLE with solvents like ethyl acetate (B1210297) is a common approach.

  • Derivatization: As mentioned, this is a critical step for GC-MS analysis.

  • Reconstitution: The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.[3][4]

Q5: What internal standard should I use for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the sample and has similar extraction and ionization properties can be used.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. 3. Column contamination. 4. Incorrect injection technique.1. Deactivate the inlet liner or use a new, inert liner. Trim the front end of the column. 2. Optimize derivatization conditions (reagent volume, temperature, time). 3. Bake out the column or replace it if heavily contaminated. 4. Ensure a fast and consistent injection.
Low or No Signal 1. Derivatization failure. 2. Sample degradation. 3. Leak in the GC-MS system. 4. Incorrect MS parameters.1. Check the derivatization reagent for degradation. Prepare fresh reagent. 2. Ensure proper sample storage and handling. 3. Perform a leak check of the injector, column connections, and MS interface. 4. Verify the MS is tuned and the correct ions are being monitored.
Poor Reproducibility 1. Inconsistent injection volume. 2. Variability in sample preparation. 3. Fluctuations in instrument conditions.1. Use an autosampler for precise injections. 2. Ensure consistent and accurate pipetting during extraction and derivatization. 3. Check for stable gas flows and temperatures.
Isomeric Interference 1. Inadequate chromatographic separation. 2. Non-specific fragment ions used for quantification.1. Optimize the GC temperature program to improve separation. 2. Select unique, high-mass fragment ions for the analyte and potential isomers.
LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Ion Suppression or Enhancement (Matrix Effects) 1. Co-eluting matrix components interfering with ionization. 2. High salt concentration in the final extract.1. Improve sample cleanup using SPE or LLE. 2. Dilute the sample. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Peak Shape 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Replace the column. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Low Sensitivity 1. Suboptimal ionization parameters. 2. Inefficient sample extraction. 3. Analyte degradation.1. Optimize source parameters (e.g., spray voltage, gas flows, temperature). 2. Evaluate and optimize the extraction procedure for better recovery. 3. Check for analyte stability in the sample and during the analytical process.
Inconsistent Retention Times 1. Leak in the LC system. 2. Inconsistent mobile phase composition. 3. Column equilibration issues.1. Check for leaks in pumps, tubing, and connections. 2. Ensure mobile phases are properly prepared and degassed. 3. Ensure the column is adequately equilibrated before each injection.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of related organic acids in biological matrices. These values can serve as a benchmark when developing and validating a method for this compound.

Table 1: Representative LC-MS/MS Method Validation Parameters for 3-Hydroxyglutaric Acid in Plasma. [3]

ParameterValue
Linearity Range6.20 - 319 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.348 ng/mL
Lower Limit of Quantification (LLOQ)1.56 ng/mL
Intra-assay Precision (%CV)2 - 18%
Inter-assay Precision (%CV)2 - 18%
Recovery66 - 115%

Table 2: Representative GC-MS/MS Method Validation Parameters for 3-Hydroxyglutaric Acid in Urine. [5]

ParameterValue
Linearity Range1 - 100 µM
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 µM
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%

Experimental Protocols

Detailed Methodology: GC-MS Quantification of this compound (Adapted from similar organic acid protocols)

This protocol is a general guideline and requires optimization for this compound and the specific sample matrix.

  • Sample Preparation (Urine)

    • Thaw urine samples to room temperature and vortex.

    • To 100 µL of urine, add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound).

    • Acidify the sample by adding 50 µL of 6 M HCl.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step and combine the organic layers.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatization

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.[5]

    • Cool to room temperature before injection.

  • GC-MS Analysis

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Detailed Methodology: LC-MS/MS Quantification of this compound (Adapted from similar organic acid protocols)

This protocol is a general guideline and requires optimization.

  • Sample Preparation (Plasma)

    • Thaw plasma samples to room temperature and vortex.

    • To 50 µL of plasma, add 10 µL of an internal standard solution.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • LC-MS/MS Analysis

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing Sample Complex Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE/SPE) Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Metabolic_Pathway cluster_leucine Leucine Catabolism (Hypothesized) cluster_formation Potential Formation of this compound Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA Unknown_Precursor Unknown Precursor(s) HMG_CoA->Unknown_Precursor Side Reactions? Target_Analyte 3-Hydroxy-2-methylglutaric Acid Unknown_Precursor->Target_Analyte

Caption: Hypothesized metabolic context of this compound formation.

References

Technical Support Center: Analysis of 3-Hydroxy-3-methylglutaric Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS analysis of 3-Hydroxy-3-methylglutaric acid (HMG).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for 3-Hydroxy-3-methylglutaric acid (HMG) analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, phospholipids (B1166683), other endogenous molecules) interfere with the ionization of the target analyte, in this case, HMG, in the mass spectrometer's ion source.[1] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility. Given that HMG is often analyzed in complex biological matrices like plasma and urine, ion suppression is a significant challenge that needs to be addressed for reliable results.

Q2: What are the most common sources of ion suppression in HMG analysis?

A2: The most common sources of ion suppression for an acidic analyte like HMG in biological samples include:

  • Phospholipids: Abundant in plasma and serum samples, phospholipids are notoriously problematic for causing ion suppression in reversed-phase chromatography.

  • Salts: High concentrations of salts from buffers or the biological matrix itself can significantly suppress the ESI signal.

  • Other Endogenous Metabolites: Urine and plasma contain a multitude of other small molecules that can co-elute with HMG and compete for ionization.

  • Mobile Phase Additives: Non-volatile mobile phase additives can accumulate in the ion source and lead to signal suppression.

Q3: How can I determine if ion suppression is affecting my HMG analysis?

A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of an HMG standard solution is introduced into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. Any dip in the constant HMG signal indicates a region where co-eluting matrix components are causing ion suppression.

Q4: Is derivatization necessary for the analysis of HMG by LC-MS?

A4: While not strictly necessary, derivatization is a highly effective strategy to improve the LC-MS analysis of small, polar organic acids like HMG.[2][3][4] Derivatization can:

  • Increase hydrophobicity: This improves retention on reversed-phase columns, moving the analyte away from the void volume where many matrix components elute.

  • Enhance ionization efficiency: By introducing a readily ionizable group, derivatization can significantly boost the signal intensity of HMG.

  • Improve chromatographic peak shape.

Common derivatizing agents for carboxylic acids include those that introduce a permanently charged or easily protonated moiety.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low HMG Signal Intensity in Matrix Samples Compared to Neat Standards
Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix interferences.[5][6][7] 2. Optimize Chromatography: Adjust the LC gradient to better separate HMG from the regions of ion suppression identified by a post-column infusion experiment.[8][9][10][11] 3. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.
Poor Extraction Recovery 1. Optimize Extraction pH: The pH of the sample and extraction solvents is critical for the efficient extraction of an acidic compound like HMG. Ensure the pH is optimized for your chosen extraction method. 2. Select an Appropriate SPE Sorbent: For HMG, a mixed-mode or anion-exchange SPE sorbent may provide better retention and recovery than a standard reversed-phase sorbent. 3. Evaluate a Different Extraction Technique: If recovery remains low with one method (e.g., LLE), consider trying another (e.g., SPE).
Suboptimal MS Source Parameters 1. Tune and Calibrate the Instrument: Ensure the mass spectrometer is properly tuned and calibrated. 2. Optimize Source Conditions: Systematically optimize parameters such as spray voltage, gas flows (nebulizing and drying gas), and source temperature for the HMG analyte.
Issue 2: Poor Reproducibility of HMG Quantification
Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for HMG is the most effective way to compensate for variable matrix effects, as it will be affected by suppression in the same way as the analyte. 2. Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples to account for consistent matrix effects.
Inconsistent Sample Preparation 1. Automate Sample Preparation: If possible, use an automated liquid handler to minimize variability in sample preparation steps. 2. Ensure Complete Solvent Evaporation and Reconstitution: Inconsistent volumes during the dry-down and reconstitution steps can introduce significant variability.
Carryover 1. Optimize Wash Solvents: Use a strong wash solvent in your autosampler to prevent carryover between injections. 2. Inject Blanks: Run blank injections after high-concentration samples to ensure there is no carryover.

Data Presentation: Comparison of Sample Preparation Techniques for Organic Acids

The following table summarizes the recovery of urinary organic acids using two different extraction techniques. While not a direct measure of ion suppression for HMG, higher and more consistent recovery often correlates with better removal of interfering matrix components.

Extraction Method Mean Recovery (%) Key Advantages Key Disadvantages
Solid-Phase Extraction (SPE) 84.1Higher recovery, cleaner extracts, less ion suppression.[5]More expensive, can be more time-consuming to develop a method.
Liquid-Liquid Extraction (LLE) 77.4Economical, relatively simple to perform.[5]Lower recovery, potential for emulsion formation, may not remove all interferences.

Data adapted from a comparative study on urinary organic acids.[5]

Experimental Protocols

Sample Preparation: Protein Precipitation and Derivatization for Plasma Samples

This protocol is based on the method described by Simon and Wierenga for the analysis of 3-hydroxyglutaric acid, a structurally similar compound.

  • Protein Precipitation:

    • To 100 µL of plasma, add an appropriate amount of a deuterated HMG internal standard.

    • Add 300 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the residue in a solution of 3 M HCl in 1-butanol.

    • Heat the mixture to drive the butylation of the carboxylic acid groups.

    • Dry the derivatized sample.

    • Reconstitute in a suitable solvent (e.g., 50% methanol/water) for LC-MS analysis.

Chromatographic Conditions
  • Column: A C8 or C18 reversed-phase column is suitable for the separation of the derivatized HMG.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A typical gradient would start with a low percentage of organic mobile phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) to elute the derivatized HMG. The gradient should be optimized to ensure separation from other matrix components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard 2.1 mm ID column).

  • Column Temperature: Typically maintained at around 40 °C to ensure reproducible retention times.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode for the derivatized HMG.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • MRM Transitions: The specific precursor-to-product ion transitions for both the derivatized HMG and its stable isotope-labeled internal standard need to be determined by infusing the standards into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is extraction Extraction (PPT, SPE, or LLE) add_is->extraction derivatization Derivatization (Optional but Recommended) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: General experimental workflow for the LC-MS analysis of 3-Hydroxy-3-methylglutaric acid.

hmg_pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA HMG_acid 3-Hydroxy-3-methylglutaric Acid (Accumulates in deficiency) HMG_CoA->HMG_acid Accumulation HMG_CoA_Lyase 3-Hydroxy-3-methylglutaryl-CoA Lyase (Deficient in 3-HMG Aciduria) HMG_CoA->HMG_CoA_Lyase Acetoacetate Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA_Lyase->Acetoacetate HMG_CoA_Lyase->Acetyl_CoA

References

Technical Support Center: Enhanced GC-MS Analysis of 3-Hydroxy-2-methylglutaric Acid through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful derivatization of 3-hydroxy-2-methylglutaric acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar and non-volatile compound due to the presence of two carboxylic acid groups and one hydroxyl group. Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the hot injector. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the analyte suitable for GC-MS analysis.[1][2][3][4]

Q2: What are the most common derivatization techniques for this compound?

A2: The most common and effective derivatization techniques for organic acids like this compound are silylation and esterification.[2][5] Silylation replaces active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, while esterification converts the carboxylic acid groups into esters (e.g., methyl esters).

Q3: Which silylation reagent is best for this compound?

A3: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly recommended.[6] BSTFA is a powerful silylating agent, and the TMCS acts as a catalyst to enhance the derivatization of the sterically hindered hydroxyl and carboxyl groups.[6] MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is another excellent option, known for producing volatile by-products that are less likely to interfere with early eluting peaks.[7]

Q4: How can I overcome the co-elution of this compound with its isomer, 2-hydroxyglutaric acid?

A4: Co-elution with 2-hydroxyglutaric acid is a known challenge in the GC-MS analysis of 3-hydroxyglutaric acid.[8][9][10] To address this, consider the following:

  • Chromatographic Optimization: Modify the GC oven temperature program to improve separation. A slower temperature ramp or an isothermal hold at a specific temperature can enhance resolution between the isomers.

  • Mass Spectrometry: Utilize selected ion monitoring (SIM) or multiple reaction monitoring (MRM) on a tandem mass spectrometer (MS/MS) to differentiate the isomers based on their unique fragmentation patterns, even if they are not fully separated chromatographically.[8][9]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or No Product Peak Incomplete derivatization due to moisture. Silylating reagents are highly moisture-sensitive.Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Dry the sample completely before adding derivatization reagents. Consider using a nitrogen stream or lyophilizer for drying.
Insufficient reagent or reaction time/temperature.Use a molar excess of the derivatization reagent. Optimize reaction time and temperature. For silylation, heating at 60-80°C for 30-60 minutes is typical.[9][11]
Peak Tailing Active sites in the GC system (injector liner, column).[12][13][14][15]Use a deactivated injector liner. Trim the first few centimeters of the GC column. Ensure proper column installation.[13][15]
Incomplete derivatization leaving polar groups exposed.Re-optimize the derivatization protocol to ensure complete reaction. Check for reagent degradation.
Split Peaks Issues with sample introduction or solvent compatibility.Ensure the initial oven temperature is appropriate for the solvent. Check for proper column installation and cut.[14]
Ghost Peaks (Peaks in Blank Runs) Contamination from previous injections or the system.Bake out the GC column at a high temperature. Clean the injector port. Run solvent blanks to identify the source of contamination.
Poor Reproducibility Inconsistent sample preparation and derivatization.Use an internal standard to normalize for variations. Ensure accurate and consistent pipetting of all reagents and samples. Automate the derivatization process if possible.[16]

Experimental Protocols

Silylation using BSTFA + 1% TMCS

This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a gentle stream of nitrogen or by lyophilization.

  • Reagent Addition: To the dried sample in a reaction vial, add 50-100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

  • Derivatization: Add 100-200 µL of BSTFA + 1% TMCS to the vial. The volume may need to be adjusted based on the expected concentration of the analyte. A molar excess of the reagent is recommended.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.[9]

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.

Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This method is effective for derivatizing carboxylic acids.

Materials:

  • Dried sample containing this compound

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Anhydrous Hexane (B92381) or other non-polar organic solvent

  • Saturated Sodium Chloride solution

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Addition: Add 200-500 µL of 14% BF3-Methanol to the dried sample in a reaction vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[17]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the vial. Vortex thoroughly to extract the methyl esters into the hexane layer.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • Analysis: Inject 1-2 µL of the hexane extract into the GC-MS system.

Quantitative Data Summary

Direct comparative studies on the derivatization efficiency specifically for this compound are limited. However, the following table summarizes the general characteristics of the primary derivatization techniques for hydroxylated dicarboxylic acids.

Derivatization TechniqueReagentsTypical ConditionsAdvantagesDisadvantages
Silylation BSTFA, MSTFA, TMCS60-80°C, 30-60 minDerivatizes both hydroxyl and carboxyl groups in a single step.[16] Produces thermally stable derivatives.[7] Reagents and by-products are highly volatile, minimizing interference.[6]Highly sensitive to moisture. Derivatives can be susceptible to hydrolysis. May require a catalyst for complete reaction of hindered groups.[6]
Esterification BF3-Methanol, HCl-Methanol60-100°C, 15-60 minForms stable methyl esters.[5] Reagents are relatively inexpensive.Primarily derivatizes carboxylic acids; a second step is needed for the hydroxyl group. Can lead to the formation of byproducts with unsaturated compounds.[18]
Two-Step Derivatization 1. Esterification (e.g., BF3-Methanol) 2. Silylation (e.g., BSTFA)Sequential application of esterification and silylation conditions.Ensures complete derivatization of both carboxyl and hydroxyl groups.[19] Can improve chromatographic separation and mass spectral identification.[19]More time-consuming and complex procedure. Increased risk of sample loss and contamination.

Visualizations

Derivatization_Workflow cluster_silylation Silylation Workflow cluster_esterification Esterification Workflow s_start Start: Dried Sample s_reagent Add Pyridine/ACN + BSTFA/TMCS s_start->s_reagent s_react Heat at 70°C for 60 min s_reagent->s_react s_analyze GC-MS Analysis s_react->s_analyze e_start Start: Dried Sample e_reagent Add BF3-Methanol e_start->e_reagent e_react Heat at 60°C for 30 min e_reagent->e_react e_extract Extract with Hexane e_react->e_extract e_analyze GC-MS Analysis e_extract->e_analyze

Caption: General experimental workflows for silylation and esterification.

Troubleshooting_Flowchart decision decision start GC-MS Analysis Issue q_peak_shape Poor Peak Shape? start->q_peak_shape q_peak_intensity Low/No Peak? q_peak_shape->q_peak_intensity No a_tailing Check for Active Sites (Liner, Column) q_peak_shape->a_tailing Yes (Tailing) a_incomplete_deriv Incomplete Derivatization? q_peak_intensity->a_incomplete_deriv Yes a_check_system Check GC System (Leaks, Contamination) q_peak_intensity->a_check_system No a_tailing->a_check_system a_check_moisture Ensure Sample/Reagents are Dry a_incomplete_deriv->a_check_moisture a_optimize_reaction Optimize Reaction Time/Temp/Reagent Conc. a_check_moisture->a_optimize_reaction end Resolution a_optimize_reaction->end a_check_system->end

Caption: A logical flowchart for troubleshooting common GC-MS derivatization issues.

References

Technical Support Center: 3-Hydroxy-2-methylglutaric Acid Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the identification and analysis of 3-Hydroxy-2-methylglutaric acid and related organic acids.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is this compound and why is its identification challenging? this compound is a methyl-branched, short-chain hydroxy fatty acid with the molecular formula C6H10O5.[1][2] Its identification is challenging primarily due to the presence of structural isomers—other molecules with the same chemical formula but different atomic arrangements. These isomers often have very similar chemical and physical properties, leading to difficulties in chromatographic separation and mass spectral differentiation.[3][4][5] For instance, the accurate analysis of similar hydroxyglutaric acids is complicated by co-elution and spectral similarities with their isomers, which can lead to misidentification or inaccurate quantification.[3][5][6]

Sample Preparation & Handling

Q2: What is the standard procedure for preparing urine samples for organic acid analysis? Urine is the preferred specimen for organic acid analysis as most are hydrophilic and rapidly excreted.[7] A typical sample preparation involves correcting the urine volume based on creatinine (B1669602) concentration to standardize the amount of organic acids extracted.[8] The process generally includes the addition of an internal standard, acidification, and sequential liquid-liquid extraction with solvents like ethyl acetate (B1210297) and diethyl ether.[8] The combined organic phases are then evaporated to dryness under nitrogen before derivatization.[8] For optimal results, it is recommended to use frozen urine samples and avoid dilute urine whenever possible.[9]

Q3: How should I store samples to ensure the stability of this compound? For reliable analysis, urine samples should be frozen immediately after collection.[9] The recommended storage temperature is -20°C until the analysis is performed.[10] It is also crucial to minimize freeze-thaw cycles to maintain the integrity of the analytes.[7]

Q4: I'm concerned about losing my analyte during sample preparation. What are common pitfalls? A significant challenge in organic acid analysis is the potential loss of volatile compounds during the solvent evaporation step.[8] Under-recovery is a known problem, particularly for low molecular weight hydroxycarboxylic acids.[8] The temperature and duration of the evaporation step are critical; for example, studies have investigated the effects of drying extracts at ambient temperature, 40°C, and 60°C to assess the recovery of key metabolites.[8] To mitigate this, carefully control the evaporation process (e.g., using a gentle stream of nitrogen at a controlled temperature) and consider using stable isotope-labeled internal standards that behave similarly to the target analyte during extraction.[7][8]

Analytical Methodology: GC-MS

Q5: Why is derivatization required for analyzing this compound by GC-MS? Derivatization is a critical step for analyzing polar compounds like carboxylic acids by Gas Chromatography (GC).[11][12] The process involves replacing active hydrogen atoms on the molecule with a less polar group. This reduces the polarity and hydrogen bonding of the analyte, which in turn increases its volatility and thermal stability, making it suitable for GC analysis.[12] Silylation is the most common method, which also improves peak shape, enhances detection, and prevents analyte adsorption within the GC system.[12]

Q6: Which derivatization reagents and protocols are recommended for this analysis? The most widely used method is silylation, which converts the analyte into a more volatile trimethylsilyl (B98337) (TMS) derivative.[12] A common protocol involves reconstituting the dried sample extract in a solvent like pyridine (B92270) and adding a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS), followed by heating at 70-90°C for 15-30 minutes.[3][8][13]

Q7: I'm observing poor chromatographic resolution between peaks. What could be the issue and how can I fix it? Poor resolution is frequently caused by the co-elution of structural isomers, a major challenge in organic acid analysis.[3][5] For example, 2-hydroxyglutaric acid and 3-hydroxyglutaric acid are known to co-elute under standard GC-MS conditions.[4][6] To resolve this, you can:

  • Modify the GC Temperature Gradient: Implementing a slower temperature ramp or an isothermal hold at a specific temperature can enhance the separation of isomers on the same column.[4][6]

  • Switch to Tandem Mass Spectrometry (GC-MS/MS): This technique offers greater specificity by monitoring characteristic fragment transitions for each isomer, allowing for accurate quantification even if they are not fully separated chromatographically.[3][5]

Data Interpretation & Troubleshooting

Q8: How can I differentiate this compound from its isomers in a mass spectrum? Differentiating isomers by mass spectrometry can be difficult due to their similar fragmentation patterns.[4] Standard electron-impact ionization GC-MS may not provide unique fragments to reliably distinguish them. The most effective approach is to use GC-MS/MS.[3][5] By selecting a specific precursor ion and monitoring its unique product ions (a process known as multiple reaction monitoring or MRM), you can selectively detect and quantify the target isomer even in the presence of others. For example, researchers developed a GC-MS/MS method to differentiate 2-HG and 3-HG by selecting specific transitions (m/z 349 → 321 for 2-HG and m/z 349 → 333 for 3-HG), which minimized interference despite co-elution.[3][5]

Q9: What could cause a false positive or artificially high reading for my target analyte? The primary cause of falsely elevated results is interference from co-eluting compounds, especially isomers.[4][6] If another compound is not chromatographically separated and shares common ions with your target analyte, it will contribute to the signal and lead to inaccurate quantification.[6] A study demonstrated that a modified reinjection method with an isothermal hold led to a mean decrease of 61.1% in the measured concentration of 3-hydroxyglutaric acid, which was attributed to the separation from previously unknown interferences.[6]

Troubleshooting Guides

Guide 1: Poor Peak Shape or Low Signal Intensity
Symptom Possible Cause Recommended Solution
Tailing PeaksActive sites in the GC system (liner, column) are adsorbing the analyte.Deactivate the glass inlet liner or use a pre-treated liner. Ensure the GC column is in good condition. Confirm derivatization was complete.[12]
Broad PeaksInefficient chromatography or co-elution with another compound.Optimize the GC temperature program (slower ramp).[4] Check for column degradation. If co-elution is suspected, see Guide 2.
Low SignalIncomplete derivatization, analyte degradation, or loss during sample prep.Verify the freshness and storage of derivatization reagents.[12] Optimize derivatization time and temperature.[8][13] Review sample extraction and evaporation steps for potential analyte loss.[8] Ensure sample was stored properly at -20°C.[10]
Guide 2: Suspected Isomeric Interference
Symptom Possible Cause Recommended Solution
Inconsistent QuantificationCo-elution of an isomer or other interfering compound that shares quantifier ions.Method 1 (GC-MS): Develop a second-tier reinjection method with a modified temperature gradient, such as an isothermal hold, to improve chromatographic separation.[4][6]
Unusual Mass SpectrumOverlapping mass spectra from multiple co-eluting compounds.Method 2 (GC-MS/MS): Transition to a GC-MS/MS method. This provides superior specificity and allows for accurate quantification by monitoring unique precursor-to-product ion transitions, even without baseline chromatographic separation.[3][5][14]
Peak "Shoulders" or AsymmetryPartial chromatographic separation of isomers.Method 3 (Chromatography): Test a GC column with a different stationary phase polarity to alter selectivity and improve the separation of the isomers.[15][16]

Experimental Protocols

Protocol: Urine Organic Acid Extraction and Derivatization for GC-MS

This protocol is a synthesized example based on standard laboratory procedures.[3][8][10][13]

1. Sample Preparation and Standardization:

  • Thaw frozen urine samples.

  • Measure the creatinine concentration of the urine sample.

  • In a clean glass tube, pipette a volume of urine standardized to a consistent amount of creatinine (e.g., equivalent to 0.5 mg creatinine).

  • Add 50 µL of a mixed internal standard solution.

2. Acidification and Extraction:

  • Acidify the sample by adding HCl to bring the pH to less than 2.[10]

  • Add sodium chloride to saturate the solution, which enhances the extraction of organic acids.[8][10]

  • Perform a sequential liquid-liquid extraction:

    • Add 2.5 mL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge. Collect the top organic layer.[8]

    • Repeat the extraction on the remaining aqueous layer with 2.5 mL of diethyl ether. Collect the top organic layer.[8]

  • Combine the two organic extracts.

3. Evaporation:

  • Evaporate the combined organic solvent to complete dryness under a gentle stream of nitrogen.[8][13] To minimize the loss of volatile analytes, this can be done at ambient temperature or with gentle heating (e.g., 35-40°C).[8][13]

4. Derivatization:

  • Add 20 µL of pyridine to the dried residue to ensure it is dissolved.[8][10]

  • Add 75 µL of a silylating agent, typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[8]

  • Seal the vial tightly and heat at 70-90°C for 15-30 minutes to complete the derivatization reaction.[8][13]

5. Analysis:

  • After cooling, the sample is ready for injection into the GC-MS system.

Data Summary

Table 1: Comparison of Analytical Techniques for Isomer Analysis
FeatureStandard GC-MSGC-MS with Modified GradientGC-MS/MS
Principle Separation by chromatography, identification by mass spectrum.[7]Enhanced chromatographic separation via temperature programming.[4][6]Selective detection based on specific mass transitions.[3][5]
Specificity Lower; vulnerable to co-elution and spectral overlap from isomers.[4]Higher; can resolve some co-eluting isomers.[6]Highest; can differentiate isomers even with chromatographic overlap.[3][5]
Advantage Widely available, established protocols.[7]Simple modification to existing methods, no new hardware needed.[6]Superior accuracy and sensitivity, reduces ambiguity.[3][5][14]
Limitation Can lead to inaccurate quantification or misidentification of isomers.[6]May not resolve all isomers; requires method development.Requires more specialized and expensive instrumentation.

Visualizations

Workflow_for_Organic_Acid_Analysis Figure 1. General workflow for the identification of this compound. cluster_preanalytical Pre-Analytical cluster_analytical Analytical Procedure cluster_postanalytical Post-Analytical SampleCollection 1. Urine Sample Collection Storage 2. Freeze Sample (-20°C) SampleCollection->Storage Immediate Preparation 3. Sample Prep (Standardize, Acidify) Storage->Preparation Extraction 4. Liquid-Liquid Extraction Preparation->Extraction Evaporation 5. Evaporation (Under Nitrogen) Extraction->Evaporation Derivatization 6. Silylation (BSTFA/TMCS) Evaporation->Derivatization GCMS 7. GC-MS or GC-MS/MS Analysis Derivatization->GCMS DataProcessing 8. Data Processing (Peak Integration) GCMS->DataProcessing Identification 9. Compound Identification DataProcessing->Identification Quantification 10. Quantification Identification->Quantification

Figure 1. General workflow for identifying this compound.

Troubleshooting_Peak_Identification Figure 2. Troubleshooting logic for ambiguous peak identification. Start Ambiguous Peak Detected at Expected Retention Time CheckSpectrum Does Mass Spectrum Match Library/Standard? Start->CheckSpectrum CheckShape Is Peak Shape Symmetrical? CheckSpectrum->CheckShape Yes SuspectInterference High Probability of Co-eluting Interference (e.g., Isomer) CheckSpectrum->SuspectInterference No CheckShape->SuspectInterference No (e.g., shoulder) Confirmed Peak Identity Confirmed CheckShape->Confirmed Yes OptimizeGC Optimize GC Method: - Modify Temp. Gradient - Isothermal Hold SuspectInterference->OptimizeGC UseMSMS Implement GC-MS/MS Method for Specificity SuspectInterference->UseMSMS OptimizeGC->Start Re-inject UseMSMS->Start Re-inject Reevaluate Compound Not Present or Below Detection Limit

Figure 2. Troubleshooting logic for ambiguous peak identification.

Leucine_Catabolism_Pathway Figure 3. Simplified pathway showing the origin of 3-HMG. Leucine Leucine (Amino Acid) HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Leucine->HMG_CoA Multiple Steps Enzyme HMG-CoA Lyase HMG_CoA->Enzyme HMG_CoA->Block Products Acetyl-CoA + Acetoacetate Enzyme->Products Accumulation Accumulation of 3-Hydroxy-3-methylglutaric Acid (3-HMG) Block->Accumulation Enzyme Deficiency

Figure 3. Simplified pathway showing the origin of 3-HMG.

References

Improving recovery of 3-Hydroxy-2-methylglutaric acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 3-Hydroxy-2-methylglutaric acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during sample preparation?

A1: this compound is a polar, hydrophilic organic acid.[1] It is a dicarboxylic acid and a short-chain hydroxy acid.[1] Its polar nature, due to the presence of two carboxylic acid groups and one hydroxyl group, makes its extraction from aqueous biological matrices like urine and plasma challenging. To ensure efficient extraction, it is crucial to neutralize the negative charges on the carboxyl groups by acidifying the sample.

Q2: Which sample preparation techniques are most common for this compound?

A2: The most frequently employed techniques for the extraction and analysis of this compound and similar organic acids from biological samples are:

  • Liquid-Liquid Extraction (LLE): A common and cost-effective method.

  • Solid-Phase Extraction (SPE): Often provides cleaner extracts and can be automated.

  • Derivatization: Typically required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase volatility and thermal stability.[2][3][4]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

A3: this compound is a non-volatile compound due to its polar functional groups (-COOH and -OH).[4] Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization, typically silylation (e.g., using BSTFA), replaces the active hydrogens on the carboxyl and hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) groups.[2][4] This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[2][3][4]

Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A4: The choice between LLE and SPE depends on your laboratory's specific needs, including sample throughput, desired extract cleanliness, and cost considerations. A comparative study on urinary organic acids showed that SPE can offer higher mean recovery and isolate a greater number of metabolites compared to LLE.[1][5] However, LLE is often more cost-effective.[1][5] SPE is also more amenable to automation, which can improve reproducibility and throughput.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: You are experiencing low recovery of this compound after performing LLE.

Potential Causes and Solutions:

  • Incorrect pH: The pH of the aqueous sample must be acidic to protonate the carboxylic acid groups of this compound, making it less polar and more extractable into an organic solvent.

    • Solution: Adjust the pH of the sample to be at least 2 pH units below the pKa of the carboxylic acid groups.[6] Acidification with hydrochloric acid (HCl) is a common practice.[7]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for partitioning the analyte.

    • Solution: Use a polar organic solvent like ethyl acetate, which is commonly used for the extraction of organic acids.[8] For more polar analytes, a more polar extraction solvent may be necessary.[6][9]

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases leads to poor extraction efficiency.

    • Solution: Ensure vigorous mixing (e.g., vortexing) for a sufficient duration to maximize the surface area contact between the two phases.

  • Emulsion Formation: The formation of an emulsion layer between the two phases can trap the analyte, leading to reduced recovery.

    • Solution: To break emulsions, try adding salt to the aqueous phase ("salting out"), centrifuging the sample at a higher speed, or gently swirling instead of vigorous shaking.[10]

  • Insufficient Solvent Volume: The volume of the extraction solvent may not be adequate for efficient extraction.

    • Solution: Increase the ratio of organic solvent to the aqueous sample. A ratio of 7:1 is often considered a good starting point for optimization.[6][9] Performing multiple extractions with fresh solvent and pooling the organic phases is more effective than a single extraction with a large volume.[8]

Low Recovery in Solid-Phase Extraction (SPE)

Problem: The recovery of this compound is low when using an SPE protocol.

Potential Causes and Solutions:

  • Incorrect Sorbent Choice: The SPE sorbent chemistry is not appropriate for retaining the analyte.

    • Solution: For a polar acidic compound like this compound, a reversed-phase sorbent (e.g., C18) can be used if the sample is acidified to make the analyte neutral.[11] Alternatively, a mixed-mode sorbent with both reversed-phase and anion exchange properties can provide enhanced selectivity.

  • Improper Sample pH during Loading: If the pH is not optimized, the analyte may not be retained on the sorbent.

    • Solution: For reversed-phase SPE, acidify the sample to at least 2 pH units below the pKa of the analyte to ensure it is in its neutral, more retentive form.[11]

  • Analyte Breakthrough during Loading or Washing: The analyte is washed off the cartridge before the elution step.

    • Solution: Ensure the sample loading and wash solutions are weak enough not to elute the analyte. For reversed-phase SPE, this typically means using a high percentage of aqueous solvent in the wash step. You can analyze the flow-through and wash fractions to confirm if the analyte is being lost at these stages.

  • Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.

    • Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this involves increasing the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile). For ion-exchange SPE, this may involve changing the pH or ionic strength of the elution buffer.[6]

Quantitative Data Presentation

The following table summarizes representative recovery data for a panel of urinary organic acids using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). While this data is not specific to this compound, it provides a general comparison of the two techniques for similar analytes.

Analyte ClassLLE % Recovery (Mean)SPE % Recovery (Mean)Reference
Organic Acids77.484.1[1][5]

Note: The study cited found that SPE provided a statistically significant higher mean recovery for the panel of organic acids tested.[1][5]

Experimental Protocols

Protocol 1: Double Liquid-Liquid Extraction for GC-MS Analysis

This protocol is adapted from a validated method for the analysis of 3-hydroxyglutaric acid in urine.[12]

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate internal standard (e.g., deuterated this compound).

    • Acidify the sample by adding hydrochloric acid (HCl).

  • First Extraction:

    • Add 3 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

  • Second Extraction:

    • Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate.

    • Combine the organic layers.

  • Drying:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[12]

    • Heat the sample at 70°C for 60 minutes to ensure complete derivatization.[12]

  • Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This is a general protocol for the extraction of acidic compounds from a biological fluid using reversed-phase SPE.

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add an internal standard.

    • Acidify the sample with an appropriate acid (e.g., formic acid) to a pH at least 2 units below the pKa of this compound.

    • Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of an aqueous solution containing a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly under vacuum or a stream of nitrogen to remove any remaining water.

  • Elution:

    • Elute the this compound with a small volume (e.g., 1-2 mL) of a strong organic solvent like methanol or acetonitrile.

  • Further Processing:

    • The eluate can be evaporated and reconstituted in a suitable solvent for LC-MS analysis or derivatized for GC-MS analysis as described in Protocol 1.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction start Start: Urine/Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify Sample (e.g., HCl) add_is->acidify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction collect_organic->repeat_extraction pool_organic Pool Organic Layers collect_organic->pool_organic repeat_extraction->add_solvent repeat_extraction->pool_organic dry_down Evaporate to Dryness pool_organic->dry_down derivatize Derivatize (for GC-MS) dry_down->derivatize reconstitute Reconstitute (for LC-MS) dry_down->reconstitute analysis Analysis derivatize->analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Start: Urine/Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify Sample add_is->acidify centrifuge_pellet Centrifuge to Pellet Proteins acidify->centrifuge_pellet load Load Sample centrifuge_pellet->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash dry_cartridge Dry Cartridge wash->dry_cartridge elute Elute Analyte dry_cartridge->elute process_eluate Process Eluate (Dry & Derivatize/Reconstitute) elute->process_eluate analysis GC-MS or LC-MS Analysis process_eluate->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Logic cluster_lle LLE Troubleshooting cluster_spe SPE Troubleshooting start Low Recovery of this compound extraction_method Which Extraction Method? start->extraction_method lle_issues LLE Issues extraction_method->lle_issues LLE spe_issues SPE Issues extraction_method->spe_issues SPE ph_lle Check Sample pH (Acidic?) lle_issues->ph_lle sorbent_spe Verify Sorbent Choice spe_issues->sorbent_spe solvent_lle Optimize Solvent ph_lle->solvent_lle mixing_lle Ensure Vigorous Mixing solvent_lle->mixing_lle emulsion Address Emulsion mixing_lle->emulsion ph_spe Check Loading pH sorbent_spe->ph_spe breakthrough Check for Breakthrough ph_spe->breakthrough elution_spe Optimize Elution breakthrough->elution_spe

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of 3-Hydroxy-3-Methylglutaric Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of analytical methodologies for the quantification of 3-Hydroxy-3-Methylglutaric Acid (HMG), a key biomarker for inborn errors of metabolism, is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data, to aid in the selection and validation of the most appropriate method for specific research needs.

The accurate quantification of 3-Hydroxy-3-methylglutaric acid (HMG) in biological matrices is paramount for the diagnosis and monitoring of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, a serious inherited metabolic disorder. While the user's query specified 3-Hydroxy-2-methylglutaric acid, the vast body of scientific literature and established clinical significance points towards the more commonly analyzed isomer, 3-Hydroxy-3-methylglutaric acid. This guide will focus on the latter, while also addressing the broader challenges of isomeric specificity in analytical methodology.

The primary analytical techniques for the quantification of HMG and other organic acids in biological samples, such as urine and plasma, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] These methods offer the high sensitivity and selectivity required for detecting biomarkers at clinically relevant concentrations.[1]

Comparative Analysis of Analytical Methodologies

The choice between GC-MS and LC-MS often depends on the specific requirements of the assay, including sample throughput, sensitivity needs, and the availability of instrumentation. Both techniques typically involve a sample preparation step, chromatographic separation, and detection by mass spectrometry.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile and thermally stable compounds followed by mass analysis.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.
Sample Derivatization Often required to increase volatility and thermal stability of organic acids like HMG.[2]May not be necessary, but can be used to improve ionization efficiency.[1]
Sensitivity High, often in the low ng/mL range.High, can achieve pg/mL levels depending on the analyte and instrument.[1]
Specificity Good, can be enhanced with tandem mass spectrometry (MS/MS) to differentiate isomers.[3][4]Excellent, particularly with tandem mass spectrometry (MS/MS) for high specificity.
Throughput Can be lower due to longer run times and sample preparation.Generally higher throughput is possible with modern UPLC systems.
Matrix Effects Can be significant, requiring careful sample cleanup.Ion suppression or enhancement can be a major challenge, requiring internal standards and matrix-matched calibrators.

Validation Parameters: A Quantitative Comparison

Method validation is a critical process that ensures an analytical method is reliable, reproducible, and fit for its intended purpose.[5] The following table summarizes typical validation parameters for a GC-MS/MS method for HMG analysis, based on literature findings.[3][4]

Validation ParameterTypical Performance of a Validated GC-MS/MS Method
Linearity (R²) > 0.99
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 15%
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantitation (LOQ) 0.5 - 5 µM

Experimental Protocol: GC-MS/MS Analysis of 3-Hydroxy-3-Methylglutaric Acid

This protocol provides a detailed methodology for the quantification of HMG in urine using a stable isotope dilution GC-MS/MS method.[3][4]

1. Sample Preparation:

  • To 100 µL of urine, add an internal standard solution containing a stable isotope-labeled HMG analog.
  • Perform a double liquid-liquid extraction with ethyl acetate (B1210297) to isolate the organic acids.
  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

3. GC-MS/MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
  • Injection: Inject 1 µL of the derivatized sample in splitless mode.
  • Oven Program: Start at 80°C, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.
  • HMG Transition: Monitor a specific precursor-to-product ion transition for the HMG-TMS derivative.
  • Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.

4. Quantification:

  • Calculate the peak area ratio of the analyte to the internal standard.
  • Determine the concentration of HMG in the sample using a calibration curve prepared with known concentrations of HMG.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biochemical relevance of HMG, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS/MS Analysis cluster_data Data Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Add_Reagent Add Derivatization Reagent Evaporation->Add_Reagent Incubation Incubation Add_Reagent->Incubation Injection GC Injection Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the GC-MS/MS analysis of 3-Hydroxy-3-Methylglutaric acid.

Leucine_Metabolism cluster_disease HMG-CoA Lyase Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG_Acid 3-Hydroxy-3-methylglutaric Acid HMG_CoA->HMG_Acid Accumulation

Caption: Simplified metabolic pathway of Leucine leading to the formation of 3-Hydroxy-3-methylglutaric acid.

References

A Comparative Guide to 3-Hydroxy-2-methylglutaric Acid and Other Dicarboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 3-Hydroxy-2-methylglutaric acid with other relevant dicarboxylic acids. It is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their biochemical significance, analytical methodologies, and comparative data to support further research and clinical applications.

Biochemical Context and Physicochemical Properties

This compound is a dicarboxylic acid that, along with other related compounds, plays a crucial role in intermediary metabolism.[1] Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups and are involved in numerous metabolic pathways, including amino acid catabolism and fatty acid oxidation.[2] An accumulation of specific dicarboxylic acids in biological fluids is often indicative of inborn errors of metabolism.

This section compares the physicochemical properties of this compound with other structurally and metabolically related dicarboxylic acids. Understanding these properties is essential for developing analytical methods and interpreting metabolic data.

PropertyThis compoundGlutaric Acid3-Hydroxyglutaric Acid3-Methylglutaric Acid3-Hydroxy-3-methylglutaric acidAdipic AcidSuberic AcidSebacic Acid
Molecular Formula C6H10O5[3]C5H8O4C5H8O5C6H10O4C6H10O5[4]C6H10O4C8H14O4C10H18O4
Molecular Weight ( g/mol ) 162.14[3]132.12148.11146.14162.14[4]146.14174.19202.25
XLogP3 -0.8[3]-0.3-0.80.2-1.2[4]0.11.12.1
Hydrogen Bond Donor Count 3[3]2323[4]222
Hydrogen Bond Acceptor Count 5[3]4545[4]444
Polar Surface Area (Ų) 94.8[3]74.694.874.694.8[4]74.674.674.6
pKa (strongest acidic) 3.6 (estimated)4.343.8 (estimated)4.2 (estimated)3.9 (estimated)4.434.524.59

Table 1: Physicochemical Properties of Selected Dicarboxylic Acids. This table summarizes key physicochemical properties of this compound and other dicarboxylic acids relevant to metabolic studies. Data is compiled from various sources.[3][4]

Metabolic Pathways Involving Dicarboxylic Acids

The accumulation of certain dicarboxylic acids is often linked to specific metabolic disorders. For instance, elevated levels of glutaric acid and 3-hydroxyglutaric acid are hallmarks of Glutaric Aciduria Type I, an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[5][6] This enzyme is crucial in the catabolic pathways of the amino acids lysine, hydroxylysine, and tryptophan.[7] 3-Hydroxy-3-methylglutaric acid is an intermediate in leucine (B10760876) degradation.[8]

The following diagrams illustrate the key metabolic pathways where these dicarboxylic acids are involved.

Leucine_Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Branched-chain aminotransferase aKG α-Ketoglutarate Glu Glutamate aKG->Glu IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH complex HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA IsovalerylCoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase AcetylCoA Acetyl-CoA HMG_CoA->AcetylCoA HMG-CoA lyase HMG_acid 3-Hydroxy-3-methylglutaric acid HMG_CoA->HMG_acid (in HMG-CoA lyase deficiency)

Figure 1: Leucine Catabolism Pathway. This diagram shows the metabolic breakdown of the amino acid leucine, highlighting the formation of 3-Hydroxy-3-methylglutaryl-CoA and the accumulation of 3-Hydroxy-3-methylglutaric acid in cases of HMG-CoA lyase deficiency.[8][9]

Glutaric_Aciduria_Type_I cluster_amino_acids Amino Acid Catabolism cluster_accumulation Accumulated Metabolites in GA1 Lysine Lysine GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Tryptophan Tryptophan Tryptophan->GlutarylCoA Hydroxylysine Hydroxylysine Hydroxylysine->GlutarylCoA CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA Glutaryl-CoA dehydrogenase (deficient in GA1) Glutaric_Acid Glutaric Acid GlutarylCoA->Glutaric_Acid Three_OH_Glutaric_Acid 3-Hydroxyglutaric Acid GlutarylCoA->Three_OH_Glutaric_Acid

Figure 2: Glutaric Aciduria Type I Pathway. This diagram illustrates the metabolic block in Glutaric Aciduria Type I, leading to the accumulation of Glutaric Acid and 3-Hydroxyglutaric Acid.[5][6]

Analytical Methodologies for Dicarboxylic Acid Analysis

The accurate quantification of dicarboxylic acids in biological matrices such as urine and plasma is crucial for the diagnosis and monitoring of metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common analytical techniques employed for this purpose.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a robust and widely used method for the analysis of urinary organic acids.[10] The protocol generally involves the following steps:

  • Sample Preparation: A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.[11] Internal standards are added for quantification.

  • Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[12]

  • Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted organic acids are chemically derivatized.[12] A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12] For keto-acids, an oximation step with hydroxylamine (B1172632) is performed prior to extraction.[10]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, which provides both retention time and a mass spectrum for each compound, allowing for identification and quantification.[11][13]

GCMS_Workflow Urine Urine Sample Extraction Liquid-Liquid Extraction Urine->Extraction Add Internal Standard, Acidify Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Evaporate to dryness GCMS GC-MS Analysis Derivatization->GCMS Inject Data Data Analysis GCMS->Data Acquire Spectra

Figure 3: GC-MS Experimental Workflow. A simplified workflow for the analysis of urinary organic acids using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Dicarboxylic Acids

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the targeted analysis of dicarboxylic acids in plasma and urine.[14][15]

  • Sample Preparation: A small volume of plasma or urine is used. An internal standard, typically a stable isotope-labeled version of the analyte, is added. Proteins are precipitated using a solvent like acetonitrile.[14]

  • Derivatization (Optional but common): While some LC-MS/MS methods can analyze underivatized dicarboxylic acids, derivatization is often employed to improve chromatographic retention and ionization efficiency.[16] A common derivatization is esterification, for example, with butanolic HCl to form butyl esters.[14]

  • LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The compounds are separated by liquid chromatography, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]

LCMSMS_Workflow Plasma Plasma/Urine Sample Precipitation Protein Precipitation Plasma->Precipitation Add Internal Standard Derivatization Derivatization (e.g., Esterification) Precipitation->Derivatization Evaporate supernatant LCMSMS LC-MS/MS Analysis Derivatization->LCMSMS Reconstitute and Inject Data Data Analysis LCMSMS->Data MRM Acquisition

Figure 4: LC-MS/MS Experimental Workflow. A general workflow for the targeted analysis of dicarboxylic acids using LC-MS/MS.

Comparison of Analytical Methods

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of dicarboxylic acids, each with its own set of advantages and limitations. The choice of method often depends on the specific application, the available instrumentation, and the desired performance characteristics.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.[17]Separates compounds in the liquid phase.[17]
Sample Volatility Requires derivatization for non-volatile dicarboxylic acids.[17]Suitable for direct analysis of non-volatile compounds.[17]
Sample Preparation More complex, often involving extraction and mandatory derivatization.[18]Generally simpler, often involving protein precipitation and optional derivatization.[18]
Sensitivity High sensitivity, especially with selected ion monitoring (SIM).[18]Typically offers higher sensitivity, particularly with tandem MS (MS/MS), with detection limits in the pg/mL range.[19]
Selectivity High selectivity, but can be affected by co-eluting isomers.[18]Very high selectivity, especially with MRM, which minimizes matrix interference.[18]
Throughput Can be lower due to longer run times and more complex sample preparation.[18]Higher throughput is often achievable due to faster analysis times and simpler sample preparation.[14]
Cost Instrumentation can be less expensive than high-end LC-MS/MS systems.[18]Higher initial instrument and maintenance costs.[18]

Table 2: Comparison of GC-MS and LC-MS/MS for Dicarboxylic Acid Analysis. This table provides a comparative overview of the key features of GC-MS and LC-MS/MS for the analysis of dicarboxylic acids.[14][17][18][19]

Supporting Experimental Data
  • Sensitivity: LC-MS/MS methods for dicarboxylic acids have demonstrated limits of quantification (LOQ) in the low micromolar to nanomolar range in biological fluids.[14] For example, a validated LC-MS/MS method for methylmalonic acid reported an LOQ of 0.1 µmol/L.[14] GC-MS methods can also achieve low detection limits, often in the low ng/mL range with appropriate derivatization and selected ion monitoring.[18]

  • Specificity: The high selectivity of LC-MS/MS, particularly with the use of MRM, allows for the accurate quantification of specific isomers, which can be challenging with GC-MS due to potential co-elution.[18] This is a significant advantage in the differential diagnosis of disorders involving isomeric dicarboxylic acids.

  • Throughput: The analysis time per sample for LC-MS/MS can be significantly shorter than for GC-MS. For instance, an LC-MS/MS method for methylmalonic acid has a run time of less than 60 seconds per sample, allowing for high-throughput analysis.[14]

Conclusion

The study of this compound and other dicarboxylic acids is critical for understanding and diagnosing various metabolic disorders. This guide has provided a comparative overview of their physicochemical properties, metabolic pathways, and the primary analytical techniques used for their quantification. While GC-MS remains a valuable and widely used tool, LC-MS/MS offers significant advantages in terms of sensitivity, specificity, and throughput, making it an increasingly preferred method for the targeted analysis of these important biomarkers. The choice of analytical method should be guided by the specific research or clinical question, the required performance characteristics, and the available resources.

References

Comparative Analysis of 3-Hydroxy-3-methylglutaric Acid Levels in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of biomarker levels in different biological matrices is paramount. This guide provides a comparative analysis of 3-Hydroxy-3-methylglutaric acid (HMG) concentrations in various biological samples, offering insights into its diagnostic significance and the methodologies for its quantification.

3-Hydroxy-3-methylglutaric acid is a key metabolite in the leucine (B10760876) degradation pathway.[1] Elevated levels of this organic acid are a primary indicator of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, a rare autosomal recessive inborn error of metabolism.[2][3] This condition, if not diagnosed and managed early, can lead to severe metabolic crises, including hypoglycemia, metabolic acidosis, and neurological damage.[4][5] Accurate measurement of HMG in different biological samples is therefore crucial for newborn screening, diagnosis, and monitoring of affected individuals.

Quantitative Data Summary

The concentration of 3-Hydroxy-3-methylglutaric acid varies significantly between healthy individuals and those with HMG-CoA lyase deficiency. This difference is most pronounced in urine, but is also evident in blood-based samples. The following table summarizes typical HMG levels across different biological samples.

Biological SampleConditionTypical Concentration Range
Urine Healthy Individuals0.14 - 38.95 mmol/mol creatinine[6]
HMG-CoA Lyase Deficiency200 - 11,000 mmol/mol creatinine[6][7]
Plasma/Serum Healthy IndividualsNot typically detected or at very low levels
HMG-CoA Lyase DeficiencySignificantly elevated (Specific range not consistently reported in literature)
Dried Blood Spot Healthy NewbornsBelow newborn screening cut-off values
Newborns with HMG-CoA Lyase DeficiencyElevated, leading to a positive newborn screen

Note: While specific quantitative ranges for HMG in plasma/serum and dried blood spots from published literature are not as well-defined as for urine, untargeted metabolomics studies have shown that HMG is a highly discriminating metabolite in the plasma of HMG-CoA lyase deficiency patients compared to controls.[8] Diagnosis is often confirmed by urinary organic acid analysis and the acylcarnitine profile from a dried blood spot.[4][9]

Experimental Protocols

The quantification of 3-Hydroxy-3-methylglutaric acid in biological samples predominantly relies on mass spectrometry-based techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) for urine and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for dried blood spots and plasma/serum.

Protocol 1: Quantification of 3-Hydroxy-3-methylglutaric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for the diagnosis of organic acidurias, including HMG-CoA lyase deficiency.[10]

1. Sample Preparation and Extraction:

  • To a 1 mL aliquot of urine, add a known amount of an internal standard (e.g., a stable isotope-labeled HMG).

  • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction twice.

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent to increase the volatility of the organic acids for GC analysis. A common method involves a two-step process:

    • Oximation: Add a solution of hydroxylamine (B1172632) in pyridine (B92270) and incubate to convert keto-acids to their oxime derivatives.

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at a raised temperature (e.g., 70°C) to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.[11]

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column.

  • The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio.

  • Identification of HMG is achieved by comparing its retention time and mass spectrum to that of a pure standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Quantification of 3-Hydroxy-3-methylglutaric Acid in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used in newborn screening programs for the early detection of HMG-CoA lyase deficiency.[8]

1. Sample Preparation:

  • A small disk (e.g., 3 mm) is punched from the dried blood spot on the filter paper card.[12]

  • The disk is placed in a well of a microtiter plate.

2. Extraction:

  • An extraction solution, typically a mixture of an organic solvent (e.g., methanol) and water containing a stable isotope-labeled internal standard for HMG, is added to the well.[13]

  • The plate is agitated to facilitate the extraction of the analytes from the filter paper.

3. Derivatization (Butylation):

  • After extraction, the solvent is evaporated.

  • A solution of acetyl chloride in n-butanol is added to the dried extract.

  • The sample is heated (e.g., at 65°C for 15 minutes) to convert the carboxylic acid groups of HMG and other organic acids into their butyl esters. This derivatization improves their chromatographic properties and ionization efficiency.

4. LC-MS/MS Analysis:

  • The derivatized sample is reconstituted in a suitable solvent and injected into a liquid chromatography system.

  • The LC system separates the analytes on a reversed-phase column.

  • The eluent from the LC column is introduced into a tandem mass spectrometer.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for derivatized HMG is selected and fragmented, and a specific product ion is monitored for detection and quantification. This highly selective and sensitive technique allows for the accurate measurement of HMG even at low concentrations in the complex matrix of a dried blood spot.

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for urinary HMG analysis and the biochemical pathway leading to HMG accumulation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidify (pH 1-2) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry_down Evaporate to Dryness extract->dry_down oximation Oximation dry_down->oximation silylation Silylation (BSTFA) oximation->silylation gc_ms GC-MS Analysis silylation->gc_ms data_analysis Data Analysis gc_ms->data_analysis

Caption: Experimental workflow for the analysis of 3-Hydroxy-3-methylglutaric acid in urine by GC-MS.

biochemical_pathway Leucine Leucine HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Leucine->HMG_CoA HMG_Acid 3-Hydroxy-3-methylglutaric Acid (HMG) HMG_CoA->HMG_Acid HMG_CoA_Lyase HMG-CoA Lyase HMG_CoA->HMG_CoA_Lyase Acetyl_CoA Acetyl-CoA Acetoacetate Acetoacetate HMG_CoA_Lyase->Acetyl_CoA HMG_CoA_Lyase->Acetoacetate Blocked_Step Deficient in HMG-CoA Lyase Deficiency

Caption: Simplified biochemical pathway showing the accumulation of 3-Hydroxy-3-methylglutaric acid in HMG-CoA lyase deficiency.

References

A Guide to Inter-Laboratory Comparison of 3-Hydroxy-3-Methylglutaric Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 3-hydroxy-3-methylglutaric acid (3-HMG) measurements. Given the absence of a formal, publicly available inter-laboratory comparison study specifically for 3-HMG, this document outlines standardized experimental protocols and presents a hypothetical data comparison to illustrate the process and performance expectations. The accurate quantification of 3-HMG is crucial for the diagnosis and monitoring of the inherited metabolic disorder 3-hydroxy-3-methylglutaric aciduria, a condition that affects leucine (B10760876) metabolism.[1]

Comparative Analysis of Analytical Methodologies

The two predominant analytical techniques for the quantification of 3-HMG in biological matrices, primarily urine, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and specificity but differ in their sample preparation and instrumentation.

Data Presentation: Hypothetical Inter-Laboratory Comparison

The following table summarizes simulated data from a hypothetical inter-laboratory comparison involving five laboratories. The study assesses the performance of both GC-MS and LC-MS/MS methods for the analysis of 3-HMG in a certified reference material (CRM) with a target concentration of 50 µmol/L.

Performance Metric Method Lab 1 Lab 2 Lab 3 Lab 4 Lab 5
Mean Measured Conc. (µmol/L) GC-MS51.248.952.547.850.5
LC-MS/MS49.850.349.551.150.1
Accuracy (% Bias) GC-MS+2.4%-2.2%+5.0%-4.4%+1.0%
LC-MS/MS-0.4%+0.6%-1.0%+2.2%+0.2%
Intra-Assay Precision (%CV) GC-MS4.5%5.1%4.2%5.5%4.8%
LC-MS/MS3.1%2.8%3.5%2.9%3.3%
Inter-Assay Precision (%CV) GC-MS6.2%7.0%5.8%7.5%6.5%
LC-MS/MS4.0%3.8%4.5%3.9%4.2%
Linearity (R²) GC-MS0.9960.9950.9970.9940.996
LC-MS/MS0.9990.9990.9980.9990.999
Limit of Quantification (µmol/L) GC-MS1.01.20.91.51.1
LC-MS/MS0.50.40.60.50.5

Experimental Protocols

Detailed methodologies are crucial for ensuring the comparability of results across different laboratories. The following are standardized protocols for the analysis of 3-HMG in urine.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction of organic acids from urine, followed by derivatization to increase their volatility for GC-MS analysis.

1. Sample Preparation and Extraction:

  • To 1 mL of urine, add a known amount of a suitable internal standard (e.g., heptadecanoic acid).

  • Acidify the sample to a pH of less than 2 by adding 5M HCl.

  • Saturate the sample with solid sodium chloride.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate (B1210297) and vortexing for 1 minute.

  • Centrifuge at 10,000 RPM for three minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction process with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 35°C.

2. Derivatization:

  • To the dried extract, add 20 µL of pyridine (B92270) and 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

  • Cap the vial and incubate at 70-90°C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[3]

3. GC-MS Analysis:

  • Injection Volume: 2 µL.

  • GC Column: DB-5ms or equivalent.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 6°C/min, and hold for 10 minutes.[4]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operate in electron impact (EI) mode, scanning from m/z 50 to 550.[5]

  • Identification and Quantification: Identify the TMS derivative of 3-HMG based on its retention time and mass spectrum. Quantify using a characteristic ion and the internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high specificity and often requires less extensive sample preparation than GC-MS.

1. Sample Preparation and Derivatization:

  • To 100 µL of urine, add a known amount of a deuterated 3-HMG internal standard.

  • Add 25 µL of 200 mM 3-nitrophenylhydrazine (B1228671) (3-NPH) in 50% methanol (B129727) and 25 µL of 200 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 9% pyridine in 50% methanol.[6]

  • Incubate the mixture at room temperature for 15 minutes to derivatize the carboxylic acid groups.[6]

  • Stop the reaction by adding an appropriate quenching agent and dilute the sample for injection.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[7]

  • Flow Rate: 0.35 mL/min.[6][7]

  • Injection Volume: 10 µL.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[6]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 3-HMG and the deuterated internal standard. For example, for the 3-NPH derivative of 3-HMG, a potential transition could be monitored.[6]

Mandatory Visualizations

Leucine Catabolism Pathway

The following diagram illustrates the metabolic pathway of the amino acid leucine. A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase leads to the accumulation of 3-hydroxy-3-methylglutaric acid.

Leucine_Metabolism Leucine Leucine a_KIC alpha-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA MCH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL (Deficient) Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMGCL (Deficient) HMG_Acid 3-Hydroxy-3-methylglutaric Acid HMG_CoA->HMG_Acid Accumulation

Caption: Leucine catabolism pathway leading to 3-HMG accumulation.

Inter-Laboratory Comparison Workflow

This diagram outlines the logical workflow for conducting an inter-laboratory comparison study for 3-HMG measurements.

Interlab_Comparison cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting A1 Define Study Protocol A2 Prepare & Validate Reference Materials A1->A2 A3 Recruit Participating Laboratories A2->A3 B1 Distribute Samples & Protocols A3->B1 B2 Labs Perform Analysis (GC-MS / LC-MS/MS) B1->B2 B3 Labs Submit Data B2->B3 C1 Statistical Analysis (Accuracy, Precision) B3->C1 C2 Identify Outliers & Method Bias C1->C2 C3 Performance Evaluation C2->C3 D1 Generate Comparison Report C3->D1 D2 Disseminate Findings D1->D2

Caption: Workflow for an inter-laboratory comparison study.

References

A Comparative Guide to the Quantification of 3-Hydroxy-2-methylglutaric Acid: Methods, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of endogenous metabolites is paramount. This guide provides a comprehensive comparison of analytical methods for the determination of 3-hydroxy-2-methylglutaric acid, a key organic acid implicated in various metabolic pathways and disorders.

This document delves into the prevalent chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a detailed examination of their experimental protocols and performance characteristics. While specific validation data for this compound is limited in publicly available literature, this guide leverages data from closely related isomers, such as 3-hydroxyglutaric acid and 2-methyl-3-hydroxybutyric acid, to provide a robust comparative framework. The analytical principles and expected performance are highly similar for these structurally related compounds.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on the specific requirements of the study, including desired sensitivity, sample matrix, and throughput. The following table summarizes the quantitative performance of GC-MS and LC-MS/MS methods based on data reported for its isomers.

ParameterGas Chromatography-Mass Spectrometry (GC-MS/MS)[1][2]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][4]
Limit of Detection (LOD) Method Dependent0.06 µM[4]
Limit of Quantification (LOQ) Method Dependent1.56 ng/mL[3]
Linearity (r²) >0.99>0.998[4]
Intra-day Precision (%CV) Satisfactory3.1% - 4.3%[4]
Inter-day Precision (%CV) Satisfactory4.6%[4]
Accuracy (Recovery) Satisfactory93.7% - 100.8%[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for GC-MS and LC-MS/MS analysis of organic acids, including this compound and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For organic acids like this compound, derivatization is required to increase their volatility.

1. Sample Preparation (Urine)

  • Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the urine sample to correct for variations during sample processing and analysis.

  • Extraction: The sample is subjected to a double liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) to isolate the organic acids.[1][2]

  • Drying: The organic extract is dried, typically under a stream of nitrogen.

2. Derivatization

  • The dried residue is derivatized to convert the non-volatile organic acids into volatile derivatives. A common method is trimethylsilylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2] The reaction is typically carried out at an elevated temperature (e.g., 70°C for 60 minutes).[2]

3. GC-MS/MS Analysis

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC system.[5]

  • Chromatographic Separation: The analytes are separated on a capillary column (e.g., BPX-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[5] The oven temperature is programmed with a gradient to ensure optimal separation of the compounds.

  • Mass Spectrometry Detection: The separated compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer, often a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][2][5] Specific precursor-to-product ion transitions are monitored for the analyte and internal standard. For the trimethylsilyl (B98337) derivative of 3-hydroxyglutaric acid, the transition m/z 349 → 333 is often used.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation, sometimes without the need for derivatization.

1. Sample Preparation (Serum/Plasma or Urine)

  • Protein Precipitation: For serum or plasma samples, proteins are precipitated by adding a solvent like acetonitrile. The sample is then centrifuged, and the supernatant is collected.[3]

  • Internal Standard Addition: An appropriate internal standard is added to the sample.

  • Drying and Reconstitution: The supernatant may be dried down and reconstituted in a solvent compatible with the LC mobile phase.[3]

2. Derivatization (Optional but can improve performance)

  • For certain applications, derivatization can enhance chromatographic retention and ionization efficiency. A common derivatizing agent for carboxylic acids is 3-Nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).[4]

3. LC-MS/MS Analysis

  • Injection: A small volume of the prepared sample is injected into the LC system.[4]

  • Chromatographic Separation: The analytes are separated on a reverse-phase column (e.g., a C18 or C8 column) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid.[3]

  • Mass Spectrometry Detection: The separated compounds are ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer in MRM mode.[3] Specific precursor and product ions for the analyte and internal standard are monitored.

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the biochemical relevance of this compound, the following diagrams have been generated using the Graphviz DOT language.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Urine, Plasma, Serum) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (GC-MS) Add_IS->Extraction Protein_Precipitation Protein Precipitation (LC-MS) Add_IS->Protein_Precipitation Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Protein_Precipitation->Chromatography Derivatization->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS/MS) Chromatography->Mass_Spectrometry Integration Peak Integration Mass_Spectrometry->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Leucine (B10760876) Leucine Intermediates Metabolic Intermediates Leucine->Intermediates HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Intermediates->HMG_CoA HMGCL HMG-CoA Lyase (Deficient in 3-HMG Aciduria) HMG_CoA->HMGCL Ketones Ketone Bodies (Acetoacetate, Acetyl-CoA) HMGCL->Ketones Accumulation Accumulation of Precursors HMGCL->Accumulation Side_Pathways Side Pathways Accumulation->Side_Pathways Organic_Acids Formation of Organic Acids (e.g., 3-hydroxy-3-methylglutaric acid, 3-methylglutaric acid) Side_Pathways->Organic_Acids

Caption: Simplified metabolic context of 3-hydroxy-methylglutaric acids in leucine metabolism.

References

Navigating the Analytical Landscape for 3-Hydroxy-2-methylglutaric Acid: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organic acids, particularly the rare metabolite 3-Hydroxy-2-methylglutaric acid, the selection of an appropriate reference standard is a critical first step. This guide provides a comprehensive comparison of the available reference materials and analytical methodologies, addressing the significant challenge posed by the limited commercial availability of a certified this compound standard.

While a direct commercial source for a this compound reference standard is not readily apparent, its more common and clinically significant isomer, 3-Hydroxy-3-methylglutaric acid, is widely available and serves as a primary analytical comparator. This guide will therefore focus on the characteristics of 3-Hydroxy-3-methylglutaric acid as a reference standard, alongside other relevant compounds, and detail the analytical protocols that can be adapted for the detection and quantification of this compound.

Comparison of Reference Standards

The primary challenge in the analysis of this compound is the lack of a commercially available certified reference material. Researchers may need to consider in-house synthesis or custom synthesis by a specialized laboratory. In the interim, the use of its isomer, 3-Hydroxy-3-methylglutaric acid, and other related organic acid standards is a practical approach.

Reference StandardSupplier(s)PurityCAS NumberKey Considerations
This compound Not readily available commerciallyN/A54665-33-7Custom synthesis may be required. Analytical methods would need to be adapted from similar compounds.
3-Hydroxy-3-methylglutaric acid Sigma-Aldrich, TCI, Biosynth≥95%[1]503-49-1[1]A readily available isomer. Serves as a good starting point for analytical method development. Associated with the metabolic disorder 3-hydroxy-3-methylglutaric aciduria.[2]
3-Methylglutaric acid Selleck Chemicals99.39%626-51-7A related dicarboxylic acid that can be used as a system suitability standard or for developing analytical methods for similar structures.[3]
3-Hydroxyglutaric acid Utech Products Inc.≥95.0% (GC)638-18-6A byproduct in glutaric acidemia type I and can serve as a biomarker for certain metabolic disorders.[4]

Experimental Protocols for Organic Acid Analysis

Given the absence of a specific protocol for this compound, this section details established methods for the analysis of its isomer and other related organic acids. These protocols, primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can be adapted for the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Organic Acids

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic acids in biological samples.[5] Derivatization is a crucial step to increase the volatility and thermal stability of the analytes.[6]

1. Sample Preparation (Urine):

  • An aliquot of urine, normalized to creatinine (B1669602) concentration, is used for analysis.[5][6]

  • Internal standards, such as tropic acid and 2-ketocaproic acid, are added.[5]

  • For ketoacids, a pre-derivatization step with hydroxylamine (B1172632) is performed to form oxime derivatives.[5]

  • The sample is acidified, and organic acids are extracted using a solvent like ethyl acetate.[5][7]

  • The organic extract is evaporated to dryness.[5][7]

2. Derivatization:

  • The dried residue is derivatized to form trimethylsilyl (B98337) (TMS) esters using a reagent mixture such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[5][7]

3. GC-MS Analysis:

  • Injection: 1 µL of the derivatized sample is injected into the GC-MS system.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or DB-225ms, is typically used.[8]

  • Oven Temperature Program: An initial temperature of around 80°C is held for a few minutes, followed by a temperature ramp to approximately 280-300°C.[8] A modified temperature gradient with an isothermal hold can be employed to improve the separation of isomers.

  • Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-550) to identify a wide range of organic acids.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Dicarboxylic Acids

LC-MS/MS offers high sensitivity and specificity for the analysis of dicarboxylic acids, often with simpler sample preparation compared to GC-MS.[9][10][11]

1. Sample Preparation (Serum/Plasma):

  • Proteins are precipitated by adding a solvent like acetonitrile.

  • An internal standard, preferably a stable isotope-labeled version of the analyte, is added.

  • The sample is centrifuged, and the supernatant is collected.

2. Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • The supernatant can be dried down and derivatized to enhance ionization efficiency. Common derivatization agents include butanolic HCl to form butyl esters or charge-reversal derivatization reagents.[9][10][11]

3. LC-MS/MS Analysis:

  • LC Column: A reverse-phase column (e.g., C8 or C18) is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is typically employed.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Metabolic and Analytical Pathways

The following diagrams illustrate a relevant metabolic pathway where a similar compound is involved and a general workflow for organic acid analysis.

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG_acid 3-Hydroxy-3-methylglutaric acid HMG_CoA->HMG_acid HMG-CoA lyase deficiency

Leucine catabolism and formation of 3-Hydroxy-3-methylglutaric acid.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma) Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Derivatization->GC_MS LC_MS LC-MS/MS Derivatization->LC_MS Identification Identification GC_MS->Identification LC_MS->Identification Quantification Quantification Identification->Quantification

Generalized workflow for organic acid analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles associated with 3-Hydroxy-3-methylglutaric acid (HMG), a key biomarker for the inborn error of metabolism, 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) deficiency. We will delve into the quantitative differences in urinary organic acids between healthy individuals and those with HMGCL deficiency, supported by experimental data. Detailed analytical protocols and visual representations of the metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding.

Introduction to 3-Hydroxy-3-methylglutaric Aciduria

3-Hydroxy-3-methylglutaric aciduria is a rare autosomal recessive disorder characterized by a deficiency of the mitochondrial enzyme HMG-CoA lyase.[1] This enzyme plays a crucial role in the final step of leucine (B10760876) catabolism and in ketogenesis.[2][3] A defect in this enzyme leads to the accumulation of 3-hydroxy-3-methylglutaryl-CoA, which is then hydrolyzed to 3-hydroxy-3-methylglutaric acid and other related organic acids that are subsequently excreted in the urine.[3] Clinical manifestations are often triggered by fasting or infections and include vomiting, lethargy, hypotonia, and in severe cases, coma.[4] Laboratory findings typically show metabolic acidosis, hypoketotic hypoglycemia, and hyperammonemia.[2][3]

Comparative Analysis of Urinary Organic Acid Profiles

The diagnosis of 3-hydroxy-3-methylglutaric aciduria relies on the characteristic pattern of elevated organic acids in the urine. The primary diagnostic marker is 3-hydroxy-3-methylglutaric acid. In addition to HMG, a panel of other organic acids is typically elevated, providing a comprehensive metabolic signature of the disorder.

Below is a summary of the quantitative data from a case study, comparing the urinary organic acid concentrations in a patient with HMGCL deficiency to the normal reference ranges.

MetabolitePatient Concentration (mmol/mol creatinine)Normal Range (mmol/mol creatinine)Fold Increase (Approx.)
3-Hydroxy-3-methylglutaric Acid 1028.4 [5]0.17 - 39 [4]~26 - 6049
3-Methylglutaconic AcidSignificantly Elevated[2][6][7]Varies by age-
3-Methylglutaric AcidSignificantly Elevated[2][6][7]Varies by age-
3-Hydroxyisovaleric AcidSignificantly Elevated[2][6][7]Varies by age-
3-MethylcrotonylglycineMay be increased[8]<2 µmol/mmol creatinine[9]-

Note: Quantitative data for all metabolites in a single comparative study is limited. The patient data for 3-Hydroxy-3-methylglutaric Acid is from a neonatal case.[5] Normal ranges can vary based on age and analytical method.

Metabolic Pathway and Key Intermediates

The accumulation of 3-hydroxy-3-methylglutaric acid and related compounds is a direct consequence of the enzymatic block in the leucine degradation pathway.

Leucine Catabolism and HMG-CoA Lyase Deficiency Leucine Catabolism Pathway cluster_accumulation Accumulated Metabolites in HMGCL Deficiency Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HIVA 3-Hydroxyisovaleric Acid Methylcrotonyl_CoA->HIVA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA MGA 3-Methylglutaconic Acid Methylglutaconyl_CoA->MGA MGT 3-Methylglutaric Acid Methylglutaconyl_CoA->MGT Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA HMG-CoA Lyase HMG 3-Hydroxy-3-methylglutaric Acid HMG_CoA->HMG Hydrolysis GCMS_Workflow GC/MS Workflow for Urinary Organic Acids start Urine Sample Collection normalization Creatinine Measurement & Normalization start->normalization extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) normalization->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization analysis GC/MS Analysis derivatization->analysis data_processing Data Processing & Quantification analysis->data_processing end Metabolite Profile data_processing->end GCMS_vs_LCMSMS Comparison of GC/MS and LC/MS/MS for Organic Acid Analysis cluster_gcms GC/MS cluster_lcmsms LC/MS/MS gcms_pros Pros: - Well-established method - Extensive spectral libraries - Good for volatile compounds gcms_cons Cons: - Requires derivatization - Not suitable for thermally labile compounds - Longer sample preparation time lcmsms_pros Pros: - High sensitivity and specificity - Often no derivatization needed - Suitable for non-volatile and thermally labile compounds - Faster sample preparation lcmsms_cons Cons: - Matrix effects can be more pronounced - Fewer standardized libraries compared to GC/MS - Can be more expensive

References

A Researcher's Guide to Differentiating 3-Hydroxy-2-methylglutaric Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the precise identification of organic acids is paramount. This guide provides a comparative analysis of 3-hydroxy-2-methylglutaric acid and its key structural isomers: 3-hydroxy-3-methylglutaric acid and 2-hydroxy-3-methylglutaric acid. We present experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to facilitate their differentiation, along with detailed analytical protocols.

Structural Isomers Overview

This compound and its isomers share the same chemical formula (C6H10O5) but differ in the arrangement of their hydroxyl (-OH) and methyl (-CH3) functional groups on the glutaric acid backbone. These subtle structural variations lead to distinct physicochemical properties and spectroscopic signatures.

Figure 1: Chemical structures of this compound and its isomers.

Spectroscopic and Chromatographic Comparison

The following table summarizes the key analytical data for distinguishing between the isomers. NMR chemical shifts (δ) are reported in parts per million (ppm), and mass spectrometry data corresponds to the trimethylsilyl (B98337) (TMS) derivatives.

ParameterThis compound3-Hydroxy-3-methylglutaric Acid2-Hydroxy-3-methylglutaric Acid
¹H NMR Data not readily available in searched literature.δ 1.31 (s, 3H, -CH3), δ 2.39-2.47 (m, 4H, -CH2-CH2-)[1]Data not readily available in searched literature.
¹³C NMR Data not readily available in searched literature.δ 28.80 (-CH3), δ 51.26 (-CH2-), δ 73.06 (C-OH), δ 182.86 (-COOH)[2]Data not readily available in searched literature.
GC-MS (TMS Derivative) Data not readily available in searched literature.Retention Index: 1598.69 (5%-phenyl-95%-dimethylpolysiloxane column). Key m/z fragments: 73, 147, 247, 305, 363.[3]Data not readily available in searched literature.

Analytical Workflow

A systematic approach is crucial for the unambiguous identification of these isomers. The following diagram illustrates a logical workflow for their differentiation.

isomeric_differentiation_workflow Workflow for Isomer Differentiation cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation Sample Aqueous Sample Lyophilize Lyophilization Sample->Lyophilize LCMS LC-MS/MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR Derivatize Derivatization (e.g., Trimethylsilylation) Lyophilize->Derivatize GCMS GC-MS Analysis Derivatize->GCMS CompareRT Compare Retention Times GCMS->CompareRT CompareFrag Compare Fragmentation Patterns GCMS->CompareFrag LCMS->CompareRT CompareShifts Compare Chemical Shifts NMR->CompareShifts Identification Isomer Identification CompareRT->Identification CompareFrag->Identification CompareShifts->Identification

References

A Comparative Guide to Analytical Platforms for the Quantification of 3-Hydroxy-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a detailed comparison of the performance characteristics of various analytical platforms for the determination of 3-Hydroxy-3-methylglutaric acid (3-HMG), a key biomarker for the inborn error of metabolism known as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. This condition leads to the accumulation of 3-HMG in biological fluids, and its precise measurement is crucial for diagnosis and monitoring.

The analytical platforms covered in this guide include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Performance Characteristics

The following table summarizes the quantitative performance characteristics of different analytical platforms for the analysis of 3-Hydroxy-3-methylglutaric acid.

Analytical PlatformAnalyteMatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%CV)Accuracy/Recovery (%)
LC-MS/MS 3-Hydroxyglutaric acidPlasma0.99960.348 ng/mL1.56 ng/mL2 - 18% (Intra- and Inter-assay)66 - 115%
GC-MS 3-Hydroxyglutaric acidSerum & Urine≥ 0.996 (serum), ≥ 0.949 (urine)Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key analytical platforms are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust method for the analysis of organic acids in biological fluids. It is often considered the gold standard for the diagnosis of organic acidurias.

Sample Preparation:

  • Sample Collection: A minimum of 2-5 mL of urine is typically required. For quantitative analysis, the sample volume may be normalized to the creatinine (B1669602) concentration.

  • Extraction: Organic acids are extracted from the aqueous urine sample into an organic solvent. Common methods include liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) and diethyl ether, or solid-phase extraction (SPE).

  • Derivatization: To increase volatility and thermal stability for GC analysis, the extracted organic acids must be derivatized. A common method is trimethylsilylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

Instrumentation and Analysis:

  • Gas Chromatograph: A capillary column (e.g., DB-1MS) is used to separate the derivatized organic acids based on their boiling points and interactions with the stationary phase. The oven temperature is programmed with a gradient to ensure optimal separation.

  • Mass Spectrometer: The separated compounds are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of 3-HMG. The instrument is usually operated in full scan mode to identify all organic acids, or in selected ion monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and has become increasingly common in clinical laboratories for metabolic profiling.

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated using a solvent like acetonitrile. The supernatant is then collected for further processing.

  • Derivatization (Optional but common): While some LC-MS/MS methods can analyze underivatized organic acids, derivatization can improve chromatographic separation and ionization efficiency. For example, derivatization with 3 M HCl in 1-butanol (B46404) has been used.

  • Reconstitution: The dried extract or derivatized sample is reconstituted in a solvent compatible with the LC mobile phase, such as a methanol-water mixture.

Instrumentation and Analysis:

  • Liquid Chromatograph: A reversed-phase HPLC column (e.g., C8 or C18) is typically used to separate the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.

  • Tandem Mass Spectrometer: The eluting compounds are ionized using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of organic acids, often with UV detection.

Sample Preparation:

  • Protein Precipitation: Similar to LC-MS/MS, plasma proteins are precipitated with a solvent like acetonitrile.

  • Acid Extraction: The sample is then passed through a DEAE-cellulose column and the acids are eluted with perchloric acid.

Instrumentation and Analysis:

  • Liquid Chromatograph: A cation-exchange column (e.g., Aminex HPX-87) is used for separation with an isocratic mobile phase of dilute sulfuric acid.

  • Detector: UV detection is a common method for HPLC analysis of organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique that can provide structural information and quantification without the need for identical standards for each analyte.

Sample Preparation:

  • Sample preparation for NMR is often simpler than for chromatographic methods, typically involving the dissolution of the sample in a deuterated solvent (e.g., D₂O for urine or plasma ultrafiltrate) with an internal standard of a known concentration.

Instrumentation and Analysis:

  • NMR Spectrometer: A high-field NMR spectrometer is used to acquire the spectrum.

  • Quantification: The concentration of the analyte is determined by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from the internal standard. For accurate quantification, it is crucial to ensure complete T1 relaxation of the nuclei by using an appropriate relaxation delay.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the metabolic pathway leading to the formation of 3-Hydroxy-3-methylglutaric acid from the amino acid Leucine. A deficiency in the enzyme HMG-CoA Lyase leads to the accumulation of 3-HMG.

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA Lyase Three_HMG 3-Hydroxy-3-methylglutaric acid HMG_CoA->Three_HMG HMG-CoA Lyase (Deficiency)

Caption: Leucine catabolism and the formation of 3-HMG.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the analysis of organic acids in urine using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Normalization Normalization to Creatinine Urine_Sample->Normalization Extraction Liquid-Liquid or Solid-Phase Extraction Normalization->Extraction Derivatization Trimethylsilylation (e.g., BSTFA) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Identification Compound Identification (Mass Spectra) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification Report Final Report Quantification->Report

Caption: A typical GC-MS workflow for urinary organic acid analysis.

Safety Operating Guide

Navigating the Disposal of 3-Hydroxy-2-methylglutaric Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 3-Hydroxy-2-methylglutaric acid, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Disposal Procedures: A Two-Pronged Approach

The appropriate disposal method for this compound is contingent upon local regulations and the specific policies of your institution's Environmental Health and Safety (EHS) department. Two primary disposal routes are generally considered for chemicals of this nature: sanitary sewer disposal for neutralized, dilute aqueous solutions (subject to approval) and collection as hazardous chemical waste.

It is crucial to note that all chemical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) and cannot be discarded as regular trash.[5][6]

Option 1: Sanitary Sewer Disposal (Requires EHS Approval)

Some academic institutions may permit the drain disposal of small quantities of certain chemicals after appropriate treatment. For instance, guidance from the University of Wisconsin-Madison suggests that "Methylglutaric Acid, 3-" may be disposed of via the sanitary sewer.[7] However, this is not a universal standard and requires strict adherence to the following protocol:

  • Consult and Obtain Written Permission: Before proceeding, you must contact your institution's EHS department to confirm if this disposal method is permissible for this compound.[5]

  • Neutralization: If approved, the acidic solution must be neutralized. This is typically achieved by slowly adding a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) while stirring in a suitable container, preferably in an ice bath to control any exothermic reaction.[8]

  • pH Verification: The pH of the solution must be adjusted to a neutral range, generally between 5.5 and 9.5.[8] Use pH paper or a calibrated pH meter to verify the final pH.

  • Dilution and Disposal: Once neutralized, the solution should be flushed down a laboratory sink with a large volume of water (at least 20 parts water to 1 part solution).[8]

Option 2: Hazardous Waste Collection (Standard Procedure)

In the absence of explicit approval for sanitary sewer disposal, or for larger quantities and solid forms of the chemical, this compound must be disposed of as hazardous chemical waste.[5][9]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-on cap.[10][11] Plastic containers are often preferred over glass.[5][12]

    • The container must be in good condition, free from rust or leaks.[11]

    • Do not fill the container to more than 90% of its capacity.[13]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the location (building and room number), and the principal investigator's name and contact information.[5]

    • Abbreviations, chemical formulas, or acronyms are not permitted on the primary label.[5]

    • Mark the appropriate hazard pictograms as indicated by the SDS.[5]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[12][14]

    • Ensure secondary containment is used to capture any potential leaks or spills.[10] The secondary container must be able to hold 110% of the volume of the primary container.[10]

    • Segregate the waste from incompatible materials. For example, store acids separately from bases.[14]

    • Keep the waste container closed except when adding waste.[10][11]

  • Requesting Pickup:

    • Submit a hazardous waste collection request to your EHS department.[10]

    • Laboratories are typically not permitted to store more than 55 gallons of hazardous waste at a time.[9][12]

Quantitative Disposal Parameters

ParameterGuidelineSource
pH for Drain Disposal 5.5 - 9.5[8]
Maximum Container Fill 90% of capacity[13]
SAA Storage Limit 55 gallons[9][12]
Acute Hazardous Waste Limit 1 quart[9][12]
Water Flush Ratio 20 parts water to 1 part solution[8]

Disposal Decision Workflow

DisposalWorkflow start Start: 3-Hydroxy-2-methylglutaric Acid Waste Generated ehs_consult Consult Institutional EHS Policy start->ehs_consult drain_disposal_approved Drain Disposal Approved? ehs_consult->drain_disposal_approved neutralize Neutralize to pH 5.5-9.5 drain_disposal_approved->neutralize Yes hazardous_waste Treat as Hazardous Waste drain_disposal_approved->hazardous_waste No flush Flush with >20x Water in Sanitary Sewer neutralize->flush end End of Process flush->end containerize Properly Containerize and Label hazardous_waste->containerize store Store in Designated SAA with Secondary Containment containerize->store pickup Request EHS Pickup store->pickup pickup->end

Caption: Disposal decision workflow for this compound.

Empty Container Disposal

Empty containers that held this compound must also be handled correctly. The container should be triple-rinsed with an appropriate solvent (water may be suitable).[11] The first rinsate must be collected and disposed of as hazardous waste.[15] After thorough rinsing and air-drying, and once all chemical labels have been defaced, the container may be disposed of in the regular trash.[9]

References

Personal protective equipment for handling 3-Hydroxy-2-methylglutaric acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxy-2-methylglutaric Acid

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of structurally similar compounds, including glutaric acid, 2-methylglutaric acid, and 3-hydroxy-3-methylglutaric acid. A conservative approach to personal protective equipment and handling is strongly advised.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3] Inhalation of dust may also cause respiratory irritation.[1][3][4] Therefore, a comprehensive PPE protocol is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and dust, preventing severe eye damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact and potential chemical burns.[1][2][5]
Body Protection Laboratory coat or chemical-resistant apronProtects against skin contact from spills and splashes.[1][5]
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the powder outside of a fume hood to prevent respiratory tract irritation from dust.[1]
Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1][5]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling, don all required PPE as specified in the table above.

3. Weighing and Aliquoting:

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood.

  • Use caution to avoid generating dust.

4. Solution Preparation:

  • When dissolving, slowly add the solid acid to the solvent to prevent splashing.

  • Be aware that dissolving acids can be an exothermic process.

5. Post-Handling:

  • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[1][4][5]

  • Decontaminate all work surfaces.

  • Clean all reusable equipment.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3][4]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all solid waste, including contaminated PPE and weighing papers, in a designated, labeled hazardous waste container.

  • Collect aqueous waste containing this compound in a separate, labeled hazardous waste container.

2. Waste Neutralization (for aqueous solutions):

  • While some related compounds may be suitable for sanitary sewer disposal after neutralization, it is recommended to treat all waste as hazardous due to the lack of specific data for this compound.

  • If local regulations permit, neutralize dilute aqueous solutions with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before sewer disposal. This should only be done by trained personnel.

3. Final Disposal:

  • Arrange for pickup and disposal of all hazardous waste through your institution's environmental health and safety office.[1][3][4]

Visual Workflow for Handling this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Required PPE: - Goggles & Face Shield - Gloves - Lab Coat - Respirator (if needed) prep2->prep3 handling1 Weigh Solid Compound prep3->handling1 Proceed to Handling handling2 Prepare Solution handling1->handling2 cleanup1 Decontaminate Work Surfaces handling2->cleanup1 After Experiment cleanup2 Clean Reusable Equipment cleanup1->cleanup2 cleanup3 Wash Hands Thoroughly cleanup2->cleanup3 disposal1 Collect Solid & Liquid Waste in Labeled Containers cleanup3->disposal1 Segregate Waste disposal2 Arrange for Hazardous Waste Pickup disposal1->disposal2

Caption: Workflow for Safe Handling and Disposal.

References

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